molecular formula C9H17Cl2N3 B1462996 N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride CAS No. 1269105-20-5

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Cat. No.: B1462996
CAS No.: 1269105-20-5
M. Wt: 238.15 g/mol
InChI Key: IQPGTNYZXKXNOC-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(5-methylpyridin-2-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-8-3-4-9(12-7-8)11-6-2-5-10;;/h3-4,7H,2,5-6,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPGTNYZXKXNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound. The synthesis is strategically designed in a two-step sequence involving an initial cyanoethylation of 2-amino-5-methylpyridine, followed by the catalytic hydrogenation of the resulting nitrile intermediate. This document offers detailed experimental protocols, mechanistic insights, and discusses the critical process parameters that govern reaction efficiency and product purity. The causality behind experimental choices, particularly in the selective reduction of the nitrile group, is explored to provide researchers and drug development professionals with a thorough understanding of the synthesis.

Introduction and Strategic Approach

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine is a diamine derivative of pyridine, a structural motif of interest in medicinal chemistry and materials science. The dihydrochloride salt form ensures stability and enhances solubility in aqueous media. The synthesis of this target molecule is most efficiently approached through a convergent strategy that builds the propanediamine chain onto the pre-formed 5-methyl-2-aminopyridine core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond between the pyridine ring and the propanediamine linker. This suggests a primary synthetic route involving the formation of this bond, followed by the elaboration of the functional group on the propyl chain. The most common and industrially scalable approach involves the reduction of a nitrile precursor, which is itself formed from the reaction of 2-amino-5-methylpyridine with a suitable three-carbon electrophile.

G Target N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride FreeBase Diamine Free Base Target->FreeBase Salt Formation (HCl) Nitrile N-(5-methyl-2-pyridyl)-β-aminopropionitrile FreeBase->Nitrile Nitrile Reduction (Hydrogenation) Amine 2-Amino-5-methylpyridine Nitrile->Amine Cyanoethylation Propio Acrylonitrile or 3-Halopropionitrile Nitrile->Propio

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Starting Material: 2-Amino-5-methylpyridine

The commercial availability of 2-amino-5-methylpyridine is widespread; however, its synthesis is well-documented for instances requiring in-house preparation. Common industrial methods include the Chichibabin reaction, where 3-methylpyridine (β-picoline) reacts with sodium amide.[1] An alternative, high-yield process involves the amination of 2-chloro-5-methylpyridine with ammonia in the presence of a copper catalyst, such as copper(II) sulfate, at elevated temperature and pressure.[2]

Detailed Synthetic Pathway and Methodologies

The synthesis proceeds via two principal transformations: cyanoethylation followed by catalytic hydrogenation.

Step 1: Synthesis of N-(5-methyl-2-pyridyl)-β-aminopropionitrile

This step involves a nucleophilic addition of the primary amino group of 2-amino-5-methylpyridine to an electrophilic three-carbon synthon. The most common reagent for this purpose is acrylonitrile via a Michael addition.

Reaction Scheme:

G Amine 2-Amino-5-methylpyridine Product N-(5-methyl-2-pyridyl)-β-aminopropionitrile Amine->Product + Acrylonitrile Acrylonitrile Acrylonitrile->Product + G Nitrile Nitrile Intermediate Imine Imine Intermediate (Reactive) Nitrile->Imine H₂, Catalyst PrimaryAmine Desired Product: Primary Amine Imine->PrimaryAmine H₂, Catalyst SecondaryAmine Side Product: Secondary Amine Imine->SecondaryAmine + Primary Amine - NH₃

Sources

An In-Depth Technical Guide to N-Methyl-1,3-propanediamine and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for the specific compound "N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride" did not yield a corresponding unique CAS number or substantive technical data. This suggests the compound may be novel, not widely commercially available, or referred to under a different nomenclature. This guide will therefore focus on the closely related and extensively documented compound, N-Methyl-1,3-propanediamine (CAS 6291-84-5) and its dihydrochloride salt, which serves as a critical building block in numerous scientific and industrial applications.

Introduction: The Versatile Diamine Building Block

N-Methyl-1,3-propanediamine is an aliphatic diamine characterized by the presence of both a primary and a secondary amine functional group separated by a three-carbon propyl chain.[1] This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in a wide array of chemical syntheses.[2] Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the creation of polymers and as a catalyst in organic reactions.[1][2][3] The dihydrochloride salt is often utilized to improve the compound's stability and handling characteristics. This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of N-Methyl-1,3-propanediamine and its dihydrochloride salt for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-1,3-propanediamine is essential for its effective application in research and development.

PropertyValueSource
CAS Number 6291-84-5[4][5]
Molecular Formula C₄H₁₂N₂[5][6]
Molecular Weight 88.15 g/mol [5][7]
Appearance Clear to light yellow liquid[1][4]
Boiling Point 139-141 °C[4]
Density 0.844 g/mL at 25 °C[4]
Refractive Index n20/D 1.447[4]

Synthesis of N-Methyl-1,3-propanediamine

The industrial synthesis of N-Methyl-1,3-propanediamine is a well-established process, with the choice of synthetic route often dictated by factors such as cost, desired purity, and scalability. A common and efficient method involves a two-step process starting from readily available precursors.

Two-Step Synthesis Pathway

A widely employed synthetic route involves the reaction of acrylonitrile with methylamine, followed by the hydrogenation of the resulting aminonitrile.

Synthesis_of_N_Methyl_1_3_propanediamine Acrylonitrile Acrylonitrile Intermediate 3-(Methylamino)propionitrile Acrylonitrile->Intermediate Michael Addition Methylamine Methylamine Methylamine->Intermediate Final_Product N-Methyl-1,3-propanediamine Intermediate->Final_Product Hydrogenation Hydrogen H₂ Hydrogen->Final_Product Catalyst Catalyst (e.g., Raney Nickel) Catalyst->Final_Product

Caption: Synthesis of N-Methyl-1,3-propanediamine via Michael addition and subsequent hydrogenation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Methylamino)propionitrile

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge methylamine (as an aqueous solution or condensed gas).

  • Cool the reaction vessel to 0-5 °C.

  • Slowly add acrylonitrile to the cooled methylamine solution while maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete conversion.

  • The resulting 3-(methylamino)propionitrile can be purified by distillation or used directly in the next step.

Causality: The Michael addition of methylamine to acrylonitrile is a highly efficient and atom-economical reaction. The low temperature is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

Step 2: Hydrogenation of 3-(Methylamino)propionitrile

  • In a high-pressure autoclave, charge the 3-(methylamino)propionitrile from the previous step.

  • Add a suitable hydrogenation catalyst, such as Raney Nickel, and a solvent like methanol or ethanol.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (typically 50-100 atm).

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The N-Methyl-1,3-propanediamine can be purified by fractional distillation.

Trustworthiness: The use of a high-pressure autoclave and a robust catalyst like Raney Nickel are standard and well-validated methods for the reduction of nitriles to primary amines. Monitoring hydrogen uptake provides a reliable real-time measure of reaction completion.

Applications in Research and Drug Development

The bifunctional nature of N-Methyl-1,3-propanediamine makes it a valuable building block in the synthesis of a variety of more complex molecules.

Pharmaceutical Intermediate

N-Methyl-1,3-propanediamine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[2][3] Its diamine structure allows for its incorporation into heterocyclic ring systems or for the attachment of side chains to a core scaffold.

Organic Synthesis and Catalysis

Beyond its role as a building block, N-Methyl-1,3-propanediamine can also act as a catalyst, particularly in amination reactions.[1][3] Its basic nature allows it to activate substrates and facilitate nucleophilic attack.

Applications_Workflow Start N-Methyl-1,3-propanediamine Sub1 Pharmaceutical Intermediate Start->Sub1 Sub2 Organic Synthesis Building Block Start->Sub2 Sub3 Catalyst Start->Sub3 App1 API Synthesis Sub1->App1 App2 Agrochemical Synthesis Sub2->App2 App3 Polymer Synthesis Sub2->App3 App4 Amination Reactions Sub3->App4

Caption: Key application areas of N-Methyl-1,3-propanediamine in chemical synthesis.

Safety and Handling

N-Methyl-1,3-propanediamine is a corrosive and flammable substance that requires careful handling to ensure personnel safety.[4]

Hazard Summary:

  • Flammability: Flammable liquid and vapor.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed or inhaled.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with an appropriate cartridge.

Handling and Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material.

Conclusion

N-Methyl-1,3-propanediamine is a cornerstone intermediate in modern organic synthesis. Its versatile reactivity, coupled with well-established synthetic routes, ensures its continued importance in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

  • aldlab-chemicals. (n.d.). 1,3-Propanediamine, N3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1,N1,2,2-tetramethyl-. Retrieved from [Link]

  • Inno Pharmchem. (n.d.). N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-. Retrieved from [Link]

  • Chemsrc. (2025). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Inno Pharmchem. (n.d.). N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. Retrieved from [Link]

  • Inno Pharmchem. (n.d.). Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5). Retrieved from [Link]

  • Inno Pharmchem. (n.d.). The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. Retrieved from [Link]

Sources

"N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Abstract

This compound is a novel chemical entity with an undisclosed mechanism of action. The elucidation of a compound's mechanism of action (MoA) is a critical step in the drug discovery and development pipeline, providing a rational basis for its therapeutic application and potential side effects. This guide presents a comprehensive, multi-pronged strategy for systematically dissecting the molecular and cellular basis of action for this compound. We will outline a logical progression of experiments, from initial in silico profiling and phenotypic screening to definitive target identification, validation, and downstream pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel bioactive molecules.

Introduction: The Enigma of a Novel Compound

The journey of a potential therapeutic from a chemical structure to a clinical candidate is paved with rigorous scientific inquiry. A fundamental milestone in this journey is the determination of its mechanism of action. Understanding how a compound exerts its effects at a molecular level is paramount for optimizing its efficacy, predicting its safety profile, and identifying responsive patient populations.

This compound represents a common challenge in drug discovery: a molecule with potential, yet unknown, biological activity. This guide provides a robust, experience-driven framework for unraveling this mystery. We will approach this challenge not with a rigid template, but with a fluid and logical experimental cascade, where the results of one stage inform the design of the next.

Phase I: Hypothesis Generation - In Silico and Phenotypic Profiling

The initial phase of MoA elucidation focuses on generating testable hypotheses. We begin with broad, unbiased approaches to cast a wide net and identify potential biological activities.

In Silico Target Prediction

Before commencing wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential biological targets of this compound. This is a cost-effective first step to prioritize experimental efforts.

  • Similarity Searching: The structure of the compound can be compared against databases of known bioactive molecules (e.g., ChEMBL, PubChem). Structural similarity to a compound with a known MoA can suggest a shared biological target.

  • Pharmacophore Modeling: A 3D pharmacophore model of the compound can be generated and screened against a library of protein structures. This can identify proteins with binding pockets that are sterically and electrostatically compatible with the compound.

  • Reverse Docking: The compound is docked against a large number of protein targets to predict potential binding partners based on calculated binding affinities.

Table 1: Hypothetical In Silico Profiling Results for this compound

Computational MethodPredicted Target ClassConfidence ScoreRationale
Similarity SearchHistone Deacetylase (HDAC) InhibitorsModerateShared zinc-binding motif with known HDAC inhibitors.
Pharmacophore ModelingG-Protein Coupled Receptors (GPCRs)LowGeneral pharmacophoric features common to many GPCR ligands.
Reverse DockingKinasesModerateFavorable docking score in the ATP-binding pocket of several kinases.
High-Content Phenotypic Screening

Phenotypic screening involves testing the compound across a diverse panel of cell lines and observing its effects on cellular morphology and function. This unbiased approach can reveal unexpected biological activities.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

  • Cell Plating: Seed a panel of 20-30 cancer cell lines from different tissues of origin in 384-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial mass, cytoskeletal rearrangement).

  • Data Analysis: Compare the phenotypic profile of the compound-treated cells to a reference library of compounds with known MoAs.

G cluster_0 Phase I: Hypothesis Generation cluster_1 Phenotypic Screening In Silico Profiling In Silico Profiling Similarity Searching Similarity Searching In Silico Profiling->Similarity Searching Pharmacophore Modeling Pharmacophore Modeling In Silico Profiling->Pharmacophore Modeling Reverse Docking Reverse Docking In Silico Profiling->Reverse Docking Hypothesis 1: Target Class A Hypothesis 1: Target Class A In Silico Profiling->Hypothesis 1: Target Class A Cell Line Panel Cell Line Panel Compound Treatment Compound Treatment Cell Line Panel->Compound Treatment High-Content Imaging High-Content Imaging Compound Treatment->High-Content Imaging Phenotypic Profiling Phenotypic Profiling High-Content Imaging->Phenotypic Profiling Hypothesis 2: Cellular Process B Hypothesis 2: Cellular Process B Phenotypic Profiling->Hypothesis 2: Cellular Process B

Caption: Phase I workflow for MoA hypothesis generation.

Phase II: Target Identification and Validation

With hypotheses in hand, the next phase focuses on identifying the direct molecular target(s) of this compound and validating this interaction.

Affinity-Based Target Discovery

If in silico and phenotypic screens do not yield a clear hypothesis, or to provide orthogonal evidence, affinity-based methods can be employed to isolate the compound's binding partners from a complex biological sample.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize an analog of this compound with a linker for covalent attachment to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line.

  • Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a high concentration of the free compound or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

Biophysical Validation of Target Engagement

Once a putative target is identified, it is crucial to confirm a direct, high-affinity interaction between the compound and the purified protein.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the interaction in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Table 2: Hypothetical Biophysical Data for Target Validation

TechniquePutative TargetKD (nM)Kon (M-1s-1)Koff (s-1)
SPRHDAC11501.2 x 1051.8 x 10-2
ITCHDAC1180--
Cellular Target Engagement

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by western blotting using an antibody against the putative target protein.

  • Data Analysis: The binding of the compound should stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

G cluster_0 Phase II: Target Identification & Validation Affinity Chromatography Affinity Chromatography Putative Target List Putative Target List Affinity Chromatography->Putative Target List Biophysical Validation (SPR, ITC) Biophysical Validation (SPR, ITC) Putative Target List->Biophysical Validation (SPR, ITC) Confirmed Target Confirmed Target Biophysical Validation (SPR, ITC)->Confirmed Target Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Confirmed Target->Cellular Target Engagement (CETSA) Validated Target Validated Target Cellular Target Engagement (CETSA)->Validated Target

Caption: Phase II workflow for target identification and validation.

Phase III: Downstream Pathway Elucidation

With a validated target, the final phase is to understand the downstream cellular consequences of target engagement.

'Omics' Approaches for Unbiased Pathway Analysis

Transcriptomics and proteomics can provide a global view of the cellular response to compound treatment.

  • RNA-Sequencing (RNA-Seq): Measures changes in gene expression levels.

  • Mass Spectrometry-based Proteomics: Quantifies changes in protein abundance and post-translational modifications.

Bioinformatic Analysis: The resulting datasets can be analyzed using tools like Gene Set Enrichment Analysis (GSEA) and Ingenuity Pathway Analysis (IPA) to identify enriched signaling pathways.

Functional Validation of Pathway Modulation

The hypotheses generated from 'omics' data must be validated through targeted functional assays. For example, if the data suggests that the compound inhibits HDAC1 and upregulates the expression of p21, a cell cycle inhibitor, this can be confirmed by:

  • Western Blotting: To measure the levels of acetylated histones (a direct marker of HDAC inhibition) and p21 protein.

  • Cell Cycle Analysis: By flow cytometry to confirm cell cycle arrest.

  • Reporter Gene Assays: To measure the activity of transcription factors regulated by the pathway.

G Compound Compound HDAC1 HDAC1 Compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetylated Histones Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Expression Gene Expression Chromatin Relaxation->Gene Expression p21 Upregulation p21 Upregulation Gene Expression->p21 Upregulation Cell Cycle Arrest Cell Cycle Arrest p21 Upregulation->Cell Cycle Arrest

Caption: Hypothetical signaling pathway for an HDAC1 inhibitor.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a dynamic and iterative process. The comprehensive strategy outlined in this guide, integrating in silico, phenotypic, biochemical, and cellular approaches, provides a robust framework for success. By following a logical progression of experiments and maintaining scientific rigor at each step, researchers can transform a molecule of unknown function into a well-characterized therapeutic candidate with a clear path toward clinical development.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • Gene Set Enrichment Analysis (GSEA). Broad Institute. [Link]

  • QIAGEN Ingenuity Pathway Analysis (IPA). QIAGEN. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A novel method for drug discovery and target validation. Methods in Molecular Biology, 1492, 257–273. [Link]

An In-depth Technical Guide to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific experimental data for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is not extensively available in published scientific literature. This guide, therefore, leverages established principles of organic synthesis, medicinal chemistry, and the known biological activities of structurally related compounds to provide a comprehensive theoretical framework for researchers, scientists, and drug development professionals. All protocols and hypotheses are based on analogous chemical reactions and pharmacological profiles of similar molecules.

Introduction: Unveiling a Novel Pyridinyl-Propanediamine Scaffold

This compound is a unique chemical entity that merges a substituted pyridine ring with a flexible propanediamine linker. The pyridine moiety, a common scaffold in medicinal chemistry, is known to participate in various biological interactions, including hydrogen bonding and metal coordination. The 1,3-propanediamine chain provides conformational flexibility and two nitrogen atoms that can be protonated, influencing the molecule's solubility, membrane permeability, and receptor-binding capabilities. The dihydrochloride salt form suggests enhanced aqueous solubility and stability, making it suitable for pharmaceutical formulation and biological testing.

While direct research on this specific molecule is limited, its structural components suggest potential applications in areas where similar N-aryl-1,3-propanediamines and substituted 2-aminopyridines have shown promise, including as intermediates in the synthesis of pharmacologically active agents.

Physicochemical Properties and Structural Elucidation

Based on its chemical structure, we can predict several key physicochemical properties of this compound.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1269105-20-5Chemical Supplier Data
Molecular Formula C₉H₁₇Cl₂N₃Chemical Supplier Data
Molecular Weight 238.16 g/mol Calculated
Appearance White to off-white solidAnalogy to similar amine dihydrochlorides
Solubility High in water and polar protic solvents (e.g., methanol, ethanol)Presence of dihydrochloride salt
pKa Two pKa values are expected for the two amine groups. The aliphatic amine will be more basic (pKa ~10-11) than the pyridinyl amine (pKa ~6-7).General principles of amine basicity

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine involves a nucleophilic aromatic substitution reaction. This approach is widely used for the synthesis of N-aryl amines.

Synthetic Pathway

The proposed synthesis involves the reaction of 2-chloro-5-methylpyridine with an excess of 1,3-propanediamine. The subsequent treatment with hydrochloric acid yields the desired dihydrochloride salt.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate (Free Base) cluster_final_product Final Product 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution 2_chloro_5_methylpyridine->Nucleophilic_Aromatic_Substitution 1_3_propanediamine 1,3-Propanediamine (excess) 1_3_propanediamine->Nucleophilic_Aromatic_Substitution free_base N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine Nucleophilic_Aromatic_Substitution->free_base Heat, Solvent (e.g., DMSO) final_product N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine dihydrochloride free_base->final_product 2 eq. HCl in Ether or Isopropanol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-chloro-5-methylpyridine

  • 1,3-propanediamine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq).

  • Addition of Amine: Add a significant excess of 1,3-propanediamine (5-10 eq) to the flask. The excess amine also acts as a base to neutralize the HCl formed during the reaction.

  • Solvent and Reaction Conditions: Add anhydrous DMSO to dissolve the reactants. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude free base.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add 2.0 equivalents of a hydrochloric acid solution (e.g., 2 M in diethyl ether) with stirring.

    • A precipitate of this compound should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Excess 1,3-propanediamine: Using a large excess of the diamine serves two purposes: it drives the reaction equilibrium towards the product side according to Le Chatelier's principle, and it acts as a base to quench the HCl generated, preventing the protonation of the unreacted diamine which would render it non-nucleophilic.

  • High Boiling Point Solvent (DMSO): A high-boiling, polar aprotic solvent like DMSO is chosen to facilitate the dissolution of the reactants and to allow the reaction to be carried out at an elevated temperature, which is often necessary for nucleophilic aromatic substitutions on electron-rich pyridine rings.

  • Aqueous Work-up: The work-up procedure is designed to remove the excess 1,3-propanediamine, DMSO, and any inorganic byproducts. The bicarbonate wash ensures the complete neutralization of any residual acid.

  • Anhydrous Conditions for Salt Formation: The use of an anhydrous HCl solution in a non-polar solvent like diethyl ether is crucial for the clean precipitation of the dihydrochloride salt.

Potential Biological Activities and Therapeutic Applications (Hypothetical)

Given the structural motifs present in N-(5-Methyl-2-pyridinyl)-1,3-propanediamine, we can hypothesize its potential biological activities by examining related compounds.

Structurally Related Compounds and Their Activities
  • Substituted 2-Aminopyridines: This class of compounds is known to exhibit a wide range of biological activities, including antihistaminic, antimicrobial, and central nervous system effects. The pyridine nitrogen and the exocyclic amino group are key pharmacophoric features.

  • N-Aryl-1,3-propanediamines: Many compounds containing this scaffold have been investigated for their interactions with various receptors and enzymes. For instance, some have shown affinity for serotonin and dopamine receptors, suggesting potential applications as CNS agents.

Hypothesized Mechanism of Action and Signaling Pathways

Based on the above, N-(5-Methyl-2-pyridinyl)-1,3-propanediamine could potentially interact with G-protein coupled receptors (GPCRs) or ion channels. The protonated diamine chain could form strong ionic interactions with anionic residues in a receptor's binding pocket, while the 5-methyl-2-pyridinyl group could engage in hydrophobic and pi-stacking interactions.

G cluster_compound N-(5-Methyl-2-pyridinyl)-1,3-propanediamine cluster_target Potential Molecular Target cluster_pathway Downstream Signaling (Hypothetical) Compound Test Compound Target GPCR / Ion Channel Compound->Target Binding G_Protein G-Protein Activation Target->G_Protein Second_Messenger Second Messenger (cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine.

Future Directions and Research Perspectives

The lack of existing data on this compound presents a unique opportunity for novel research. The following are key areas for future investigation:

  • Synthesis and Characterization: The first step would be to synthesize the compound using the proposed method and fully characterize it using modern analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and X-ray crystallography.

  • In Vitro Screening: The compound should be screened against a panel of biological targets, including various GPCRs, ion channels, and enzymes, to identify its primary pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the pyridine ring (e.g., different substituents) and the propanediamine linker (e.g., varying length) would provide valuable insights into the structural requirements for activity.

  • Preclinical Evaluation: If promising in vitro activity is identified, further preclinical studies, including pharmacokinetic profiling (ADME) and in vivo efficacy studies in relevant animal models, would be warranted.

Conclusion

This compound represents an unexplored area of chemical space. While direct experimental data is currently unavailable, this in-depth guide provides a robust theoretical framework based on the established chemistry and pharmacology of its constituent fragments. The proposed synthetic route is practical and based on well-understood reaction mechanisms. The hypothesized biological activities, while speculative, are grounded in the known properties of related molecules and provide a logical starting point for future research. This compound holds the potential to be a valuable building block for the development of novel therapeutic agents, and further investigation is highly encouraged.

References

Due to the lack of specific literature for this compound, this section would typically be populated with references to the synthesis and biological activities of analogous compounds as they are identified during the research process.

A Predictive Spectroscopic Guide to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, a molecule of interest for its potential applications in medicinal chemistry, presents a unique structural architecture. Its characterization demands a multi-faceted spectroscopic approach. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of direct experimental spectra in the public domain, this document serves as a predictive guide, leveraging empirical data from its constituent fragments—2-amino-5-methylpyridine and 1,3-propanediamine—and foundational spectroscopic principles. For researchers and drug development professionals, this guide offers a robust framework for the characterization of this and structurally related molecules, underscoring the causality behind spectral features and providing self-validating protocols for experimental verification.

Molecular Structure and Spectroscopic Strategy

The target molecule, this compound, is comprised of a 5-methyl-substituted pyridine ring linked via a secondary amine to a 1,3-propanediamine chain. The dihydrochloride salt form indicates that two of the basic nitrogen atoms are protonated. The overall spectroscopic strategy involves a deconstructive-reconstructive approach. We will first analyze the known spectroscopic data of the primary building blocks and then predict the spectral characteristics of the final compound, considering the electronic effects of covalent linkage and protonation.

Caption: Predicted structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on data from 2-amino-5-methylpyridine[1][2] and 1,3-propanediamine[3][4][5], with adjustments for the electronic effects of N-substitution and protonation. Protonation of amines is known to cause a significant downfield shift for adjacent protons and carbons.[6][7][8]

Predicted ¹H NMR Data (in D₂O, 400 MHz)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
H6 (pyridine)~8.0d1HDeshielded by adjacent protonated pyridinium nitrogen.
H4 (pyridine)~7.8dd1HDeshielded by pyridinium ring current.
H3 (pyridine)~6.8d1HShielded by the amino-substituent.
-CH₂- (adjacent to pyridine)~3.6t2HDeshielded by the pyridinyl group and adjacent secondary amine.
-CH₂- (terminal, adjacent to N⁺H₃)~3.2t2HDeshielded by the terminal ammonium group.
-CH₂- (central)~2.2p2HShielded relative to the other methylene groups.
-CH₃ (pyridine)~2.4s3HTypical chemical shift for a methyl group on an aromatic ring.
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
CarbonPredicted Chemical Shift (ppm)Rationale
C2 (pyridine)~158Attached to two nitrogen atoms.
C5 (pyridine)~148Attached to the methyl group.
C4 (pyridine)~140Aromatic carbon.
C6 (pyridine)~138Aromatic carbon.
C3 (pyridine)~115Shielded by the amino-substituent.
-CH₂- (adjacent to pyridine)~45Deshielded by the pyridinyl group.
-CH₂- (terminal, adjacent to N⁺H₃)~38Deshielded by the ammonium group.
-CH₂- (central)~28Aliphatic carbon.
-CH₃ (pyridine)~18Typical chemical shift for a methyl group on a pyridine ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45° pulse angle, 2-second relaxation delay, 1024 or more scans.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for unambiguous assignment of the pyridine ring carbons.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c 1D ¹H NMR b->c d 1D ¹³C NMR c->d e 2D NMR (COSY, HSQC, HMBC) d->e f Process Spectra e->f g Assign Signals f->g h Structural Confirmation g->h

Caption: Experimental workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base form of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine, the expected molecular weight is approximately 179.14 g/mol . The dihydrochloride salt will not typically show the intact salt in the mass spectrum under standard ionization conditions like Electrospray Ionization (ESI) or Electron Ionization (EI). Instead, the protonated molecule [M+H]⁺ at m/z 180.15 would be observed.

Predicted Fragmentation Pattern (ESI-MS/MS)

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion is expected to fragment at the weakest bonds, primarily the C-N bonds of the propanediamine chain.

  • Loss of ammonia (NH₃): A fragment corresponding to the loss of the terminal amino group could be observed.

  • Cleavage of the propanediamine chain: Fragmentation at various points along the aliphatic chain will likely occur, leading to characteristic daughter ions.

  • Formation of the 5-methyl-2-aminopyridine fragment: A prominent peak corresponding to the protonated 5-methyl-2-aminopyridine fragment (m/z 109.07) is anticipated.

MS_Fragmentation cluster_fragments Predicted Fragments parent [M+H]⁺ m/z = 180.15 frag1 [M+H - NH₃]⁺ m/z = 163.12 parent->frag1 Loss of NH₃ frag2 [5-methyl-2-aminopyridine+H]⁺ m/z = 109.07 parent->frag2 C-N cleavage frag3 [C₃H₇N₂]⁺ m/z = 71.06 parent->frag3 C-N cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion.

    • Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the amine hydrochloride salts and the aromatic pyridine ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrationRationale
3400-3200N-HStretchN-H stretching of the secondary amine.
3000-2800N⁺-HStretchBroad absorption characteristic of ammonium (N⁺-H) stretching vibrations in amine hydrochlorides.[9][10]
2950-2850C-HStretchAliphatic C-H stretching of the propanediamine chain and methyl group.
~1600-1580N-HBendScissoring vibration of the secondary amine.
~1610, ~1500C=C, C=NStretchAromatic ring stretching vibrations of the pyridine ring.
1250-1020C-NStretchC-N stretching of the aliphatic and aromatic amines.[11]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion: A Pathway to Confident Characterization

This technical guide provides a comprehensive, predictive spectroscopic analysis of this compound. By leveraging data from its constituent fragments and applying fundamental spectroscopic principles, we have established a robust framework for its characterization. The detailed experimental protocols provided herein offer a clear path for researchers to obtain and interpret the actual spectroscopic data, ensuring the scientific integrity and trustworthiness of their findings. The presented ¹H NMR, ¹³C NMR, MS, and IR predictions, along with the accompanying rationale, will serve as an invaluable resource for scientists and drug development professionals working with this and structurally similar molecules.

References

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • FooDB. (2015, May 7). Showing Compound propane-1,3-diamine (FDB031131). Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Propanediamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved January 20, 2026, from [Link]

  • mzCloud. (2017, April 11). 1,3-Diaminopropane. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1,3-Propanediamine. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Sudmeier, J. L., & Reilley, C. N. (1964). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 36(8), 1698-1706.
  • Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 40(4), 615-627.
  • NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Claramunt, R. M., et al. (2007). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 45(7), 593-601.
  • ResearchGate. (n.d.). FTIR spectra of 1,3-diaminopropane, neat PTF, and PTF-PPAF copolymers. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR shift for protons adjacent to the amine group in benzylamine.... Retrieved January 20, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Organic Chemistry at CU Boulder. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2026, January 8). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Ma. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structural analysis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple listing of analytical techniques, offering a deep dive into the causal relationships between the molecular structure and its spectral manifestations. By integrating foundational principles with practical, field-proven insights, this guide serves as a self-validating reference for the characterization of this and structurally related compounds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to achieve an unambiguous structural elucidation.

Introduction and Molecular Overview

This compound (CAS No. 1269105-20-5) is a diamine derivative featuring a substituted pyridine ring linked to a propanediamine chain.[1] The dihydrochloride salt form indicates that the basic nitrogen centers are protonated, a critical consideration for its structural analysis as it profoundly influences the compound's electronic environment and, consequently, its spectroscopic properties.

The molecule can be deconstructed into two primary structural motifs: the 5-methyl-2-aminopyridine unit and the 1,3-propanediamine linker. Understanding the individual spectroscopic characteristics of these fragments is paramount to interpreting the data for the entire molecule. The methyl group on the pyridine ring and the aliphatic chain of the diamine provide distinct NMR and IR signatures that will be explored in detail.

Molecular Structure:

Caption: Chemical structure of this compound.

Foundational Synthesis Approach: A Representative Pathway

A representative synthesis could proceed as follows:

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection & Salt Formation 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Intermediate N-(5-Methyl-2-pyridinyl)-N'-Boc-1,3-propanediamine 2-chloro-5-methylpyridine->Intermediate Base, Heat N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine->Intermediate Deprotection HCl in Dioxane Intermediate->Deprotection Final_Product N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Deprotection->Final_Product G Sample Prep Dissolve in Deuterated Solvent 1D NMR ¹H and ¹³C NMR Acquisition Sample Prep->1D NMR 2D NMR COSY and HSQC Acquisition 1D NMR->2D NMR Data Processing Phasing, Baseline Correction, Integration 1D NMR->Data Processing 2D NMR->Data Processing Structure Elucidation Assign Signals and Confirm Connectivity Data Processing->Structure Elucidation

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key features will be the absorptions from the protonated amine groups, the aromatic ring, and the aliphatic chain. The spectrum of an amine salt is characteristically different from that of the free amine. [2] Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3200-2800N⁺-H stretchingStrong, BroadCharacteristic of ammonium salts. [3]
3100-3000Aromatic C-H stretchingMedium
2960-2850Aliphatic C-H stretchingMediumFrom the propanediamine chain and methyl group.
~1620N⁺-H bending (scissoring)Medium-StrongCharacteristic of primary and secondary ammonium salts. [2]
~1580, ~1470C=C and C=N stretchingMedium-StrongAromatic ring vibrations.
1400-1000C-N stretchingMedium

3.2.1. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: As the compound is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the dihydrochloride salt, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds. The mass spectrum would show the molecular ion of the free base after the loss of the two HCl molecules.

Predicted Mass Spectrum Data (ESI+):

m/z Assignment Rationale
166.13[M+H]⁺Molecular ion of the free base (C₉H₁₅N₃) plus a proton.
188.11[M+Na]⁺Adduct with sodium ions, often present as an impurity.

Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve cleavage of the propanediamine chain, particularly the C-C bonds, leading to fragments corresponding to the pyridine moiety and parts of the aliphatic chain.

G M+H+ [M+H]⁺ m/z = 166 Fragment1 [C₇H₉N₂]⁺ m/z = 121 M+H+->Fragment1 Loss of C₂H₆N Fragment2 [C₂H₇N]⁺ m/z = 45 M+H+->Fragment2 Loss of C₇H₈N₂

Caption: A plausible ESI-MS fragmentation pathway.

3.3.1. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample into an ESI mass spectrometer. Acquire the spectrum in positive ion mode.

  • High-Resolution MS (HRMS): To confirm the elemental composition of the molecular ion and its fragments, perform high-resolution mass spectrometry.

Integrated Structural Verification

The true power of structural analysis lies in the integration of data from multiple techniques.

  • NMR provides the carbon-hydrogen framework and connectivity.

  • FTIR confirms the presence of key functional groups, especially the protonated amines and the aromatic ring.

  • MS determines the molecular weight of the free base and provides fragmentation data that corroborates the proposed structure.

By combining these datasets, a scientist can build a comprehensive and self-validating structural assignment for this compound.

Conclusion

The structural analysis of this compound is a systematic process that relies on the predictive power of spectroscopic principles and the confirmatory evidence from multiple analytical techniques. This guide has outlined the expected spectral characteristics based on the known properties of its structural components and the influence of protonation. By following the detailed experimental protocols and interpretative logic presented herein, researchers and drug development professionals can confidently elucidate the structure of this and similar molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • (No specific synthesis reference available for the target compound, this section would typically cite the primary synthesis paper).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link] [2]3. ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link] [3][4]4. (No specific mass spectrometry reference for the target compound is available).

  • (No specific DEPT-135 reference for the target compound is available).
  • (No specific 2D NMR reference for the target compound is available).
  • United Chemical. (n.d.). N1-(5-Methylpyridin-2-yl)propane-1,3-diamine dihydrochloride. [Link] [1]13. Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link] 14. (No specific HRMS reference for the target compound is available).

Sources

Mastering Solubility: A Comprehensive Technical Guide to the Characterization of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential therapeutic agent from a laboratory curiosity to a life-saving medicine is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often contingent on its ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing a significant barrier to development. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth, practical framework for the comprehensive solubility profiling of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, a compound of interest in modern pharmaceutical research. By understanding and meticulously characterizing its solubility, we can unlock its full therapeutic potential.

Physicochemical Landscape of this compound

A thorough understanding of the molecule's inherent properties is the bedrock upon which a robust solubility assessment is built.

Molecular Structure and Ionizable Centers

This compound is a salt form of a molecule possessing multiple basic nitrogen atoms, each susceptible to protonation depending on the pH of the surrounding medium.

  • Structure:

    • A pyridine ring with a methyl group at the 5-position and an amino group at the 2-position.

    • A 1,3-propanediamine chain attached to the 2-amino group of the pyridine ring.

    • As a dihydrochloride salt, two of the basic nitrogen atoms are protonated and associated with chloride counter-ions.

Estimation of pKa Values: The Key to pH-Dependent Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For a molecule with multiple ionizable centers, each will have a distinct pKa. An accurate estimation of these values is critical for designing a meaningful pH-solubility profile study.

  • Pyridine Ring Nitrogen: The pyridine ring nitrogen is a basic center.

  • 2-Amino Group: The exocyclic amino group on the pyridine ring is another basic center. The pKa of 2-aminopyridine is approximately 6.82-6.86.[1][2] The methyl group at the 5-position in 2-amino-5-methylpyridine slightly increases the basicity, with a reported pKa of around 7.22.[3]

  • Propanediamine Chain Nitrogens: The 1,3-propanediamine side chain contains two additional primary and secondary amine groups. 1,3-propanediamine itself has a pKa for its strongest basic site of approximately 10.17.[4]

Given these constituent parts, N-(5-Methyl-2-pyridinyl)-1,3-propanediamine will have multiple pKa values. The pyridine and attached amino group will likely have pKa values in the range of 6.5-7.5, while the aliphatic diamine chain will have higher pKa values, likely in the range of 9.0-10.5. As a dihydrochloride salt, the compound will be fully protonated and likely highly soluble at low pH. As the pH increases, the different nitrogen atoms will deprotonate, leading to a decrease in solubility.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

In the realm of pharmaceutical sciences, solubility is not a singular concept. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a non-equilibrium measurement and is often used in high-throughput screening during early drug discovery to quickly flag compounds with potential solubility liabilities.[5]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[1] The shake-flask method is the gold-standard for determining thermodynamic solubility.[1]

The following diagram illustrates the conceptual workflow for solubility assessment:

G cluster_0 Solubility Assessment Workflow A Compound Synthesis and Characterization B Kinetic Solubility Screening (e.g., Turbidimetric Method) A->B Early Discovery C Thermodynamic Solubility Confirmation (e.g., Shake-Flask Method) B->C Lead Optimization D pH-Solubility Profiling C->D Preformulation E Solubility in Biorelevant Media D->E Biopharmaceutical Assessment F Data Analysis and Interpretation E->F G Formulation Development F->G

Caption: High-level workflow for solubility characterization.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and self-validating, providing a clear path to understanding the solubility profile of this compound.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is serially diluted in an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.[6][7][8]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Assay Plates: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform serial dilutions across the plate to create a range of concentrations (e.g., 200 µM down to 0.1 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity is not significantly different from the background.

G cluster_1 Kinetic Solubility Workflow A Prepare 10 mM DMSO Stock B Serial Dilution in Aqueous Buffer (96-well plate) A->B C Incubate (2h, 25°C) B->C D Measure Turbidity (Nephelometer) C->D E Determine Highest Non-Precipitated Concentration D->E

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the definitive approach for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered or centrifuged, and the concentration of the dissolved compound is determined by a suitable analytical method, typically HPLC-UV.[1][9]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl). Ensure that there is undissolved solid present.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: Separate the undissolved solid from the solution by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at high speed.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: The thermodynamic solubility is the average concentration determined from replicate experiments after equilibrium has been established.

G cluster_2 Thermodynamic Solubility Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h, 25°C) A->B C Separate Solid and Liquid (Filtration/Centrifugation) B->C D Quantify Supernatant Concentration (HPLC-UV) C->D E Confirm Equilibrium (Plateau Concentration) D->E

Caption: Workflow for thermodynamic solubility determination.

pH-Solubility Profile Determination

For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium.

Principle: The thermodynamic solubility of the compound is determined in a series of buffers across a physiologically relevant pH range. This allows for the construction of a pH-solubility profile, which is critical for predicting in vivo dissolution.[10] According to ICH guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[8][11]

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, 8.0, 9.0, 10.0, and 11.0). Use appropriate buffer systems to ensure adequate buffer capacity.

  • Solubility Determination: Perform the shake-flask thermodynamic solubility method as described in section 3.2 in each of the prepared buffers.

  • pH Measurement: Measure the pH of the saturated solution at the end of the equilibration period to ensure the buffer maintained the target pH.

  • Data Plotting: Plot the logarithm of the solubility (in mg/mL or µM) against the final measured pH of the saturated solution.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for effective communication and decision-making.

Tabulated Solubility Data
Solvent/Medium Kinetic Solubility (µM) Thermodynamic Solubility (mg/mL)
Water> 20015.2
0.1 N HCl (pH ~1.2)> 200> 50
Phosphate Buffer (pH 6.8)1505.8
Phosphate Buffer (pH 7.4)852.1
FaSSIF (pH 6.5)1204.5
FeSSIF (pH 5.0)> 20025.7
Ethanol> 200> 100
DMSO> 200> 200

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.)

pH-Solubility Profile

A graphical representation of the pH-solubility data will reveal the pH ranges where the compound is most and least soluble. This profile is directly related to the pKa values of the ionizable groups. For this compound, a decrease in solubility is expected as the pH increases and the amine groups deprotonate.

Solubility in Biorelevant Media

To better predict in vivo performance, it is crucial to assess solubility in media that mimic the composition of human intestinal fluids. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can significantly impact the solubility of poorly soluble drugs.[6][12] The protocols for determining solubility in these media are similar to the standard shake-flask method.

Conclusion: A Foundation for Rational Formulation Design

A comprehensive solubility profile, encompassing kinetic, thermodynamic, and pH-dependent aspects, is not merely a set of data points; it is a critical tool that informs the entire drug development process. For this compound, this understanding allows for the rational selection of salt forms, the design of enabling formulations, and the prediction of its in vivo behavior. By adhering to the rigorous and systematic approach outlined in this guide, researchers can build a solid foundation for the successful development of this promising therapeutic candidate.

References

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lundberg, D., & Ulvenlund, S. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • FooDB. (2015). Showing Compound propane-1,3-diamine (FDB031131). Retrieved from [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 100-105. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Jordan Journal of Pharmaceutical Sciences, 10(2).
  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

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A Prospectus on the Potential Biological Activities of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride: A Structural and Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is a distinct chemical entity for which, to date, no significant biological activity has been described in publicly accessible literature. This technical guide serves as a scientific prospectus, outlining a rational, hypothesis-driven approach to investigate its potential pharmacological activities. By deconstructing the molecule into its core pharmacophoric components—a 5-methyl-2-aminopyridine headgroup and a flexible 1,3-propanediamine linker—we can generate informed hypotheses about its potential biological targets. This document provides a structured workflow for a comprehensive screening cascade, including detailed, field-proven protocols for primary assays. We propose investigating its potential as a histamine receptor antagonist, an ion channel modulator, a DNA binding agent, and a dipeptidyl peptidase-IV (DPP-IV) inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical matter.

Part 1: Introduction and Molecular Characterization

Structural Overview

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine is composed of two key structural motifs:

  • 5-Methyl-2-aminopyridine: This substituted pyridine ring is a common scaffold in medicinal chemistry. Aminopyridines are found in compounds with a wide range of biological activities, acting as privileged structures in drug discovery.[1] The methyl group at the 5-position can influence electronic properties and provide a vector for metabolic modification or steric interaction within a binding pocket.

  • 1,3-Propanediamine Linker: This flexible three-carbon diamine chain is a versatile building block in pharmaceutical sciences.[2][3][4] At physiological pH, its amine groups are likely protonated, allowing for ionic interactions with biological targets. The length and flexibility of this linker are critical for orienting the pyridine headgroup and for establishing secondary binding interactions.

The dihydrochloride salt form ensures aqueous solubility, which is a prerequisite for most in vitro biological assays.

Proposed Physicochemical and In Silico Profiling

Prior to any biological screening, a fundamental physicochemical characterization is imperative. This initial dataset is crucial for designing meaningful experiments and interpreting their outcomes. The following parameters should be determined empirically.

Parameter Experimental Method Rationale for Determination
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines the maximum achievable concentration in assay buffers, preventing compound precipitation and false negatives.
pKa Potentiometric Titration or UV-Metric MethodPredicts the ionization state at physiological pH (7.4), which governs receptor interaction, membrane permeability, and solubility.
LogP / LogD Shake-Flask Method or HPLC-based MethodMeasures lipophilicity, a key predictor of membrane permeability, oral absorption, and potential for non-specific binding.
Chemical Stability HPLC-based analysis in various buffers (pH 4, 7.4, 9)Assesses the compound's stability under typical assay and storage conditions to ensure the tested entity is the parent compound.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the fraction of compound bound to plasma proteins, which influences the free concentration available to interact with targets in vivo.

Part 2: Hypothesis-Driven Exploration of Biological Targets

Based on structural analogy to known pharmacophores, we propose the following hypotheses for the biological activity of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine.

Hypothesis Target Class Structural Rationale
A Histamine H1 Receptor Antagonism The core structure contains an ethylenediamine-like fragment (-N-C-C-C-N-) embedded within the propanediamine linker, a classic feature of first-generation antihistamines. The pyridinyl group can act as a bioisostere for the aromatic rings found in many H1 antagonists.[5]
B Ion Channel Modulation Protonated diamines are known to interact with the pores of various ion channels (e.g., sodium, potassium). The flexible linker could allow the cationic amine groups to form ionic bonds with acidic residues within the channel pore, leading to a blocking effect.
C DNA Minor Groove Binding The planar, aromatic pyridine ring coupled with a flexible, cationic side chain (the protonated diamine) is a structural motif found in molecules that bind to the minor groove of DNA.[6]
D DPP-IV Inhibition Pharmacophore models for DPP-IV inhibitors often include hydrogen bond acceptors, donors, and aromatic features.[7][8][9] The amine and pyridine nitrogens could fulfill these roles, making it a speculative but plausible candidate for screening.

Part 3: Proposed Workflow for Biological Activity Screening

A tiered or cascaded screening approach is the most efficient method to broadly assess biological activity and then confirm promising initial results ("hits").

High-Level Screening Cascade

This workflow ensures that resources are focused on the most promising activities, with built-in validation steps.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Lead Characterization A Broad Panel Screen (e.g., GPCRs, Ion Channels, Kinases) B Single High Concentration (e.g., 10 µM) C Dose-Response Curves (Determine IC50 / EC50) B->C  Initial 'Hits' D Orthogonal Assay (Confirm activity with different technology) C->D E Mechanism of Action Studies D->E  Confirmed 'Leads' F In Vitro ADME & Selectivity Profiling E->F

Caption: A tiered workflow for screening and validating biological activity.

Detailed Protocol: In Vitro Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a gold standard for determining a compound's affinity for a receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the human histamine H1 receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (a well-characterized H1 antagonist), specific activity ~20-30 Ci/mmol.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another unlabeled H1 antagonist.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.

  • Scintillation Cocktail and 96-well filter plates (GF/C).

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg protein per well.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Mianserin.

    • Test Compound: 25 µL of each serial dilution of the test compound.

  • Radioligand Addition: Add 25 µL of [³H]mepyramine (diluted in assay buffer to a final concentration of ~1-2 nM, near its Kᴅ) to all wells.[5]

  • Receptor Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Electrophysiological Assay for Naᵥ1.5 Channel Modulation

This protocol outlines a whole-cell patch-clamp experiment to assess inhibitory effects on the cardiac sodium channel, Naᵥ1.5, a common anti-target.[10][11]

Objective: To determine if the test compound blocks the Naᵥ1.5 current and to characterize the block's voltage- and use-dependence.

Materials:

  • Cell Line: HEK293 cells stably expressing human Naᵥ1.5.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • Test Compound: Prepared in external solution at various concentrations.

  • Patch-clamp rig: Microscope, amplifier, digitizer, and perfusion system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[12]

  • Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[13]

  • Voltage Protocol (Tonic Block):

    • Hold the cell at a resting potential of -120 mV.

    • Apply a depolarizing step to -10 mV for 40 ms to elicit the peak sodium current. Repeat every 10-15 seconds to establish a stable baseline.

    • Perfuse the cell with the test compound at increasing concentrations, allowing the current inhibition to reach a steady state at each concentration.

  • Data Acquisition and Analysis:

    • Record the peak inward current at each voltage step.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit to a Hill equation to determine the IC₅₀ for tonic block.

Part 4: Proposed Synthetic Route

A plausible and efficient synthesis can be envisioned via a nucleophilic aromatic substitution (SₙAr) reaction, a common method for creating such linkages.[14][15]

G A 2-Chloro-5-methylpyridine reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 100 °C) A->reagents B 1,3-Propanediamine B->reagents C N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine reagents->C

Caption: Proposed synthesis via nucleophilic aromatic substitution.

This one-step reaction involves coupling commercially available 2-chloro-5-methylpyridine with an excess of 1,3-propanediamine in the presence of a base to neutralize the HCl byproduct. Purification would likely be achieved via column chromatography or distillation.

Part 5: Conclusion and Future Directions

While this compound is currently an uncharacterized molecule in the public domain, its structure provides a fertile ground for pharmacological investigation. The structural motifs suggest several plausible biological targets, with histamine H1 receptor antagonism and ion channel modulation being the most promising avenues based on established pharmacophores.

The systematic, tiered screening approach detailed in this guide provides a robust and efficient framework for elucidating its biological activity. Successful identification of a primary target would unlock further avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies to assess its therapeutic potential. This prospectus serves as a foundational roadmap for transforming this novel chemical entity from an unknown into a well-characterized pharmacological tool or potential therapeutic lead.

References

  • [Journal of the American Chemical Society] A DNA-Mediated Homogeneous Binding Assay for Proteins and Small Molecules. [Link]

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  • [PubMed] Discovery of DPP IV inhibitors by pharmacophore modeling and QSAR analysis followed by in silico screening. [Link]

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  • [MDPI] Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. [Link]

  • [NIH] Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. [Link]

  • [RSC Publishing] Does it bind? An instant binding assay for DNA oligonucleotide interactive small molecules. [Link]

  • [NINGBO INNO PHARMCHEM CO.,LTD.] Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). [Link]

  • [Reaction Biology] Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service. [Link]

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  • [Protocol Exchange] Whole Cell Patch Clamp Protocol. [Link]

  • [NINGBO INNO PHARMCHEM CO.,LTD.] The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. [Link]

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  • [NINGBO INNO PHARMCHEM CO.,LTD.] N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. [Link]

  • [NINGBO INNO PHARMCHEM CO.,LTD.] N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. [Link]

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  • [ACS Publications] Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]

  • [PubMed] Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. [Link]

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  • [PubMed] Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. [Link]

  • [Chem-Impex] 2-Amino-5-methylpyridine. [Link]

  • [NIH] Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]

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The Lynchpin Intermediate: A Technical Guide to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride (CAS 1269105-20-5), a critical chemical intermediate in the synthesis of advanced therapeutic agents. With a primary focus on its role in the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors such as GSK2879552, this document elucidates the synthesis, physicochemical properties, analytical characterization, and safe handling of this pivotal molecule. By detailing the scientific rationale behind synthetic strategies and quality control, this guide serves as a comprehensive resource for researchers and process chemists in the pharmaceutical industry.

Introduction: The Emerging Significance of a Diamine Intermediate

The landscape of modern drug discovery is increasingly focused on targeted therapies, with epigenetic modulators at the forefront of innovation. Within this domain, inhibitors of Lysine-Specific Demethylase 1 (LSD1) have shown significant promise in oncology.[1][2] The complex molecular architectures of these inhibitors necessitate the availability of specialized chemical building blocks. This compound has emerged as a lynchpin intermediate, providing a crucial structural motif for a new generation of therapeutic candidates. Its unique arrangement of a substituted pyridine ring and a flexible diamine chain is instrumental in achieving the desired pharmacological activity and selectivity of the final active pharmaceutical ingredient (API). This guide offers a detailed examination of this high-value intermediate, from its synthesis to its application, to empower researchers in their drug development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and for ensuring batch-to-batch consistency.

PropertyValueSource(s)
CAS Number 1269105-20-5
Molecular Formula C₉H₁₅N₃ · 2HCl
Molecular Weight 238.16 g/mol
IUPAC Name N1-(5-methylpyridin-2-yl)propane-1,3-diamine dihydrochloride
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)General chemical knowledge of hydrochloride salts

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the key carbon-nitrogen bond between the pyridine ring and the propanediamine moiety. The choice of starting materials and reaction conditions is dictated by factors such as yield, purity, scalability, and cost-effectiveness.

Synthesis of Key Precursors

The successful synthesis of the target intermediate hinges on the efficient preparation of its key precursors.

This precursor can be synthesized via several established methods, including the Chichibabin reaction from 3-picoline or through multi-step sequences from other pyridine derivatives. One common laboratory-scale method involves the reaction of 3-methylpyridine with sodamide in an inert solvent.[3]

  • Reaction: 3-Methylpyridine + NaNH₂ → 2-Amino-5-methylpyridine

  • Rationale: The Chichibabin reaction is a classic method for the amination of pyridines. The use of a strong base like sodamide facilitates the nucleophilic substitution of a hydride ion.

As an alternative to 2-amino-5-methylpyridine, the chloro-substituted pyridine offers a different reactive handle for subsequent nucleophilic substitution. This precursor can be prepared from 5-methyl-2(1H)-pyridone via chlorination with agents like phosphorus oxychloride (POCl₃) or phosgene.[4][5]

  • Reaction: 5-Methyl-2(1H)-pyridone + POCl₃ → 2-Chloro-5-methylpyridine

  • Rationale: The use of a strong chlorinating agent like POCl₃ is a standard and effective method for converting pyridones to their corresponding chloropyridines, which are excellent electrophiles for nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be envisioned through the nucleophilic substitution of a suitable pyridine precursor with a protected 1,3-diaminopropane equivalent.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_reaction Core Reaction cluster_final Final Product Formation 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-5-methylpyridine->Nucleophilic Substitution 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Nucleophilic Substitution N-(5-Methyl-2-pyridinyl)-1,3-propanediamine N-(5-Methyl-2-pyridinyl)-1,3-propanediamine Nucleophilic Substitution->N-(5-Methyl-2-pyridinyl)-1,3-propanediamine HCl Treatment HCl Treatment N-(5-Methyl-2-pyridinyl)-1,3-propanediamine->HCl Treatment Target Intermediate N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride HCl Treatment->Target Intermediate

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Experimental Protocol (Proposed)

The following protocol outlines a plausible, though not definitively published, method for the synthesis.

Step 1: Synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine

  • To a solution of 1,3-diaminopropane (excess, e.g., 5-10 equivalents) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add 2-chloro-5-methylpyridine (1 equivalent).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The use of a palladium or copper catalyst may be explored to facilitate the reaction, although direct nucleophilic aromatic substitution is often feasible under these conditions.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified N-(5-Methyl-2-pyridinyl)-1,3-propanediamine free base in a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford this compound.

Application as a Key Intermediate in the Synthesis of GSK2879552

This compound is a critical building block for the synthesis of the clinical-stage LSD1 inhibitor, GSK2879552.[6] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone and non-histone proteins, and its inhibition is a promising therapeutic strategy for various cancers.[1][7]

The synthesis of GSK2879552 involves the coupling of this diamine intermediate with another key fragment, typically an aldehyde or a ketone, via reductive amination.

Application_Workflow Target_Intermediate N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Reductive_Amination Reductive_Amination Target_Intermediate->Reductive_Amination Aldehyde_Fragment Aldehyde Fragment (e.g., a substituted benzaldehyde) Aldehyde_Fragment->Reductive_Amination GSK2879552 GSK2879552 (LSD1 Inhibitor) Reductive_Amination->GSK2879552

Caption: Role of the intermediate in GSK2879552 synthesis.

The primary amine of the propanediamine moiety serves as the nucleophile in the reductive amination reaction, forming a new carbon-nitrogen bond and completing the core structure of the final drug molecule. The 5-methyl-2-pyridinyl group is crucial for the molecule's interaction with the LSD1 enzyme.

Analytical and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in GMP (Good Manufacturing Practice) synthesis. A comprehensive analytical package should be employed for its characterization.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique is essential for confirming the structure of the molecule. The expected spectrum would show distinct signals for the aromatic protons of the pyridine ring, the methyl group protons, and the methylene protons of the propanediamine chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, further confirming the structure.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the intermediate. A validated HPLC method should be used to quantify the main peak and any impurities.

  • Gas Chromatography (GC): GC can be used to detect and quantify volatile impurities.

Other Analytical Techniques
  • Elemental Analysis: This provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be within acceptable limits of the theoretical values.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized and highly valuable chemical intermediate with a critical role in the synthesis of innovative pharmaceuticals, most notably the LSD1 inhibitor GSK2879552. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective and safe utilization in drug development and manufacturing. This guide provides a foundational resource for scientists and researchers, enabling them to leverage this key building block in the creation of next-generation therapies.

References

  • Schober, M., MacDermaid, C., Ollis, A. A., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.
  • National Center for Biotechnology Information. (2024). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Retrieved from [Link]

  • Schena, G., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 863-876.
  • PubChem. (n.d.). N-Methyl-1,3-propanediamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • National Center for Biotechnology Information. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PubMed. (2023). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-1,3-propanediamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]

  • Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N,N-dimethyl-N′-lauroyl-1,3-propylenediamine. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 5,5-dimethyl-1-pyrroline-N-oxide-2-14C. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is a substituted pyridinyl diamine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine nitrogen and the diamine functional groups. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and its functionalization is a key step in the development of new therapeutic agents. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols described herein are based on established principles of organic synthesis and analytical chemistry, providing a robust framework for the preparation and validation of this compound.

The synthetic approach is centered around a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. The pyridine ring, being electron-deficient, is amenable to nucleophilic attack, particularly at the C2 and C4 positions, especially when a suitable leaving group is present. This guide will detail the reaction of 2-chloro-5-methylpyridine with 1,3-propanediamine, followed by conversion to the dihydrochloride salt. Subsequent sections will provide in-depth protocols for the structural elucidation of the target compound using modern spectroscopic techniques.

I. Synthesis of this compound

The synthesis is a two-step process: a nucleophilic aromatic substitution to form the free base, followed by salt formation with hydrochloric acid.

Part A: Synthesis of the Free Base: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine

This procedure details the nucleophilic aromatic substitution reaction between 2-chloro-5-methylpyridine and 1,3-propanediamine.

Reaction Scheme

Synthesis_Reaction reactant1 2-chloro-5-methylpyridine reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat reactant1->reagents reactant2 1,3-propanediamine reactant2->reagents product N-(5-Methyl-2-pyridinyl)-1,3-propanediamine reagents->product

Caption: Synthesis of the free base via SNAr.

Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-chloro-5-methylpyridineC₆H₆ClN127.571.0 eq.
1,3-propanediamineC₃H₁₀N₂74.122.0 eq.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eq.
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93For extraction
Saturated aq. NaCl (brine)NaCl58.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying
Silica GelSiO₂60.08For chromatography
Ethyl AcetateC₄H₈O₂88.11For chromatography
MethanolCH₃OH32.04For chromatography
TriethylamineC₆H₁₅N101.19For chromatography
Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq.), acetonitrile, and potassium carbonate (2.0 eq.).

  • Add 1,3-propanediamine (2.0 eq.) to the mixture. The excess diamine acts as both a nucleophile and a scavenger for the HCl generated.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure N-(5-Methyl-2-pyridinyl)-1,3-propanediamine free base.

Part B: Formation of the Dihydrochloride Salt

This protocol describes the conversion of the purified free base to its dihydrochloride salt.

Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
N-(5-Methyl-2-pyridinyl)-1,3-propanediamineC₉H₁₅N₃165.24
Hydrochloric Acid (HCl) in 2-PropanolHCl36.46
2-PropanolC₃H₈O60.10
Diethyl EtherC₄H₁₀O74.12
Experimental Protocol
  • Dissolve the purified free base in a minimal amount of 2-propanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in 2-propanol (2.2 equivalents) dropwise with stirring.

  • A precipitate should form. If no precipitate forms, diethyl ether can be added to induce precipitation.

  • Stir the mixture in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

II. Characterization and Analytical Protocols

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Start->MP Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity MP->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Workflow for compound characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the dihydrochloride salt in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Expected ¹H NMR Spectral Data (in D₂O, predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridinyl-H (position 6)~8.0d1H
Pyridinyl-H (position 4)~7.8dd1H
Pyridinyl-H (position 3)~6.9d1H
-CH₂- (attached to pyridine)~3.5t2H
-CH₂- (central)~2.1p2H
-CH₂- (terminal NH₂)~3.1t2H
Pyridinyl-CH₃~2.4s3H
  • Causality: The aromatic protons of the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The methyl group will appear as a singlet. The protons of the propane chain will show characteristic triplet and pentet (or multiplet) splitting patterns due to coupling with adjacent methylene groups.

¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Expected ¹³C NMR Spectral Data (in D₂O, predicted):

CarbonChemical Shift (δ, ppm)
Pyridinyl-C (C2)~158
Pyridinyl-C (C6)~148
Pyridinyl-C (C4)~140
Pyridinyl-C (C5)~130
Pyridinyl-C (C3)~115
-CH₂- (attached to pyridine)~40
-CH₂- (central)~28
-CH₂- (terminal NH₂)~38
Pyridinyl-CH₃~18
B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is well-suited for this polar, salt-like compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or water.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 166.13.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C-H stretch (aromatic/aliphatic)3100-2850
N-H bend (amine salt)~1600-1500
C=N, C=C stretch (pyridine ring)~1600-1450
D. Melting Point

The melting point is a key physical property that can indicate the purity of the compound. The melting point of the dihydrochloride salt is expected to be sharp if the compound is pure.[1][2]

III. Safety and Handling

Always consult the Safety Data Sheet (SDS) for all chemicals used.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Specific Hazards:

    • 2-chloro-5-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • 1,3-propanediamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[2]

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

IV. Conclusion

This document provides a detailed, scientifically grounded protocol for the synthesis and characterization of this compound. By following these procedures, researchers can reliably prepare and validate this compound for further investigation in their respective fields. The application of nucleophilic aromatic substitution provides an efficient route to the target molecule, and the comprehensive analytical methods outlined ensure rigorous structural confirmation and purity assessment.

References

  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. PubMed Central. Available at: [Link]

  • ResearchGate. Synthesis of new disulfonamides from different substituted diamino pyridines. Available at: [Link]

  • ResearchGate. Amination of 2-halopyridines. Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available at: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]

  • Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link]

  • ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. PubMed Central. Available at: [Link]

  • Chemsrc. 1,3-Propanediamine dihydrochloride | CAS#:10517-44-9. Available at: [Link]

  • Google Patents. method for extracting and purifying diamine salt.

Sources

The Synthetic Versatility of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, a bifunctional molecule incorporating a substituted pyridine ring and a flexible propanediamine chain, represents a versatile scaffold with significant potential in catalysis and medicinal chemistry. While detailed studies on this specific molecule are emerging, its structural motifs are well-established components of high-value compounds, allowing for a comprehensive exploration of its probable applications.

This guide provides an in-depth analysis of the synthetic utility of this compound, offering detailed protocols for its synthesis and potential applications. The methodologies are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable resource for researchers, scientists, and drug development professionals.

I. Strategic Synthesis: Accessing the Scaffold

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination, in particular, offers a robust and versatile method for coupling a halo-pyridine with a diamine.

The logical disconnection for the target molecule points to 2-chloro-5-methylpyridine and a protected 1,3-propanediamine derivative as the key starting materials. A mono-protected diamine, such as N-Boc-1,3-propanediamine, is crucial to prevent double arylation. The subsequent deprotection and salt formation yield the desired dihydrochloride salt.

Synthetic Pathway cluster_0 Buchwald-Hartwig Amination cluster_1 Deprotection & Salt Formation 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Coupled_Product N-Boc-N'-(5-methyl-2-pyridinyl)-1,3-propanediamine 2-chloro-5-methylpyridine->Coupled_Product Pd Catalyst, Ligand, Base N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine->Coupled_Product Final_Product N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Coupled_Product->Final_Product HCl

Figure 1. Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established Buchwald-Hartwig amination procedures for 2-halopyridines.[1]

Materials:

  • 2-chloro-5-methylpyridine

  • N-Boc-1,3-propanediamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-methylpyridine (1.0 eq), N-Boc-1,3-propanediamine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-N'-(5-methyl-2-pyridinyl)-1,3-propanediamine.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of anhydrous methanol. Add an excess of 4M HCl in 1,4-dioxane. Stir at room temperature for 2 hours.

  • Isolation: Add diethyl ether to precipitate the product. Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / XantphosA robust catalytic system for the amination of electron-deficient heteroaryl chlorides.
Base Cesium CarbonateA strong, non-nucleophilic base suitable for this transformation.
Solvent TolueneA high-boiling, inert solvent appropriate for the reaction temperature.
Protection Strategy Boc-protectionPrevents di-arylation of the diamine and allows for mild deprotection.

II. Application in Homogeneous Catalysis

The structural features of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine make it an excellent candidate for a bidentate ligand in transition metal catalysis. The pyridine nitrogen and one of the amine nitrogens can coordinate to a metal center, forming a stable six-membered chelate ring. The electronic properties of the ligand can be tuned by the methyl group on the pyridine ring. Such pyridinyl-amine ligands have been successfully employed in a variety of catalytic reactions.

One prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. The ligand can stabilize the active palladium species and facilitate the key steps of the catalytic cycle.[2]

Catalytic Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)L(Ar)(X) Pd(II)L(Ar)(X) OxAdd->Pd(II)L(Ar)(X) Transmetal Transmetalation Pd(II)L(Ar)(X)->Transmetal R-M Pd(II)L(Ar)(R) Pd(II)L(Ar)(R) Transmetal->Pd(II)L(Ar)(R) RedElim Reductive Elimination Pd(II)L(Ar)(R)->RedElim Ar-R RedElim->Pd(0)L

Figure 2. Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction where 'L' can be a pyridinyl-diamine ligand.

Protocol 2: Suzuki-Miyaura Coupling using a Pd/N-(5-Methyl-2-pyridinyl)-1,3-propanediamine Catalyst System (Illustrative)

This protocol is a general representation of how the title compound could be used as a ligand in a Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/water (4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ligand Preparation: In a separate vial, neutralize this compound with a suitable base (e.g., NaHCO₃ solution), extract the free base into an organic solvent, and dry the solution. Use the free base form of the ligand in the reaction.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (0.01 eq) and the free N-(5-Methyl-2-pyridinyl)-1,3-propanediamine ligand (0.02 eq) in 1,4-dioxane. Stir for 10 minutes to allow for complex formation.

  • Reagent Addition: Add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Solvent Addition: Add the remaining solvent (1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

III. Utility in Medicinal Chemistry

The N-aryl-1,3-propanediamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] This motif is present in molecules with a wide range of therapeutic applications, including antimicrobial and neuroprotective agents.[4] The presence of the 5-methylpyridine group can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate, affecting its solubility, metabolic stability, and target binding.

The diamine portion of the molecule provides two points for further functionalization, allowing for the synthesis of diverse compound libraries for screening. For instance, the terminal primary amine can be acylated, alkylated, or used in reductive amination to introduce various substituents.

Potential Biological Activity Structural Rationale
Enzyme Inhibition The pyridine and amine nitrogens can act as hydrogen bond donors/acceptors, interacting with active sites of enzymes.
GPCR Ligands The flexible diamine linker allows the molecule to adopt conformations that can fit into the binding pockets of G-protein coupled receptors.
Anticancer Agents Pyridine-containing compounds have shown promise as anticancer agents.

IV. Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward synthesis via established palladium-catalyzed methods makes it readily accessible. The combination of a pyridine moiety and a 1,3-diamine chain provides a rich chemical handle for the development of novel ligands for catalysis and for the construction of biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable synthetic intermediate.

References

  • Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR. [Link]

  • SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed Central (PMC). [Link]

  • Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. National Institutes of Health (NIH). [Link]

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  • Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. ResearchGate. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

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  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed Central (PMC). [Link]

  • Coordination Polymers of N, Nʼ-di-(8-Hydroxyquinolinolyl- 5-methyl)-N, N-diethyl-1,3-propane diamine (QEPD). ResearchGate. [Link]

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  • The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Application Notes and Protocols: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride in Medicinal Chemistry

This compound is a diamine derivative featuring a substituted pyridine ring. In medicinal chemistry, compounds with similar structural motifs, such as a pyridine ring and a flexible diamine chain, are explored for a variety of therapeutic applications. The pyridine ring can participate in hydrogen bonding and pi-stacking interactions, while the propanediamine linker provides conformational flexibility, allowing the molecule to adapt to the topology of biological targets.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest potential applications analogous to other pyridinyl and propanediamine derivatives. These related compounds have been investigated for their roles as histamine receptor agonists and as building blocks in the synthesis of more complex bioactive molecules. For instance, various N-substituted 1,3-propanediamine derivatives are utilized as intermediates in the preparation of active pharmaceutical ingredients (APIs).[1]

This guide will provide a theoretical framework and generalized protocols based on the activities of structurally related compounds, offering a starting point for researchers investigating the potential of this compound.

Potential Therapeutic Applications and Mechanism of Action

Given its structure, this compound could theoretically be investigated for its activity at histamine receptors. A number of pyridylalkyl derivatives have been synthesized and evaluated as histamine H1-receptor agonists.[2] These compounds often feature a pyridine ring which can act as a bioisostere for the imidazole ring of histamine, while the alkylamine chain interacts with other key residues in the receptor binding pocket.

The potential mechanism of action would involve the binding of the compound to one or more subtypes of histamine receptors, initiating a downstream signaling cascade. For example, agonism at the H1 receptor typically leads to the activation of phospholipase C, resulting in an increase in intracellular calcium and subsequent physiological responses.

It is also plausible that this compound could serve as a precursor or fragment in the development of inhibitors for other enzyme classes, such as protein kinases, where the pyridine moiety is a common feature in ATP-competitive inhibitors.

Experimental Protocols

The following protocols are generalized methodologies for the initial characterization and biological evaluation of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: General Synthesis of N-Aryl-1,3-propanediamines

This protocol outlines a general synthetic route for N-aryl-1,3-propanediamines, which can be adapted for the synthesis of the title compound. The synthesis typically involves the reaction of an appropriate amine with a suitable three-carbon synthon.

Workflow for a Reductive Amination Approach

cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A 5-Methyl-2-aminopyridine C Reductive Amination (e.g., NaBH(OAc)3) A->C B 3-(Boc-amino)propanal B->C D Boc-protected intermediate C->D E Acidic Hydrolysis (e.g., HCl in Dioxane) D->E F N-(5-Methyl-2-pyridinyl)-1,3- propanediamine dihydrochloride E->F

Caption: General workflow for the synthesis of this compound via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-aminopyridine in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add 3-(tert-butoxycarbonylamino)propanal to the solution.

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude Boc-protected intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid in dioxane or ethereal HCl.

  • Isolation of Final Product: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The dihydrochloride salt will often precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum to yield this compound.

Protocol 2: In Vitro Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the histamine H1 receptor.

Workflow for H1 Receptor Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A Prepare cell membranes expressing H1 receptors C Incubate membranes with [3H]pyrilamine (radioligand) and test compound A->C B Prepare serial dilutions of N-(5-Methyl-2-pyridinyl)-1,3- propanediamine dihydrochloride B->C D Rapid filtration to separate bound and free radioligand C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Calculate Ki from IC50 values E->F

Caption: Workflow for determining the binding affinity of the test compound to the histamine H1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines overexpressing the human histamine H1 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]pyrilamine), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist like mepyramine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Quantitative Data Summary

As there is no specific experimental data for this compound, the following table provides a template for how data from the aforementioned assays could be presented. For comparison, hypothetical data for histamine is included.

CompoundH1 Receptor Binding Affinity (Kᵢ, nM)Functional Assay (EC₅₀, nM)
This compoundTo be determinedTo be determined
Histamine (Reference)10 - 5050 - 200

Conclusion and Future Directions

This compound represents an under-explored molecule in medicinal chemistry. The protocols and theoretical framework provided in this guide offer a robust starting point for its synthesis and biological characterization. Initial studies should focus on confirming its affinity for histamine receptors and elucidating its functional activity as either an agonist or antagonist. Further research could involve structural modifications to optimize potency and selectivity, as well as exploring its potential at other biological targets. The versatility of the pyridine and propanediamine scaffolds suggests that this compound could be a valuable probe or lead structure in drug discovery.

References

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

  • Menghin, S., Pertz, H. H., Kramer, K., Seifert, R., Schunack, W., & Elz, S. (2003). N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists. Journal of Medicinal Chemistry, 46(25), 5458–5470. [Link]

  • Michel, M. C., & Göthert, M. (1999). Novel histaprodifen analogues as potent histamine H1-receptor agonists in the pithed and in the anaesthetized rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(1), 11–16. [Link]

  • Michel, M. C., & Göthert, M. (1999). Histaprodifen, methylhistaprodifen, and dimethylhistaprodifen are potent H1-receptor agonists in the pithed and in the anaesthetized rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(1), 11–16. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Aminoacetamidine Dihydrochloride in Medicinal Chemistry. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). Retrieved from [Link]

  • Vamvakidès, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales Pharmaceutiques Françaises, 60(6), 415–422. [Link]

  • Matran, R., et al. (1999). Influence of TASP-V, a Novel Neuropeptide Y (NPY) Y2 Agonist, on Nasal and Bronchial Responses Evoked by Histamine in Anaesthetized Pigs and in Humans. British Journal of Pharmacology, 127(1), 159-166. [Link]

  • Nocentini, A., et al. (2022). New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators. Molecules, 27(2), 493. [Link]

  • PubChem. (n.d.). N-Methyl-1,3-propanediamine. Retrieved from [Link]

  • Meng, Q. W., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1231-1236. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine Dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(18), 6344-6358. [Link]

  • Al-Warhi, T., et al. (2023). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 13, 11003. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

  • PubChem. (n.d.). N,N'-Dimethyl-1,3-propylenediamine. Retrieved from [Link]

  • BenchChem. (2025).
  • Piazzi, L., et al. (2020). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 25(23), 5727. [Link]

Sources

Application Notes and Protocols for Metal Complex Formation with N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chelating Agent for Modern Coordination Chemistry

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is a bifunctional ligand of significant interest in the field of coordination chemistry. Its structure, featuring a pyridine nitrogen and two amine functionalities, allows it to act as a versatile chelating agent, forming stable complexes with a variety of transition metal ions. The presence of the methyl group on the pyridine ring can subtly influence the electronic properties and steric environment of the resulting metal complex, offering a tunable platform for researchers in materials science, catalysis, and drug development.

This guide provides a comprehensive overview of the application of this compound in metal complex formation. We will delve into the principles of its coordination, provide detailed protocols for the synthesis of the ligand and a representative copper(II) complex, and outline methods for the characterization of these compounds.

Chemical Properties and Handling

Chemical Structure:

G cluster_reaction Chelation Process Ligand Ligand (L) Complex [M(L)] Complex Ligand->Complex Coordination Metal Metal Ion (M) Metal->Complex

Caption: Schematic of the chelation process.

Experimental Protocols

Part 1: Synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (Free Base)

This protocol is adapted from general procedures for the synthesis of N-aryl-1,3-diaminopropanes. [1] Materials:

  • 2-Chloro-5-methylpyridine

  • 1,3-Diaminopropane

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add 1,3-diaminopropane (3.0 eq) and potassium carbonate (2.0 eq) to the solution. The excess diamine acts as both a reactant and a solvent, while potassium carbonate serves as the base.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess 1,3-diaminopropane and toluene.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(5-Methyl-2-pyridinyl)-1,3-propanediamine can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

Conversion to Dihydrochloride Salt:

To obtain the dihydrochloride salt, dissolve the purified free base in a minimal amount of ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Synthesis of a Representative Copper(II) Complex

This protocol is adapted from a general procedure for the synthesis of copper(II) complexes with tridentate N,N,N-ligands. [2] Materials:

  • N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (free base)

  • Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (1.0 eq) in methanol in a small beaker.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) perchlorate hexahydrate (1.0 eq) in methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A color change should be observed, indicating complex formation.

  • Precipitation and Isolation: Continue stirring for 1-2 hours. The resulting complex may precipitate out of solution. If not, slowly add diethyl ether to induce precipitation.

  • Washing and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether. Dry the complex in a desiccator over silica gel.

Quantitative Data (Exemplary):

ReagentMolar Eq.Amount (mmol)Mass/Volume
N-(5-Methyl-2-pyridinyl)-1,3-propanediamine1.01.0165.24 mg
Cu(ClO₄)₂·6H₂O1.01.0370.54 mg
Methanol--~20 mL
Diethyl Ether--As needed for precipitation
Expected Yield ~70-80%

Characterization of the Metal Complex

A thorough characterization of the synthesized complex is crucial to confirm its structure and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal center. Look for shifts in the ν(N-H) and pyridine ring stretching vibrations upon complexation. [2]A new band in the low-frequency region (e.g., 400-600 cm⁻¹) may indicate the formation of a Cu-N bond. [2]* UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of a broad d-d transition band in the visible region is characteristic of copper(II) complexes. [2]* Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complex in solution.

  • X-ray Crystallography: To unambiguously determine the solid-state structure and coordination geometry of the complex.

Workflow and Logic

G cluster_synthesis Synthesis Workflow cluster_complexation Complexation Workflow cluster_characterization Characterization Start Starting Materials (2-Chloro-5-methylpyridine, 1,3-Diaminopropane) Ligand_Synth Ligand Synthesis (Reflux in Toluene) Start->Ligand_Synth Ligand_Purify Ligand Purification (Column Chromatography) Ligand_Synth->Ligand_Purify Free_Base N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (Free Base) Ligand_Purify->Free_Base Complex_Synth Complexation Reaction (Methanol, RT) Free_Base->Complex_Synth Metal_Salt Copper(II) Salt (e.g., Cu(ClO4)2·6H2O) Metal_Salt->Complex_Synth Complex_Isolate Isolation & Purification (Precipitation & Washing) Complex_Synth->Complex_Isolate Final_Complex [Cu(Ligand)(X)n] Complex Complex_Isolate->Final_Complex FTIR FTIR Final_Complex->FTIR UV_Vis UV-Vis Final_Complex->UV_Vis EA Elemental Analysis Final_Complex->EA XRD X-ray Crystallography Final_Complex->XRD

Caption: Overall experimental workflow.

Conclusion

This compound is a valuable and adaptable ligand for the synthesis of a wide range of metal complexes. The protocols outlined in this guide provide a solid foundation for researchers to explore the coordination chemistry of this compound. The resulting metal complexes have potential applications in catalysis, materials science, and as bioactive agents, making this an exciting area for further investigation.

References

  • Orelli, L. R., Garcia, M. B., Niemevz, F., & Perillo, I. A. (2007). Selective Monoformylation Of 1,3-Diaminopropane Derivatives.
  • Fisher Scientific. (2021).
  • BenchChem. (2023). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • BenchChem. (2023). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
  • Molecules. (2023). Heteroleptic Copper(II) Complexes Containing 2′-Hydroxy-4-(Dimethylamino)Chalcone Show Strong Antiproliferative Activity. [Link]

  • Journal of Applied Organometallic Chemistry. (2022). Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. [Link]

Sources

"N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride" handling and storage procedures

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 1269105-20-5). As a specialized chemical intermediate, likely utilized in targeted synthesis and drug discovery pathways, adherence to strict protocols is paramount to ensure personnel safety, experimental integrity, and material stability. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights grounded in established safety principles for analogous chemical structures.

Compound Identification and Physicochemical Properties

This compound is a pyridinyl derivative. While comprehensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data from closely related diamine dihydrochloride salts. The dihydrochloride form suggests it is a solid, likely a crystalline powder, with increased water solubility compared to its free-base form.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 1269105-20-5 [1]
Linear Formula C₉H₁₅N₃ · 2HCl [1]
Molecular Weight 242.16 g/mol Calculated
Appearance White to off-white powder/crystal (Inferred) [2]

| Solubility | Soluble in water (Inferred) |[3] |

Note: Some properties are inferred from structurally similar compounds like N,N-Dimethyl-1,3-propanediamine Dihydrochloride due to limited specific data for the target compound.

Hazard Identification and Risk Management

Handling any chemical requires a thorough risk assessment. Based on the data for similar amine salts, this compound should be treated as a hazardous substance. The primary risks are associated with irritation to the skin and eyes, and potential harm if inhaled or ingested.[4]

Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye damage. Direct contact with powders can be severely irritating.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed.

The following workflow provides a logical framework for assessing and mitigating risks before beginning any experimental work.

cluster_prep Phase 1: Pre-Experiment Assessment cluster_controls Phase 2: Implementation of Controls cluster_exp Phase 3: Experiment Execution ReviewSDS Review Safety Data Sheet (SDS) for compound and all reagents IdentifyHazards Identify Specific Hazards (Irritant, Corrosive, etc.) ReviewSDS->IdentifyHazards Key Information Source AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) IdentifyHazards->AssessExposure SelectControls Select Controls (Hierarchy) 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE AssessExposure->SelectControls Mitigate Risks VerifyControls Verify Control Functionality (e.g., Fume Hood Certification) SelectControls->VerifyControls Proceed Proceed with Experiment Following Protocol VerifyControls->Proceed If Safe Start Start: Don PPE GetChem Retrieve Chemical from Storage Start->GetChem Inspect Inspect Container for Integrity GetChem->Inspect WorkInHood Work Inside Fume Hood Inspect->WorkInHood OK Weigh Weigh Solid Compound WorkInHood->Weigh Close Securely Close Primary Container Weigh->Close Dissolve Prepare Solution Close->Dissolve Cleanup Decontaminate Area & Tools Dissolve->Cleanup Waste Dispose of Waste Properly Cleanup->Waste End End: Wash Hands Waste->End

Caption: Standard workflow for handling the solid compound.

Emergency and Spill Procedures
  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. [5] 3. Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. [6] 4. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5] * Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [5][6] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6][7]

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

Recommended Storage Conditions
  • Container: Store in a tightly closed, original container. [5][8]* Location: Keep in a cool, dry, and well-ventilated area. [5][8]A designated cabinet for corrosive or irritating solids is appropriate.

  • Atmosphere: Protect from moisture. Dihydrochloride salts are often hygroscopic, meaning they can absorb water from the air. [9]Storing in a desiccator may be advisable for long-term stability and to ensure accurate weighing.

Incompatibilities

To prevent hazardous reactions, store this compound away from:

  • Strong oxidizing agents

  • Strong acids and acid chlorides [6]* Isocyanates, peroxides, and anhydrides [10] The following decision tree can guide proper storage practices.

Start Chemical Received CheckContainer Is container tightly sealed? Start->CheckContainer StoreCoolDry Store in a cool, dry, well-ventilated area CheckContainer->StoreCoolDry Yes CheckIncompat Are incompatible materials (e.g., strong oxidizers) stored nearby? StoreCoolDry->CheckIncompat Segregate Segregate from incompatible materials CheckIncompat->Segregate Yes FinalLocation Final Storage Location (e.g., Solids Cabinet) CheckIncompat->FinalLocation No Segregate->FinalLocation Hygroscopic Is compound hygroscopic? FinalLocation->Hygroscopic Desiccator Consider storage in a desiccator Hygroscopic->Desiccator Yes Done2 Done2 Hygroscopic->Done2 Storage Complete Done Done Desiccator->Done Storage Complete

Caption: Decision tree for proper storage of the compound.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items (gloves, weigh boats, absorbent pads) should be placed in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for liquids. Do not pour down the drain.

  • Disposal Vendor: All waste must be disposed of through a licensed environmental waste disposal company, following all local, state, and federal regulations. [6]

References

  • PubChem. N-Methyl-1,3-propanediamine. [Link]

  • PubChem. N,N-Dimethyl-1,3-propanediamine Dihydrochloride. [Link]

  • NIST. 1,3-Propanediamine, N-methyl-. [Link]

Sources

Application Notes and Protocols: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the prospective applications of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride in the field of polymer chemistry. While direct literature on the polymerization of this specific monomer is nascent, its chemical architecture—a functionalized diamine featuring a methyl-substituted pyridine ring—suggests significant potential for the synthesis of novel high-performance polymers. This guide extrapolates from established principles of polymer chemistry and data from analogous structures to present potential applications, detailed synthetic protocols, and expected material properties. The aim is to equip researchers with a robust theoretical and practical framework for exploring this promising, yet under-documented, monomer.

Introduction: Rationale and Potential Advantages

The quest for novel polymers with tailored properties is a driving force in materials science. The incorporation of heterocyclic aromatic moieties, such as pyridine, into polymer backbones is a well-established strategy to enhance thermal stability, solubility, and mechanical properties.[1][2][3] The pyridine nitrogen atom, with its lone pair of electrons, also introduces a site for metal coordination, hydrogen bonding, and post-polymerization modification, opening avenues for applications in catalysis, membranes, and biomedical devices.[4][5]

This compound presents as a compelling bifunctional monomer for step-growth polymerization. Its key structural features and their anticipated benefits include:

  • Diamine Functionality : The primary and secondary amine groups of the 1,3-propanediamine moiety are reactive sites for polycondensation reactions with comonomers such as dianhydrides and diacyl chlorides to form polyimides and polyamides, respectively.[6][7]

  • Pyridine Ring : The aromatic pyridine unit is expected to impart rigidity and thermal stability to the polymer backbone.[3][8]

  • Methyl Substitution : The methyl group at the 5-position of the pyridine ring can enhance the solubility of the resulting polymer in organic solvents by disrupting chain packing.[9]

  • Asymmetric Structure : The overall asymmetry of the monomer may further contribute to increased solubility and processability of the final polymer.

This combination of features suggests that polymers derived from this monomer could be valuable in applications requiring high thermal resistance, good processability, and specific chemical functionalities.

Physicochemical Properties and Handling

While experimental data for this compound is not widely available, the properties of the parent compound, N-Methyl-1,3-propanediamine, can provide some guidance.[7][10][11]

PropertyEstimated Value/InformationSource
Chemical Formula C9H17Cl2N3(Calculated)
Molecular Weight 238.16 g/mol (Calculated)
Appearance Expected to be a crystalline solid(Inferred)
Solubility Likely soluble in water and polar protic solvents like methanol and ethanol. The free base form would be soluble in a wider range of organic solvents.
Reactivity The diamine functionality is nucleophilic and will react with electrophilic groups. The dihydrochloride salt is acidic and will require neutralization to the free base for polymerization.[7][10]
Handling and Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. The compound is likely hygroscopic.(Standard)

Prospective Application: Synthesis of a Novel Polyimide

A primary application for a diamine monomer is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3]

Reaction Principle

The proposed synthesis involves a two-step polycondensation reaction between N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (as the free base) and an aromatic dianhydride, such as 4,4'-oxydiphthalic anhydride (ODPA).

  • Poly(amic acid) Formation : The reaction of the diamine and dianhydride at room temperature in a polar aprotic solvent yields a soluble poly(amic acid) precursor.

  • Imidization : The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which results in the formation of the imide rings.

Workflow for Polyimide Synthesis

G cluster_0 Step 1: Monomer Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Imidization & Purification MonomerPrep N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Neutralization Neutralization with a base (e.g., triethylamine) in an organic solvent MonomerPrep->Neutralization FreeDiamine Free Diamine Monomer in Solution Neutralization->FreeDiamine Reaction Slowly add Free Diamine Solution to ODPA solution at 0-5 °C under N2 FreeDiamine->Reaction Dianhydride Dissolve 4,4'-Oxydiphthalic Anhydride (ODPA) in NMP Dianhydride->Reaction Stirring Stir at room temperature for 24 hours Reaction->Stirring PAA_Solution Poly(amic acid) Solution Stirring->PAA_Solution Casting Cast PAA solution onto a glass plate PAA_Solution->Casting ThermalCuring Thermal Curing: 100°C (1h), 200°C (1h), 300°C (1h) Casting->ThermalCuring PolyimideFilm Polyimide Film ThermalCuring->PolyimideFilm Purification Wash with solvent and dry PolyimideFilm->Purification FinalProduct Final Polyimide Product Purification->FinalProduct

Caption: Workflow for the synthesis of a polyimide from N-(5-Methyl-2-pyridinyl)-1,3-propanediamine.

Detailed Experimental Protocol

Materials:

  • This compound

  • 4,4'-Oxydiphthalic anhydride (ODPA), polymerization grade

  • Triethylamine (TEA), freshly distilled

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • Preparation of the Free Diamine Monomer:

    • In a three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in a minimal amount of methanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of triethylamine (2 moles of TEA per mole of the dihydrochloride salt) to the solution with stirring.

    • Stir the mixture at room temperature for 2 hours. The formation of triethylamine hydrochloride precipitate will be observed.

    • Filter the mixture to remove the precipitate.

    • Remove the methanol under reduced pressure to obtain the free diamine. Caution: Handle the free diamine under an inert atmosphere as amines can be sensitive to air.

  • Polymerization to Poly(amic acid):

    • In a separate dry, nitrogen-purged three-neck flask, dissolve an equimolar amount of ODPA in anhydrous NMP to achieve a solids concentration of approximately 15-20% (w/v).

    • Cool the ODPA solution to 0-5 °C using an ice bath.

    • Dissolve the prepared free diamine in a small amount of anhydrous NMP.

    • Add the diamine solution dropwise to the stirred ODPA solution over 30-60 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Thermal Imidization:

    • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Use a doctor blade to cast a film of uniform thickness.

    • Place the glass plate in a programmable oven with a nitrogen atmosphere.

    • Cure the film using a staged heating program:

      • 100 °C for 1 hour (to slowly remove the solvent).

      • 200 °C for 1 hour.

      • 300 °C for 1 hour (to ensure complete imidization).

    • After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.

  • Characterization:

    • The structure of the resulting polyimide can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹).

    • Thermal properties (glass transition temperature and decomposition temperature) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Molecular weight can be estimated using Gel Permeation Chromatography (GPC).

Potential Applications in Drug Development

Polymers containing pyridine moieties are of interest in drug delivery systems. The pyridine nitrogen can be protonated at physiological pH, leading to pH-responsive behavior.[4] This property can be exploited for the controlled release of therapeutic agents. Furthermore, the pyridine group can act as a ligand to coordinate with metal-based drugs or to form polymer-drug conjugates.[5]

Proposed Application: pH-Responsive Micelles for Drug Delivery

A potential application is the development of amphiphilic block copolymers where one block is a hydrophobic polymer and the other is a hydrophilic polymer derived from N-(5-Methyl-2-pyridinyl)-1,3-propanediamine. These block copolymers could self-assemble into micelles in an aqueous solution, encapsulating hydrophobic drugs in their core.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., < 6.5, Tumor Microenvironment) Micelle_High_pH Stable Micelle Hydrophobic Drug Encapsulated Pyridine is Neutral Micelle_Low_pH Micelle Destabilization Protonated Pyridine (Hydrophilic) Drug Release Micelle_High_pH->Micelle_Low_pH pH Decrease

Caption: pH-responsive drug release mechanism from a pyridine-containing micelle.

In the neutral pH of the bloodstream, the micelles would be stable. Upon reaching a more acidic environment, such as a tumor, the pyridine nitrogen would become protonated, increasing the hydrophilicity of that block and leading to the destabilization of the micelle and the release of the encapsulated drug.

Conclusion

This compound is a monomer with significant, albeit currently unexplored, potential in polymer chemistry. Based on the established reactivity of diamines and the desirable properties imparted by pyridine moieties, this compound is a promising candidate for the synthesis of high-performance polymers such as polyimides. The protocols and potential applications outlined in this guide are intended to serve as a foundational resource for researchers to begin investigating the utility of this novel monomer in creating advanced materials for a range of technological and biomedical applications.

References

  • ResearchGate. (n.d.). Synthesis of a new pyridine-containing diamine and related polyimide. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine-containing diamine and properties of its polyimides and polyimide/hexagonal boron nitride composite films. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of polyimides containing pyridine moiety. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. Retrieved January 20, 2026, from [Link]

  • CoLab. (n.d.). Pyridine-based polymers and derivatives: Synthesis and applications. Retrieved January 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2017189339A1 - Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines.
  • National Center for Biotechnology Information. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-1,3-propanediamine. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2024). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1,3-propanediamine Dihydrochloride. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N-methyl-. Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols: Derivatization of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is a diamine compound featuring a primary and a secondary amine, as well as a pyridine ring. This structure makes it a valuable building block in medicinal chemistry and drug development. Derivatization of this molecule is often a critical step for various applications, including modifying its pharmacokinetic properties, enabling its conjugation to other molecules, or facilitating its analysis and quantification.[1][2]

This guide provides detailed protocols for three common and versatile derivatization methods applicable to the amine functionalities of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine: Acylation, Dansylation, and Schiff Base Formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and ensuring reproducible results.

Initial Consideration: Handling the Dihydrochloride Salt

The target molecule is supplied as a dihydrochloride salt. In this form, the amine groups are protonated and thus, are not nucleophilic. Therefore, a crucial first step in most derivatization reactions is the neutralization of the salt with a suitable base to liberate the free amines. The choice of base and solvent is critical to avoid unwanted side reactions and ensure the solubility of both the starting material and the reagents. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often preferred as it will not compete in the derivatization reaction.[3]

Method 1: Acylation with Acetyl Chloride

Rationale: Acylation is a robust and widely used method to derivatize primary and secondary amines.[1] This reaction converts the amine into a less polar and more stable amide. Acetyl chloride is a common and reactive acylating agent. The primary amine is expected to be more reactive than the secondary amine. By controlling the stoichiometry of the acetyl chloride, selective mono-acylation at the primary amine can be achieved. An excess of the acylating agent will lead to di-acylation.

Experimental Protocol: Mono-Acylation
  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate

    • Reaction vessel (round-bottom flask)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 15 minutes to ensure complete neutralization.

    • Slowly add a solution of acetyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the desired mono-acetylated derivative.

Chemical Reaction Scheme

acylation reactant N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (free base) product N-(3-((5-methylpyridin-2-yl)amino)propyl)acetamide reactant->product + TEA, DCM reagent Acetyl Chloride reagent->product

Caption: Acylation of the primary amine.

Expected Outcome
ParameterExpected Value
Yield 60-80%
Purity >95% after chromatography
Analytical Data Shift in retention time in LC-MS; mass increase of 42.04 g/mol

Method 2: Dansylation for Fluorescent Labeling

Rationale: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.[4] This derivatization is widely used for the quantification of amines by HPLC with fluorescence detection due to the high sensitivity it provides.[5] The reaction is pH-dependent and is typically carried out in a basic buffer.[4]

Experimental Protocol
  • Materials:

    • This compound

    • Dansyl chloride

    • Sodium bicarbonate buffer (100 mM, pH 9.0)

    • Acetone

    • Microcentrifuge tubes

    • Thermomixer or water bath

    • HPLC with fluorescence detector

  • Procedure:

    • Prepare a stock solution of this compound in the sodium bicarbonate buffer.

    • Prepare a stock solution of dansyl chloride in acetone.

    • In a microcentrifuge tube, mix the amine solution with an excess of the dansyl chloride solution (e.g., 2-fold molar excess for each amine group to be derivatized).

    • Incubate the reaction mixture at 60 °C for 45 minutes in a thermomixer or water bath.[4]

    • After incubation, cool the mixture to room temperature.

    • The reaction mixture can be directly injected into the HPLC system for analysis.

Chemical Reaction Scheme

dansylation reactant N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (free base) product Dansylated Derivative reactant->product + Bicarbonate Buffer (pH 9) reagent Dansyl Chloride reagent->product

Caption: Fluorescent labeling via dansylation.

Expected Outcome
ParameterExpected Value
Derivatization Efficiency >90%
Detection High fluorescence signal (Excitation ~340 nm, Emission ~525 nm)
Analytical Data Appearance of new, highly fluorescent peaks in the chromatogram

Method 3: Schiff Base Formation with an Aldehyde

Rationale: Primary amines react with aldehydes or ketones to form Schiff bases (imines). This reaction is typically reversible and acid-catalyzed. The formation of a Schiff base can be used to protect the primary amine or to introduce new functionalities. For a stable derivative, the imine can be subsequently reduced to a secondary amine using a mild reducing agent like sodium borohydride.

Experimental Protocol: Imine Formation and Reduction
  • Materials:

    • This compound

    • A suitable aldehyde (e.g., benzaldehyde)

    • Triethylamine (TEA)

    • Methanol

    • Sodium borohydride

    • Reaction vessel (round-bottom flask)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol and add triethylamine (2.2 equivalents). Stir for 15 minutes.

    • Add the aldehyde (1 equivalent) to the solution and stir at room temperature for 1-2 hours to form the Schiff base.

    • Monitor the formation of the imine by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in small portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography if necessary.

Chemical Reaction Scheme

schiff_base reactant N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (free base) intermediate Schiff Base (Imine) reactant->intermediate + Methanol reagent1 Aldehyde (R-CHO) reagent1->intermediate product Secondary Amine Derivative intermediate->product reagent2 Sodium Borohydride reagent2->product

Sources

Application Notes & Protocols: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride for Advanced Perovskite Solar Cell Passivation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Perovskite Surface Defects

Metal-halide perovskites represent a revolutionary class of materials for next-generation photovoltaics, offering remarkable power conversion efficiencies (PCEs) comparable to traditional silicon-based cells.[1] However, the solution-based fabrication methods used for perovskite thin films, while cost-effective, invariably lead to polycrystalline layers with a high density of surface and grain boundary defects.[1] These defects, primarily undercoordinated lead ions (Pb²⁺) and halide vacancies, act as non-radiative recombination centers, trapping charge carriers (electrons and holes) before they can be extracted. This process significantly reduces the open-circuit voltage (Voc) and overall device efficiency, while also creating pathways for material degradation, thereby compromising long-term stability.

Surface passivation has emerged as a critical strategy to mitigate these defects.[2][3][4] This involves the application of a molecular agent that can coordinate to the defect sites, neutralizing their harmful electronic effects. The molecule at the center of this guide, N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride , is an exemplary candidate for this purpose. Its design incorporates two key functional motifs: a pyridine ring and a flexible diamine chain, enabling it to function as a highly effective bidentate "molecular clamp" for surface defects.

Mechanism of Action: Bidentate Chelation and Defect Passivation

The efficacy of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine lies in its ability to act as a potent Lewis base. The lone pair electrons on its two nitrogen atoms—one on the pyridine ring and one on the terminal amino group of the propanediamine chain—are readily donated to Lewis acidic sites, such as the undercoordinated Pb²⁺ ions on the perovskite surface.

The key advantages of this molecular architecture are:

  • Bidentate Anchoring: Unlike simple monofunctional passivating agents (e.g., pyridine alone), this molecule can form two coordinate bonds with a single or adjacent Pb²⁺ ions.[2][3] This chelation effect results in a much stronger and more stable interaction with the perovskite surface, providing durable passivation.

  • Enhanced Electron Donation: The methyl group at the 5-position of the pyridine ring is an electron-donating group. This inductively increases the electron density on the pyridine nitrogen, making it a stronger Lewis base and enhancing its ability to coordinate with Pb²⁺.[5][6]

  • Surface Hydrophobicity: The aliphatic propane chain and the aromatic ring structure can increase the hydrophobicity of the perovskite surface, offering a degree of protection against moisture ingress—a primary driver of perovskite degradation.[5][6]

The passivation mechanism is visualized in the diagram below:

cluster_perovskite Perovskite Surface cluster_molecule Passivating Molecule Pb_defect Pb²⁺ (Defect) I1 I⁻ Pb_defect->I1 I2 I⁻ Pb_defect->I2 I3 I⁻ Pb_defect->I3 Molecule N-(5-Methyl-2-pyridinyl) -1,3-propanediamine N_pyridine Molecule->N_pyridine N_amine Molecule->N_amine N_pyridine->Pb_defect Lone Pair Donation N_amine->Pb_defect Bidentate Coordination

Caption: Molecular mechanism of bidentate passivation.

Experimental Protocols

The following protocols provide a comprehensive workflow for the application and validation of this compound as a passivating agent.

Protocol 1: Preparation of Passivation Solution

This protocol details the preparation of a standardized solution for treating perovskite films. The dihydrochloride salt form ensures good solubility in polar solvents like isopropanol.

Materials:

  • This compound (Source: Commercial suppliers)

  • Anhydrous Isopropanol (IPA), 99.9%

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Syringe filters (0.2 µm, PTFE)

Procedure:

  • Determine Concentration: Prepare a 2 mg/mL stock solution. Weigh 10 mg of the compound and place it into a 5 mL volumetric flask.

  • Dissolution: Add approximately 4 mL of anhydrous IPA to the flask. Place a small stir bar in the flask and stir on a magnetic plate at 300 RPM for 30 minutes at room temperature, or until the solid is fully dissolved.

  • Final Volume: Once dissolved, carefully add IPA to the flask until the meniscus reaches the 5 mL calibration mark.

  • Filtration: For device fabrication, it is critical to filter the solution to remove any particulates. Draw the solution into a syringe and pass it through a 0.2 µm PTFE filter into a clean, amber glass storage vial.

  • Storage: Store the solution in a nitrogen-filled glovebox to prevent moisture absorption. The solution is stable for up to one week.

Protocol 2: Surface Passivation of Perovskite Films

This protocol describes the application of the passivation solution onto a pre-fabricated perovskite thin film using spin-coating. It assumes the perovskite film (e.g., MAPbI₃ or mixed-cation compositions) has already been deposited and annealed on a suitable substrate (e.g., FTO/SnO₂).

Equipment:

  • Spin coater (located inside a nitrogen-filled glovebox)

  • Micropipette

  • Hotplate

Procedure:

  • Substrate Transfer: Transfer the annealed perovskite-coated substrate to the spin coater chuck.

  • Solution Application: Dispense 100 µL of the 2 mg/mL passivation solution onto the center of the perovskite film.

  • Spin Coating: Immediately initiate the spin coating program:

    • Step 1: 3000 RPM for 30 seconds.

    • Step 2: Acceleration of 1000 RPM/s.

  • Annealing: Promptly transfer the substrate to a hotplate pre-heated to 100 °C. Anneal for 5 minutes to promote bonding and remove residual solvent.

  • Cool Down: Remove the substrate from the hotplate and allow it to cool to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer).

start Perovskite Film (Post-Anneal) step1 Transfer to Spin Coater start->step1 step2 Dispense 100 µL Passivation Solution step1->step2 step3 Spin Coat (3000 RPM, 30s) step2->step3 step4 Transfer to Hotplate step3->step4 step5 Anneal (100°C, 5 min) step4->step5 end Passivated Film Ready for HTL step5->end

Caption: Workflow for perovskite film surface passivation.

Validation and Characterization

To confirm the efficacy of the passivation treatment, a combination of spectroscopic and device-level measurements should be performed.

Protocol 3: Photoluminescence (PL) and Time-Resolved PL (TRPL) Spectroscopy

Principle: Effective passivation reduces non-radiative recombination pathways. This results in a higher steady-state PL intensity and a longer photoluminescence decay lifetime (carrier lifetime).

Procedure:

  • Sample Preparation: Prepare two identical perovskite films. Treat one with the passivation protocol (Test Sample) and leave the other untreated (Control Sample).

  • Steady-State PL: Excite both samples with a laser (e.g., 405 nm) below the perovskite bandgap and collect the emission spectrum. A significant increase in the PL peak intensity for the Test Sample compared to the Control indicates successful passivation.

  • TRPL: Using a pulsed laser and a time-correlated single photon counting (TCSPC) system, measure the decay of the PL signal over time. Fit the decay curve to a bi-exponential function. A longer average carrier lifetime (τavg) for the passivated sample confirms the suppression of non-radiative recombination.

Expected Results and Performance Metrics

The application of this compound is expected to yield significant improvements in the performance and stability of perovskite solar cells. The table below summarizes typical results observed when applying similar bidentate pyridine-based passivating agents.[2][3][5][6]

ParameterControl Device (Typical)Passivated Device (Expected)Rationale for Improvement
Power Conversion Efficiency (PCE) 18.5%>21.0%Overall enhancement from improved Voc and FF.
Open-Circuit Voltage (Voc) 1.05 V>1.12 VSuppression of non-radiative recombination at the surface.
Short-Circuit Current (Jsc) 23.0 mA/cm²~23.2 mA/cm²Minimal change expected; passivation primarily affects voltage.
Fill Factor (FF) 76%>80%Reduced series resistance and suppressed surface recombination.
T₈₀ Stability (unencapsulated, 60% RH) ~200 hours>500 hoursIncreased surface hydrophobicity and stronger surface bonding.

Conclusion

This compound is a strategically designed molecule that leverages the synergistic effects of a pyridine ring and a diamine moiety to effectively passivate surface defects in perovskite films. Its bidentate coordination leads to a robust and durable passivation layer, significantly enhancing device efficiency and stability. The protocols outlined in this guide provide a clear framework for researchers to implement this advanced passivation strategy and unlock higher levels of performance in their perovskite solar cell research.

References

  • Zhang, Y., et al. (2021). The effects of pyridine molecules structure on the defects passivation of perovskite solar cells. ResearchGate. Available at: [Link][5][6]

  • Zou, K., et al. (2022). Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells. ACS Materials Letters. Available at: [Link][2][3][4]

  • MDPI. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link][1]

  • Science Advances. (n.d.). Supplementary Materials for 2D perovskites with alternating cations in the interlayer space for stable solar cells. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-based solutions to frequently asked questions and troubleshooting scenarios to help you improve your reaction yield and final product purity.

Synthesis Overview: A Two-Step Approach

The synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine is typically achieved via a two-step process starting from 2-amino-5-methylpyridine. The first step involves the formation of an intermediate, N-(5-methyl-2-pyridinyl)-β-alaninonitrile, followed by the critical reduction of the nitrile group to a primary amine. The final step is the formation of the stable dihydrochloride salt.

SynthesisWorkflow SM 2-Amino-5-methylpyridine + 3-Chloropropionitrile Intermediate N-(5-methyl-2-pyridinyl) -β-alaninonitrile SM->Intermediate Step 1: Nucleophilic Substitution Reduction Nitrile Reduction Intermediate->Reduction Step 2: Reduction FreeBase Diamine Free Base Reduction->FreeBase Salt N-(5-Methyl-2-pyridinyl)-1,3 -propanediamine Dihydrochloride FreeBase->Salt HCl Addition

Caption: General workflow for the synthesis of the target compound.

Part 1: Troubleshooting the Nucleophilic Substitution Reaction

This initial step involves the reaction of 2-amino-5-methylpyridine with a suitable three-carbon electrophile, typically 3-chloropropionitrile or acrylonitrile, to form the nitrile intermediate. While seemingly straightforward, several factors can lead to low yields or impurities.

Question: My yield for the first step, the formation of N-(5-methyl-2-pyridinyl)-β-alaninonitrile, is consistently low (<50%). What are the primary causes and how can I fix this?

Answer: Low yields in this step often stem from three main areas: suboptimal reaction conditions, side reactions, or reagent quality.

  • Suboptimal Reaction Conditions: The nucleophilicity of the amino group on the pyridine ring is moderate. The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Causality: Insufficient heat results in a slow reaction rate and incomplete conversion. However, excessively high temperatures can lead to decomposition of starting materials or the product.

    • Solution: We recommend a systematic temperature screen from 80°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature that balances reaction rate with impurity formation. Using a higher boiling point solvent like DMF or DMSO can facilitate higher reaction temperatures if needed.

  • Side Reactions (Dialkylation): A common side reaction is the addition of a second molecule of the electrophile to the newly formed secondary amine, leading to a quaternary ammonium salt, especially when using a more reactive electrophile like acrylonitrile.

    • Causality: The product, a secondary amine, is also nucleophilic and can compete with the starting material for the electrophile.

    • Solution: Use a molar excess (1.5 to 2.0 equivalents) of 2-amino-5-methylpyridine relative to the 3-chloropropionitrile. This stoichiometric imbalance favors the formation of the desired monosubstituted product.

  • Role of a Base: The reaction generates HCl as a byproduct, which protonates the pyridine nitrogen or the amino groups, deactivating them towards further reaction.

    • Causality: The acidic byproduct neutralizes the nucleophilic amine, effectively stopping the reaction.

    • Solution: Include a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in the reaction mixture to act as an acid scavenger. This maintains a population of the free, nucleophilic amine, allowing the reaction to proceed to completion.

ParameterRecommendationRationale
Stoichiometry 1.5-2.0 eq. of 2-amino-5-methylpyridineMinimizes dialkylation side products.
Temperature 80-120°C (optimize via screening)Balances reaction rate and thermal decomposition.
Base 1.5 eq. of K₂CO₃ or Na₂CO₃Scavenges in-situ generated acid to prevent reagent deactivation.
Solvent Acetonitrile, DMF, or DMSOChoose based on required temperature and reagent solubility.
Part 2: Optimizing the Critical Nitrile Reduction Step

The reduction of the nitrile intermediate to the primary amine is the most challenging step of this synthesis. The primary difficulty lies in preventing the formation of secondary and tertiary amine byproducts.[1][2]

NitrileReduction cluster_0 Reaction Pathways Nitrile Nitrile Intermediate Imine Imine Intermediate Nitrile->Imine + H₂ PrimaryAmine Desired Primary Amine Imine->PrimaryAmine + H₂ (Fast) [Pathway A] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine - NH₃

Caption: Competing pathways during nitrile reduction leading to desired product or byproduct.

Question: During the reduction of the nitrile, I am observing significant amounts of a higher molecular weight impurity, which I suspect is the secondary amine. How can I improve the selectivity for the desired primary amine?

Answer: This is a classic challenge in nitrile reductions. The reaction proceeds through an imine intermediate, which can either be further reduced to the primary amine (Pathway A) or react with an already-formed primary amine molecule to generate a secondary amine after reduction (Pathway B).[1][3] To favor Pathway A, you must optimize the catalyst, solvent, and additives.

  • Catalyst Choice and Activity: Raney Nickel is a highly effective and commonly used catalyst for this transformation.[1] However, its preparation and handling are critical.

    • Causality: An aged or poorly activated catalyst can lead to a slow reduction of the imine intermediate, allowing more time for it to react with the primary amine product.

    • Solution: Always use freshly washed and activated Raney Nickel. It is typically supplied as a slurry in water; ensure it is thoroughly washed with the reaction solvent (e.g., ethanol or methanol) before addition. Safety Critical: Do not allow Raney Nickel to dry in the air, as it is pyrophoric and can ignite spontaneously.[4]

  • Solvent and Additives: The choice of solvent and the presence of additives can dramatically shift the reaction selectivity.

    • Causality: The condensation of the imine and primary amine is an equilibrium process that generates ammonia. By adding excess ammonia to the reaction, you can shift the equilibrium away from the formation of the secondary amine precursor (Le Chatelier's Principle).

    • Solution: The most effective method is to use an alcoholic solvent saturated with ammonia. A 7N solution of ammonia in methanol is a common and effective choice. This significantly suppresses the formation of secondary amine byproducts.[5]

  • Reaction Conditions (Pressure & Temperature):

    • Causality: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, promoting the rapid reduction of the imine intermediate before it can participate in side reactions.

    • Solution: While atmospheric pressure hydrogenation can work, using a Parr shaker or a similar hydrogenation apparatus at elevated pressures (50-100 psi of H₂) is highly recommended for maximizing selectivity and reaction rate.

Recommended Protocol: High-Selectivity Nitrile Reduction
  • Catalyst Preparation: In a flask under an inert atmosphere (Argon or Nitrogen), add Raney Nickel slurry (approx. 10-20% by weight of the nitrile substrate). Carefully decant the water and wash the catalyst 3-4 times with anhydrous ethanol or methanol.

  • Reaction Setup: Dissolve the N-(5-methyl-2-pyridinyl)-β-alaninonitrile intermediate in ammoniacal methanol (7N). Carefully add this solution to the flask containing the washed Raney Nickel catalyst.

  • Hydrogenation: Seal the reaction vessel, purge it several times with hydrogen gas, and then pressurize to 50-100 psi H₂. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. Reactions are typically complete within 4-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Crucially, do not allow the Celite pad to dry. Immediately quench the filter cake with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine free base.

Part 3: Final Product Isolation and FAQs

Question: What is the best practice for forming and purifying the final dihydrochloride salt?

Answer: The free base diamine is often an oil and can be unstable upon prolonged exposure to air. Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle and purify.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol (IPA) or ethanol (EtOH). Cool the solution in an ice bath and slowly add a solution of HCl in IPA or ethereal HCl (typically 2-4 M) until the pH is strongly acidic (pH 1-2). The dihydrochloride salt will precipitate.

  • Purification: The precipitated solid can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether or acetone to remove soluble impurities. For higher purity, recrystallization is effective. A common solvent system for recrystallization is ethanol/water or methanol/isopropanol. The goal is to dissolve the salt in a minimal amount of the hot primary solvent and then induce crystallization by cooling or by adding an anti-solvent.

FAQ 1: Are there alternative reducing agents to catalytic hydrogenation?

Yes, chemical hydrides can be used, but they have their own challenges.

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent that readily reduces nitriles.[6] However, it is non-selective and will also reduce other functional groups. Its work-up procedure is also more complex.

  • Sodium Borohydride (NaBH₄): Generally not strong enough to reduce nitriles on its own.[6] However, its reactivity can be enhanced by adding a catalyst like cobalt chloride (CoCl₂) or using it in conjunction with Raney Nickel.[7] These methods can be a good alternative if high-pressure hydrogenation equipment is not available.

FAQ 2: What analytical methods are best for monitoring and characterization?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine to visualize the basic amine spots clearly. Staining with ninhydrin is effective for visualizing primary and secondary amines.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: To confirm the structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

    • Melting Point: A sharp melting point is a good indicator of purity for the final salt.

References
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Nitrile reduction. Wikipedia. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • 2-amino-5-methylpyridine preparation method.
  • Reductive Amination. WordPress. [Link]

  • New Method Improves Nitrile Reductions. ACS Publications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Purification Challenges

Welcome to the technical support guide for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. As Senior Application Scientists, we understand that synthesizing and purifying amine dihydrochloride salts can present unique challenges, from stubborn impurities to difficulties in crystallization. This guide is designed to provide you with expert insights and practical, field-tested solutions to the common issues encountered during the purification of this specific compound. We will delve into the causality behind experimental choices, ensuring you not only have a protocol but also a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my final product a sticky oil or gum instead of a crystalline solid?

This is the most common issue for polyamine salts. The primary causes are typically:

  • Residual Solvents: The high polarity of the dihydrochloride salt can lead to strong interactions with polar solvents like water, methanol, or ethanol, making them difficult to remove completely.

  • Hygroscopicity: Amine salts are notoriously hygroscopic. The product can readily absorb atmospheric moisture, leading to the formation of a viscous gum.[1]

  • Impurities: The presence of unreacted starting materials, side-products, or even slight deviations from the precise 1:2 amine-to-HCl stoichiometry can disrupt the crystal lattice, preventing solidification.

Q2: What are the most common impurities to expect from a typical synthesis?

Assuming a synthesis route involving the reaction of 2-chloro-5-methylpyridine with N-methyl-1,3-propanediamine, you should anticipate:

  • Unreacted N-methyl-1,3-propanediamine: A highly polar and basic starting material that can be difficult to separate.

  • Unreacted 2-chloro-5-methylpyridine: A less polar, aromatic impurity.

  • Monoprotonated Salt: The presence of the monohydrochloride salt alongside the desired dihydrochloride can result in a non-crystalline mixture.

  • Solvent Adducts: Tightly bound solvent molecules can act as impurities.

Q3: How do I choose the best purification strategy: recrystallization, chromatography, or an acid-base workup?

The optimal strategy depends on the nature of your crude product and impurities.

  • Acid-Base Workup: This is an excellent first step to remove non-basic impurities. Dissolving the crude reaction mixture in an organic solvent and performing an aqueous acid extraction will pull the desired amine product into the aqueous layer, leaving non-basic impurities behind.[2]

  • Recrystallization: This is the preferred final purification step for obtaining a high-purity crystalline solid. However, finding a suitable solvent system can be challenging.

  • Chromatography: This should generally be performed on the free-base form of the compound before conversion to the dihydrochloride salt. Amines, particularly diamines, are prone to streaking on standard silica gel due to strong interactions with acidic silanol groups.[2] If chromatography of the free base is necessary, consider using basic alumina or adding a small percentage of triethylamine or ammonium hydroxide to your eluent.

Q4: My final yield is very low after purification. What are the likely causes?

Low yield is often a consequence of multiple transfers and losses during purification steps. Key areas to investigate include:

  • Incomplete Extraction: During an acid-base workup, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate and extract both amine centers.

  • Loss During Recrystallization: The product may have significant solubility in the chosen recrystallization solvent, even at low temperatures. Careful optimization of the solvent/anti-solvent ratio is critical.

  • Multiple Salt Forms: If conditions are not acidic enough, some of the product may remain as the more soluble free base or monohydrochloride salt, leading to losses in the mother liquor.

Troubleshooting Guides

Problem 1: Product Fails to Crystallize and Remains an Oil

A non-crystalline, oily product is a common roadblock. This decision tree outlines a systematic approach to troubleshoot this issue.

G start Crude Product is a Sticky Oil/Gum check_solvent Is residual solvent present? (Check via 1H NMR) start->check_solvent high_vac Action: Dry under high vacuum (with gentle heating if stable) check_solvent->high_vac Yes check_hygro Is the product hygroscopic? check_solvent->check_hygro No triturate Action: Triturate with a non-polar solvent (e.g., ether, hexanes) to precipitate solid high_vac->triturate triturate->check_hygro inert_atmo Action: Handle under inert atmosphere (glovebox or N2 blanket) check_hygro->inert_atmo Yes check_purity Is the product impure? (Check via LC-MS, TLC) check_hygro->check_purity No anhydrous Action: Use anhydrous solvents for all subsequent steps inert_atmo->anhydrous anhydrous->check_purity rerun_purification Action: Re-purify. Consider acid-base workup or conversion to free base for chromatography. check_purity->rerun_purification Yes recrystallize Action: Attempt recrystallization with a new solvent system. check_purity->recrystallize No (Likely an amorphous solid)

Caption: Troubleshooting decision tree for a non-crystalline product.

Problem 2: Recrystallization Fails or Gives Poor Recovery

Recrystallization is a powerful technique but requires careful optimization for highly polar salts.

Causality & Solution:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold. For this compound, highly polar solvents like methanol or ethanol are often too good at dissolving the salt, even at low temperatures.

    • Solution: Employ a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a polar solvent (e.g., methanol, ethanol, or a small amount of water) at an elevated temperature. Then, slowly add a less polar anti-solvent (e.g., isopropanol, acetonitrile, or ethyl acetate) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[3]

  • Oiling Out: The compound may separate as a liquid phase instead of forming crystals if the solution is too concentrated or cooled too quickly.

    • Solution: Use a more dilute solution and allow for slow, gradual cooling. Seeding the solution with a previously obtained crystal can also promote proper crystallization.

Data Table: Solvent Selection Guide for Amine Dihydrochlorides

SolventPolarity IndexBoiling Point (°C)Typical UseNotes
Water10.2100SolventUse sparingly; product may be highly soluble. Can form hydrates.
Methanol5.165SolventGood solvent, but may require a large volume of anti-solvent.
Ethanol4.378SolventCommon choice. Often used in combination with ether or ethyl acetate.
Isopropanol (IPA)3.982Solvent/Anti-solventLess polar than ethanol; can be a primary solvent or an anti-solvent.
Acetonitrile5.882Anti-solventAprotic polar solvent; often a good choice for precipitating salts.
Ethyl Acetate4.477Anti-solventGood anti-solvent, but ensure the free base is not soluble.
Diethyl Ether2.835Anti-solventExcellent for precipitating polar salts; highly flammable.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Salt Formation

This workflow is designed to remove non-basic impurities and precisely form the dihydrochloride salt.

G cluster_0 Workup & Extraction cluster_1 Isolation & Salt Formation cluster_2 Final Product Isolation crude 1. Crude Reaction Mixture dissolve 2. Dissolve in Organic Solvent (e.g., DCM, EtOAc) crude->dissolve extract 3. Extract with Aqueous Acid (e.g., 1M HCl, 3x) dissolve->extract combine 4. Combine Aqueous Layers extract->combine wash 5. Wash Aqueous Layer with Organic Solvent combine->wash basify 6. Basify Aqueous Layer to pH > 12 (e.g., 6M NaOH), cool in ice bath wash->basify extract_base 7. Extract Free Base with Organic Solvent (e.g., DCM, 3x) basify->extract_base dry_organic 8. Dry Combined Organic Layers (Na2SO4), filter, and concentrate extract_base->dry_organic pure_base 9. Pure Free Base (as oil) dry_organic->pure_base form_salt 10. Dissolve in Anhydrous Solvent (e.g., IPA, EtOH) and add 2.0-2.1 eq. of HCl solution (e.g., 2M HCl in Ether) pure_base->form_salt precipitate 11. Collect Precipitate by Filtration form_salt->precipitate wash_solid 12. Wash Solid with Cold Solvent/ Anti-solvent (e.g., Ether) precipitate->wash_solid dry_solid 13. Dry under High Vacuum wash_solid->dry_solid final_product Pure Dihydrochloride Salt dry_solid->final_product

Caption: Workflow for purification and dihydrochloride salt formation.

Step-by-Step Methodology:

  • Initial Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. The amine product will move to the acidic aqueous layer.

    • Combine the aqueous layers and wash once with the organic solvent to remove any remaining non-basic impurities.

  • Isolation of the Free Base:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add 6M NaOH or 50% w/w NaOH solution with vigorous stirring until the pH is >12. The free base will often separate as an oil.

    • Extract the free base into an organic solvent (e.g., DCM) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base, likely as an oil.

  • Formation of the Dihydrochloride Salt:

    • Crucial Step: Ensure the free base is anhydrous by co-evaporating with a solvent like toluene if necessary.

    • Dissolve the purified free base in a minimal amount of an anhydrous alcohol, such as isopropanol or ethanol.

    • While stirring, slowly add a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add 2.0 to 2.1 equivalents of HCl.

    • The dihydrochloride salt should precipitate as a solid. If it oils out, add more solvent and gently warm until it dissolves, then allow it to cool slowly.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Final Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a cold, non-polar solvent like diethyl ether to remove residual solvent and any excess HCl.

    • Dry the final product under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

References

  • Contamination in Amine Systems. Refining Community.

  • Common amine system corrosion issues and how to solve them. Vysus Group.

  • Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate.

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central - NIH.

  • Amine workup : r/Chempros. Reddit.

  • N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5. ChemicalBook.

  • 1,3-Propanediamine, N-methyl-. NIST WebBook.

  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. PubMed.

  • Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5). Cheméo.

  • N,N′-Dimethyl-1,3-propanediamine Formula. ECHEMI.

  • Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles. Google Patents.

  • N,N′-Dimethyl-1,3-propanediamine 97%. Sigma-Aldrich.

  • Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.

  • Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.

  • N-Methyl-1,3-propanediamine. PubChem.

  • N,N'-Dimethyl-1,3-propanediamine. PubChem.

  • N-Methyl-1,3-propanediamine. CymitQuimica.

Sources

Technical Support Center: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile diamine building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to minimize side product formation and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on N-(5-Methyl-2-pyridinyl)-1,3-propanediamine and how do they differ?

A: The molecule possesses two distinct nucleophilic nitrogen centers with different reactivity profiles:

  • Primary Aliphatic Amine (-NH₂): Located at the terminus of the propane chain, this amine is the more reactive of the two. It is more basic and less sterically hindered, making it the primary site for reactions like acylation and reductive amination under kinetically controlled conditions.

  • Secondary Pyridinyl Amine (-NH-): This nitrogen is directly attached to the electron-deficient pyridine ring. Its lone pair of electrons is partially delocalized into the aromatic system, reducing its basicity and nucleophilicity. Furthermore, it is sterically more congested. It will typically only react under more forcing conditions (higher temperatures, longer reaction times, or with a large excess of a highly reactive electrophile).

Understanding this reactivity difference is the cornerstone of achieving selective modification and avoiding di-substituted side products.

Q2: The reagent is a dihydrochloride salt. How does this affect my reaction setup?

A: The dihydrochloride salt form enhances the compound's shelf-life, stability, and handling characteristics. However, the amine groups are protonated and thus non-nucleophilic in this state. To liberate the reactive free base for your synthesis, you must add a non-nucleophilic base to the reaction mixture.

  • Recommended Action: Add at least 2.2 equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your reaction solution containing the diamine salt. Stir for 15-30 minutes before adding your electrophile. The excess base ensures complete deprotonation and neutralizes the HCl generated during reactions like amide coupling with an acyl chloride.

Troubleshooting Guide: Common Reaction Scenarios

This section addresses specific issues encountered during common synthetic transformations.

Scenario 1: Amide Coupling / Acylation Reactions

Problem: "My LC-MS analysis shows two products. The major one has the expected mass for my target amide, but a significant secondary peak corresponds to the mass of my product plus the mass of my acylating group."

Potential Cause: Di-acylation Side Product

This is the most common side product in acylation reactions. It occurs when the acylating agent (e.g., an acid chloride or activated ester) reacts with both the primary and the less reactive secondary amine.

Recommended Actions & Preventative Measures:

  • Stoichiometric Control: Limit the acylating agent to 1.0 - 1.05 equivalents relative to the diamine. This provides the highest probability of selective reaction at the more nucleophilic primary amine.

  • Controlled Addition & Temperature: Add the acylating agent slowly (e.g., via syringe pump) to a cooled solution (0 °C) of the free-based diamine. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more reactive site.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench to monitor the disappearance of the starting diamine. Stop the reaction as soon as the starting material is consumed to prevent the slower di-acylation from occurring.

Scenario 2: Reductive Amination Reactions

Problem: "My reaction to form a secondary amine with an aldehyde is sluggish, and I'm observing a major side product with the mass of my starting aldehyde reduced to an alcohol."

Potential Cause: Inefficient Imine Formation & Non-selective Reducing Agent

Reductive amination is a two-step process (in-situ): 1) condensation of the amine and carbonyl to form an imine, and 2) reduction of the imine to the amine.[1] If imine formation is slow or reversible, a non-selective reducing agent can simply reduce the carbonyl starting material.[2]

Recommended Actions & Preventative Measures:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[3][4] It is a mild reductant that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone or aldehyde.[4][5]

  • Optimize Imine Formation:

    • pH Control: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid (AcOH) can accelerate the condensation step.[4]

    • Water Removal: The condensation releases water. Adding a dehydrating agent like powdered 3Å or 4Å molecular sieves can drive the equilibrium towards the imine intermediate.[1]

  • Pre-formation: In difficult cases, you can stir the diamine and carbonyl together in the solvent (with molecular sieves) for 1-2 hours to allow for imine formation before adding the reducing agent.

Problem: "My mass spec shows a di-alkylated side product."

Potential Cause: Over-alkylation

While less common than in acylations, the newly formed secondary amine product can react again with the aldehyde to form a tertiary amine.

Recommended Actions & Preventative Measures:

  • Strict Stoichiometry: Use exactly 1.0 equivalent of the carbonyl compound.

  • Monitor Closely: Avoid letting the reaction run for an extended period after the starting diamine is consumed.

Data Summary & Visualization

Table 1: Common Side Products and Their Identification
Side Product TypeReaction ContextMolar Mass Change from Desired ProductKey Analytical Signature (LC-MS)
Di-acylation Amide Coupling+ (Mass of Acyl Group - 1.01)A peak at [M+H]+ of the desired product + mass of the acyl group.
Di-alkylation Reductive Amination+ (Mass of Alkyl Group - 1.01)A peak at [M+H]+ of the desired product + mass of the alkyl group.
Alcohol Byproduct Reductive AminationN/A (Byproduct of starting material)A peak corresponding to the [M+H]+ of the starting carbonyl + 2.02.
Intramolecular Cyclization Reaction with bifunctional electrophile (e.g., X-CH₂-CH₂-X)Varies (e.g., - H₂O for condensation)A peak corresponding to a cyclized piperazine-type structure.
Diagram 1: Reaction Pathways in Acylation

This diagram illustrates the desired selective mono-acylation pathway versus the undesired di-acylation side reaction.

G cluster_reactants Reactants cluster_products Products & Side Products Diamine N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine (Free Base) Desired Desired Product (Mono-acylated) Diamine->Desired 1.0 eq R-COCl Primary Amine Reacts (Fast, Desired) AcylCl Acyl Chloride (R-COCl) AcylCl->Desired Side Side Product (Di-acylated) Desired->Side Excess R-COCl Secondary Amine Reacts (Slow, Undesired)

Caption: Desired vs. undesired pathways in acylation.

Experimental Protocols

Protocol 1: Selective Mono-Amidation of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine

This protocol is designed to maximize the yield of the mono-acylated product.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., Dichloromethane or THF) to achieve a concentration of approximately 0.1 M.

  • Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the stirred suspension. Stir at room temperature for 20 minutes until the solution becomes homogeneous.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the acid chloride (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. Check for the consumption of the starting diamine.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with the organic solvent (e.g., DCM), combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol 2: Workflow for LC-MS Analysis of Reaction Mixture

This workflow allows for rapid identification of products and potential side products.

G Start Reaction Mixture (t = x hours) Quench Quench Aliquot (10 µL into 1 mL MeOH) Start->Quench Filter Filter through 0.22 µm Syringe Filter Quench->Filter Inject Inject into LC-MS System Filter->Inject Analyze Analyze Data: - Extract Ion Chromatograms (EIC) - Check for expected masses of  product & side products Inject->Analyze

Caption: LC-MS sample preparation and analysis workflow.

References

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from a document hosted on Wordpress. [Link][1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Sourced from Myers Chem 115 course materials. [Link][4]

  • Feringa, B. L., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link][2]

  • Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances. [Link][6]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][5]

Sources

Technical Support Center: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Core Compound Characteristics and Stability Overview

This compound is a molecule featuring a substituted aminopyridine ring linked to a propanediamine chain, supplied as a dihydrochloride salt. Understanding the interplay of these structural features is crucial for anticipating and mitigating stability challenges. The primary areas of stability concern are hygroscopicity due to the dihydrochloride salt, potential photodegradation of the pyridine ring, and thermal and solution-based degradation of the diamine chain.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term use, storage at room temperature in a desiccator is acceptable. The dihydrochloride salt form makes the compound susceptible to moisture absorption.[1][2][3]

Q2: Is this compound sensitive to light?

A2: Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[4] It is recommended to handle the solid compound and its solutions under amber or low-UV lighting conditions to prevent potential degradation.

Q3: What are the likely degradation pathways for this molecule?

A3: The primary potential degradation pathways include:

  • Hygroscopicity-induced instability: Absorption of moisture by the dihydrochloride salt can lead to physical changes and create an environment for hydrolytic degradation.[1][2]

  • Oxidation: The 2-aminopyridine moiety is susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[5]

  • Photodegradation: Exposure to UV or visible light can induce degradation of the pyridine ring.[4][6]

  • Thermal Degradation: At elevated temperatures, diamines can undergo degradation, which may involve cyclization or the formation of urea-like structures.[7][8][9][10]

Q4: How can I monitor the purity and degradation of my sample?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity of this compound and detecting potential degradants. A stability-indicating HPLC method should be developed and validated.[11]

Troubleshooting Guides

Issue: Compound appears clumpy, sticky, or has changed in appearance.

This is a common issue related to the hygroscopic nature of dihydrochloride salts.[1][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution instability.

Detailed Protocol for Solution Stability Study:

  • Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Storage Conditions: Aliquot the stock solution into several vials. Store them under different conditions relevant to your experimental setup (e.g., room temperature on the benchtop, 4°C protected from light, 37°C in an incubator).

  • Time Points: Analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time for each storage condition to determine the rate of degradation.

Potential Instability Factor Recommended Action
pH of the solution Buffer the solution to a pH where the compound is most stable. Amines can be susceptible to degradation at extreme pH values.
Exposure to light Prepare and store solutions in amber vials or wrap vials in aluminum foil.
Temperature Prepare solutions fresh and keep them on ice if they are to be used over several hours.
Oxidative Stress If the solvent is not de-gassed, consider sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is essential for interpreting unexpected results.

G cluster_0 Degradation Pathways cluster_1 Environmental Stressors cluster_2 Potential Degradants A This compound B Light (UV/Vis) A->B C Moisture (Hygroscopicity) A->C D Heat A->D E Oxygen A->E F Photodegradation Products (e.g., ring-opened species) B->F G Hydrolysis/Deliquescence C->G H Thermal Degradants (e.g., cyclic ureas) D->H I Oxidation Products (e.g., N-oxides) E->I

Sources

Technical Support Center: Optimizing the Synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized reaction protocols. Our aim is to equip you with the necessary insights to navigate the complexities of this synthesis and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing N-alkylated pyridinamines involve either a direct N-alkylation of 2-amino-5-methylpyridine with a suitable 3-carbon electrophile followed by conversion to the dihydrochloride salt, or a reductive amination pathway.[1][2] Reductive amination, in particular, is a widely used and versatile method for forming amine bonds.[3][4]

Q2: Why is over-alkylation a common problem in this type of synthesis, and how can it be minimized?

A2: Over-alkylation, the formation of a tertiary amine by further reaction of the desired secondary amine product, can be a significant issue.[4][5] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine. To mitigate this, one can use a large excess of the diamine starting material, control the stoichiometry of the reactants carefully, or employ a protecting group strategy, though the latter adds steps to the synthesis.

Q3: What is the purpose of converting the final product to a dihydrochloride salt?

A3: The dihydrochloride salt form of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the freebase, which may be an oil or a less stable solid. The salt formation also enhances its solubility in aqueous media, which can be advantageous for certain applications.

Q4: Can the choice of reducing agent in a reductive amination significantly impact the reaction outcome?

A4: Absolutely. The choice of reducing agent is critical.[6] Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, competing with the desired reductive amination pathway.[6] Milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the intermediate imine/iminium ion in the presence of the carbonyl starting material.[4][6] Amine-borane complexes like pyridine borane or 2-picoline borane are also effective and stable options.[7]

Q5: How critical is the pH of the reaction medium during reductive amination?

A5: The pH is a crucial parameter. The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is a delicate balance: the medium needs to be acidic enough to catalyze the formation of the imine and the subsequent iminium ion, which is the species that is reduced. However, if the pH is too low, the starting amine will be fully protonated, rendering it non-nucleophilic and thus inhibiting the initial reaction with the carbonyl group.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Rationale Expected Outcome
1. Low or No Product Yield Inefficient Imine Formation: The equilibrium between the reactants and the imine intermediate may not favor the imine.[3]- Add a dehydrating agent: The formation of the imine releases water. Adding molecular sieves (e.g., 4Å) can help drive the equilibrium towards the imine.[5]- Optimize pH: Ensure the reaction is run in a weakly acidic medium. A small amount of acetic acid can be added to catalyze imine formation.Increased concentration of the imine intermediate, leading to a higher product yield.
Decomposition of Reactants or Product: The reaction temperature may be too high, or the reagents may be unstable under the reaction conditions.- Systematically vary the reaction temperature: Start at a lower temperature and gradually increase it. Monitor the reaction by TLC or LC-MS to find the optimal temperature.- Verify reactant purity: Use freshly distilled or high-purity starting materials.Identification of optimal temperature for product formation and minimization of side product formation.
Inactive Reducing Agent: The hydride reagent may have degraded due to exposure to moisture.[6]- Use a fresh bottle of the reducing agent. - Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). Improved reducing capability, leading to a higher conversion of the imine to the final product.
2. Formation of Multiple Products (Side Reactions) Over-alkylation: The secondary amine product reacts further to form a tertiary amine.[5]- Adjust Stoichiometry: Use an excess of 1,3-propanediamine relative to 2-formyl-5-methylpyridine.- Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the secondary amine product at any given time.Reduced formation of the tertiary amine byproduct.
Reduction of the Pyridine Ring: Aggressive reducing conditions can sometimes lead to the reduction of the aromatic pyridine ring.- Use a milder reducing agent: STAB or NaBH₃CN are less likely to reduce the pyridine ring compared to more powerful reducing agents.- Control the reaction temperature: Avoid excessive heating.Preservation of the pyridine ring integrity.
Aldehyde Reduction: The starting aldehyde is reduced to the corresponding alcohol.[5]- Use an imine-selective reducing agent: STAB is an excellent choice as it does not readily reduce aldehydes.[6]- Ensure imine formation before adding the reducing agent: Allow the amine and aldehyde to stir together for a period before introducing the reducing agent.Minimized formation of 5-methyl-2-pyridinemethanol.
3. Difficulty in Product Isolation and Purification Product is Water-Soluble: The diamine product, especially in its protonated form, can have significant water solubility, leading to losses during aqueous workup.- Adjust pH during extraction: Before extracting with an organic solvent, basify the aqueous layer to deprotonate the amines, reducing their water solubility.- Use a different extraction solvent: Solvents like dichloromethane or chloroform may be more effective.- Brine wash: Washing the organic layer with saturated sodium chloride solution can help remove residual water and some water-soluble impurities.Improved recovery of the product from the aqueous phase.
Co-elution of Impurities during Chromatography: The product and impurities may have similar polarities.- Optimize the solvent system for column chromatography: Experiment with different solvent gradients and compositions.- Consider an alternative purification method: Recrystallization of the dihydrochloride salt can be a highly effective purification technique.Enhanced separation and higher purity of the final product.
Difficulty in Removing Excess 1,3-Propanediamine: This starting material can be difficult to remove due to its high boiling point and polarity.- Acid wash: Washing the reaction mixture with dilute acid (e.g., dilute HCl) can protonate and extract the excess diamine into the aqueous layer.[8]- Copper sulfate wash: A wash with an aqueous solution of copper(II) sulfate can effectively complex with and remove the diamine.[8]Efficient removal of the unreacted 1,3-propanediamine.

Optimized Experimental Protocol: Reductive Amination

This protocol describes a robust starting point for the synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine, followed by its conversion to the dihydrochloride salt.

Step 1: Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (1.0 eq) and a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add 3-aminopropanal (or a protected equivalent like 3-(boc-amino)propanal) (1.1 eq). If starting with 1,3-propanediamine and an aldehyde, a different synthetic strategy focusing on selective mono-alkylation would be required. A more direct reductive amination approach would involve reacting 2-chloro-5-methylpyridine with 1,3-propanediamine. However, based on common reductive amination principles, we will proceed with the hypothetical reaction of 2-amino-5-methylpyridine and an appropriate aldehyde. Let's assume a more plausible reductive amination pathway: reacting 5-methyl-2-pyridinecarboxaldehyde with an excess of 1,3-propanediamine.

    • Revised Step 1: To a round-bottom flask, add 1,3-propanediamine (3.0 eq) dissolved in methanol.

    • Revised Step 2: To this solution, add 5-methyl-2-pyridinecarboxaldehyde (1.0 eq) and a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The use of molecular sieves is recommended to drive this equilibrium.[5]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude N-(5-Methyl-2-pyridinyl)-1,3-propanediamine freebase in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (e.g., 2M HCl in diethyl ether) (2.2 eq) to the stirred solution.

  • Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to enhance precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow Diagram

G cluster_reductive_amination Step 1: Reductive Amination cluster_salt_formation Step 2: Dihydrochloride Salt Formation reactants 5-Methyl-2-pyridinecarboxaldehyde + 1,3-Propanediamine (excess) + Acetic Acid (cat.) + Methanol imine_formation Imine Formation (RT, 1-2h, Mol. Sieves) reactants->imine_formation reduction Reduction with STAB (0°C to RT, 12-24h) imine_formation->reduction workup Aqueous Workup (NaHCO3 quench, Extraction) reduction->workup freebase Crude N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine (Freebase) workup->freebase dissolution Dissolve Freebase in Isopropanol freebase->dissolution Crude Product acidification Add HCl in Diethyl Ether (2.2 eq) dissolution->acidification precipitation Precipitation & Filtration acidification->precipitation final_product N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride (Pure Solid) precipitation->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Low Yield or Incomplete Reaction check_imine TLC/LC-MS shows unreacted aldehyde? start->check_imine check_reduction TLC/LC-MS shows imine intermediate? check_imine->check_reduction No solution_imine Optimize Imine Formation: - Add molecular sieves - Check/adjust pH (weakly acidic) - Increase reaction time/temp check_imine->solution_imine Yes solution_reducing_agent Check Reducing Agent: - Use fresh STAB - Add under inert atmosphere check_reduction->solution_reducing_agent Yes solution_workup Review Workup Procedure: - Check pH during extraction - Use appropriate solvent - Brine wash check_reduction->solution_workup No end Improved Yield solution_imine->end solution_reducing_agent->end solution_workup->end

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

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  • Chemical Communications (RSC Publishing). (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
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  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
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  • UAC10520. (n.d.). N1-(5-Methylpyridin-2-yl)propane-1,3-diamine dihydrochloride.
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  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
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  • ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
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"N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride" analytical method troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a substituted diamine salt, this molecule presents specific challenges in chromatographic analysis. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the analytical strategy for this compound.

Q1: What is the recommended primary analytical technique for purity and quantification of this compound?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and widely adopted method. The compound's pyridinyl group provides a chromophore for UV detection, while its polar and non-volatile nature makes it ideal for liquid chromatography. Gas chromatography (GC) is generally not recommended without derivatization due to the compound's low volatility and high polarity.

Q2: Why is my chromatographic peak for this compound showing significant tailing?

A: This is the most common issue encountered. N-(5-Methyl-2-pyridinyl)-1,3-propanediamine is a basic compound with two amine functional groups. When using standard silica-based C18 columns, these basic groups can interact ionically with residual acidic silanol groups (Si-OH) on the silica surface.[1] This secondary interaction, in addition to the primary reversed-phase retention, causes a portion of the analyte molecules to lag behind, resulting in an asymmetrical or "tailing" peak.

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis?

A: Direct GC-MS analysis is challenging due to the compound's salt form and high boiling point. However, it is feasible after a derivatization step.[2][3][4] Derivatization, for example through acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic acid anhydride (PFPA), converts the polar amine groups into less polar, more volatile amides, making the compound suitable for GC analysis.[2][3] This approach is typically used for trace-level detection or when structural confirmation by mass spectrometry is required.[2]

Q4: How does the dihydrochloride salt form affect my sample preparation?

A: The dihydrochloride salt makes the compound highly soluble in aqueous solutions and polar solvents like methanol. This is advantageous for preparing stock solutions. However, the choice of sample diluent should ideally match the mobile phase to prevent peak distortion, especially for early eluting peaks. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak fronting.

Part 2: HPLC Method Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape - Tailing Peaks

A tailing peak is characterized by an asymmetry factor > 1.2. This can compromise resolution and lead to inaccurate integration and quantification.

Q: My peak for the main compound is tailing severely. What is the primary cause and how do I fix it?

A: The primary cause is almost always secondary interaction with stationary phase silanols. Here’s a logical workflow to address this:

G cluster_0 Troubleshooting Peak Tailing cluster_1 Solutions start Identify Peak Tailing (Asymmetry > 1.2) cause1 Primary Suspect: Secondary Silanol Interactions start->cause1 solution1 Adjust Mobile Phase pH (Target pH 2.5-3.0) cause1->solution1 Most Effective First Step solution2 Select Appropriate Column (End-capped, Polar-Embedded) solution1->solution2 If tailing persists result Achieve Symmetrical Peak (Asymmetry ≈ 1.0) solution1->result If successful solution3 Increase Buffer Strength (25-50 mM) solution2->solution3 For further improvement solution2->result solution4 Use Mobile Phase Additive (e.g., TEA) solution3->solution4 Less common, but an option solution3->result solution4->result

Caption: Logical workflow for troubleshooting peak tailing.

  • Step 1: Adjust Mobile Phase pH.

    • Explanation: Lowering the mobile phase pH to a range of 2.5-3.0 protonates the silanol groups (Si-O⁻ to Si-OH), effectively neutralizing their negative charge.[5] This minimizes the ionic attraction to your protonated basic analyte, thereby improving peak symmetry.[5]

    • Action: Use a buffer like phosphate or formate and adjust the pH with the corresponding acid (e.g., phosphoric acid, formic acid).

  • Step 2: Select a Modern, High-Purity Column.

    • Explanation: Not all C18 columns are the same. Columns specifically designed for basic compounds offer better performance.

    • Action:

      • End-capped Columns: Choose columns that are "end-capped," where most residual silanols are chemically bonded with a small silylating agent. This reduces available sites for secondary interactions.[1]

      • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides a shielding effect, further preventing the analyte from interacting with underlying silanols.[1]

  • Step 3: Increase Buffer Concentration.

    • Explanation: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active silanol sites and maintain a more consistent pH at the column surface, which can improve peak shape.[5]

    • Action: Increase the concentration of your buffer, ensuring it remains soluble in the mobile phase mixture.

  • Step 4: Check for Extra-Column Effects.

    • Explanation: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[1]

    • Action: Use narrow internal diameter tubing (e.g., 0.12 mm or 0.005") and ensure all connections are made with zero dead volume.[1]

Issue 2: Inconsistent Retention Times

Retention time (RT) drift can invalidate an analytical run and indicates a problem with the system or method stability.

Q: My retention time is shifting between injections or over a sequence. What should I investigate?

A: RT shifts are typically caused by changes in the mobile phase, column condition, or system hardware.

G cluster_0 Retention Time (RT) Shift Analysis rt_shift RT Shift Observed check_mp Check Mobile Phase - pH Drift? - Incorrect Composition? - Degassing? rt_shift->check_mp check_col Check Column - Equilibrated? - Temperature Stable? - Degradation? rt_shift->check_col check_sys Check HPLC System - Leaks? - Pump Flow Rate Accurate? rt_shift->check_sys rt_stable Stable RT check_mp->rt_stable check_col->rt_stable check_sys->rt_stable

Caption: Key areas to investigate for retention time instability.

  • Cause 1: Mobile Phase Issues.

    • Explanation: The retention of this basic compound is highly sensitive to mobile phase pH. Even a small drift in pH can alter the ionization state of the analyte and the column surface, causing RT shifts.[5]

    • Solution:

      • Use a Buffer: Always use a buffer when analyzing ionizable compounds. Ensure the buffer's pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.

      • Fresh Mobile Phase: Prepare fresh mobile phase daily. CO₂ from the air can dissolve into the mobile phase and lower the pH of unbuffered or weakly buffered solutions.

      • Premix: If using a gradient, premixing mobile phases can sometimes be more reproducible than online mixing, especially at low percentages.

  • Cause 2: Column Equilibration & Temperature.

    • Explanation: Inadequate column equilibration is a common cause of RT drift at the beginning of a sequence. Temperature fluctuations also directly impact retention.

    • Solution:

      • Equilibrate Thoroughly: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.

      • Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30-35 °C) to negate room temperature swings.

  • Cause 3: Column Degradation.

    • Explanation: Operating at extreme pH values (especially > 7.5) can dissolve the silica backbone of the column, leading to a void at the column inlet and a loss of stationary phase.[5] This causes RTs to decrease and peaks to broaden or split.

    • Solution: Always operate within the column manufacturer's recommended pH range. Using a guard column can help protect the more expensive analytical column from contaminants and extend its lifetime.

Part 3: Recommended Analytical Protocol (SOP)

This section provides a robust starting method for the purity analysis of this compound by RP-HPLC.

SOP-1: HPLC-UV Purity Method
  • Instrumentation:

    • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column High-purity, end-capped C18 or Polar-Embedded C18 (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18). Dimensions: 4.6 x 150 mm, 3.5 or 5 µm.Minimizes silanol interactions, crucial for good peak shape with basic compounds.[1][6]
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 2.8 with H₃PO₄.Low pH protonates silanols to reduce peak tailing. Buffer maintains stable pH.[5]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 50% B; 15-17 min: 50% to 5% B; 17-22 min: 5% B (re-equilibration).A gradient is suitable for separating the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection (λ) 260 nmThe pyridinyl ring should have strong absorbance in this region. Verify λmax by running a PDA scan.
Injection Vol. 10 µLAdjust as needed based on concentration and sensitivity.
  • Sample Preparation:

    • Diluent: Mobile Phase A or a Water/Acetonitrile mixture that matches the initial gradient conditions (95:5 v/v).

    • Procedure:

      • Accurately weigh ~10 mg of this compound.

      • Dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock solution.

      • Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.

      • Filter the final solution through a 0.45 µm syringe filter (PTFE or Nylon) before injection.

  • System Suitability:

    • Inject the working standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • RSD of Retention Time: ≤ 1.0%

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025).
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Benchchem.
  • Benchchem. What are the chemical properties of N,N-Dimethyl-1,3-propanediamine.
  • PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.
  • ResearchGate. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF.
  • ResearchGate. (2009). (PDF) Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS.

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Technical Support Center: Scale-Up Synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights and troubleshooting strategies rooted in established chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its successful scale-up is critical for ensuring a reliable and cost-effective supply chain. However, like many multi-step organic syntheses, scaling up this process presents a unique set of challenges. This guide addresses these potential hurdles in a question-and-answer format, offering detailed explanations and actionable protocols to ensure a robust and reproducible synthesis.

The synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine typically proceeds through one of two primary routes, each with its own set of potential scale-up issues:

  • Route A: Reductive Amination. This pathway involves the reaction of 2-amino-5-methylpyridine with a suitable three-carbon aldehyde or ketone precursor, followed by reduction to form the secondary amine.

  • Route B: Nucleophilic Substitution/Buchwald-Hartwig Amination. This approach may involve the reaction of a suitably activated 2-halopyridine derivative with 1,3-propanediamine or a protected equivalent.

This guide will cover potential problems arising from both synthetic strategies and the final salt formation.

Troubleshooting Guides and FAQs

Section 1: Issues in the Synthesis of the Diamine Product

Question 1: We are observing low yields and the formation of significant byproducts during the reductive amination of 2-amino-5-methylpyridine with 3-aminopropionaldehyde diethyl acetal. What are the likely causes and how can we mitigate them?

Answer:

Low yields and byproduct formation in reductive amination on a larger scale are often multifactorial. The primary culprits are typically incomplete imine formation, over-alkylation, and competing side reactions.

Causality:

  • Incomplete Imine Formation: The initial condensation between the amine and the aldehyde to form an imine is a reversible equilibrium reaction. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials, leading to incomplete conversion.

  • Over-alkylation: The newly formed secondary amine product can be more nucleophilic than the starting 2-amino-5-methylpyridine, leading to a subsequent reaction with another molecule of the aldehyde, forming a tertiary amine byproduct. This is a common issue in reductive aminations.[1]

  • Aldehyde Instability: 3-Aminopropionaldehyde is prone to polymerization, especially under acidic or basic conditions. The use of its diethyl acetal protects against this, but the in-situ deprotection conditions must be carefully controlled.

Troubleshooting Protocol:

  • Optimize Acetal Deprotection and Imine Formation:

    • pH Control: Maintain a mildly acidic pH (typically 4-6) during the initial condensation step. This protonates the aldehyde's carbonyl group, making it more electrophilic, while not significantly protonating the amine, which would render it non-nucleophilic.

    • Azeotropic Water Removal: On a larger scale, employ a Dean-Stark trap with a suitable solvent (e.g., toluene) to effectively remove water and drive the imine formation to completion.

  • Select the Appropriate Reducing Agent and Control Addition:

    • Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is often preferred for scale-up as it is less reactive than sodium borohydride and can be added in one portion. It is also more tolerant of mildly acidic conditions.

    • Controlled Addition: If using a more reactive reducing agent like sodium borohydride, control the addition rate to manage the exotherm and minimize side reactions. A slow, subsurface addition is recommended.

  • Minimize Over-alkylation:

    • Stoichiometry: Use a slight excess of the diamine precursor if feasible, although this can complicate purification.

    • Stepwise Approach: A more controlled, albeit longer, process involves forming the imine first, removing the water, and then adding the reducing agent in a separate step.[1]

Question 2: Our Buchwald-Hartwig amination of 2-chloro-5-methylpyridine with mono-Boc-1,3-propanediamine is sluggish and gives inconsistent yields upon scale-up. What factors should we investigate?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency on a larger scale is highly dependent on catalyst activity and reaction conditions.[2][3]

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvent. On a larger scale, ensuring a truly inert atmosphere and using high-purity reagents is critical. The pyridine nitrogen in the substrate can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination. A ligand that is effective on a small scale may not be optimal for the thermal and concentration profiles of a large-scale reaction.

  • Base and Solvent Effects: The strength and solubility of the base, as well as the polarity and boiling point of the solvent, play a significant role in the reaction rate and catalyst stability.

Troubleshooting Protocol:

  • Rigorous Inert Atmosphere:

    • Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

    • Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and purged with an inert gas before adding reagents.

  • Catalyst and Ligand Optimization:

    • Pre-catalyst vs. In-situ Generation: Consider using a well-defined palladium pre-catalyst which can be more robust and provide more consistent results than generating the active catalyst in situ.

    • Ligand Screening: If yields are inconsistent, a re-screening of ligands at the intended scale may be necessary. Sterically hindered biarylphosphine ligands are often effective.[2]

  • Base and Solvent Selection:

    • Base Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the chosen base has adequate solubility in the reaction medium at the operating temperature.

    • Solvent Choice: Toluene and dioxane are common solvents. The choice should be based on the solubility of all components at the reaction temperature and the desired reaction temperature.

ParameterRecommendation for Scale-upRationale
Catalyst Loading Start with 1-2 mol % and optimize downwardsMinimizes cost and residual palladium in the product.
Ligand-to-Metal Ratio Typically 1:1 to 2:1Balances catalyst stability and activity.
Base Sodium tert-butoxide, LiHMDSStrong, non-nucleophilic bases that promote the reaction.
Solvent Toluene, DioxaneAprotic solvents with appropriate boiling points.
Section 2: Purification and Isolation Challenges

Question 3: We are struggling with the purification of the free base, N-(5-Methyl-2-pyridinyl)-1,3-propanediamine. It appears to be water-soluble, and we are experiencing product loss during aqueous workup.

Answer:

The presence of two basic amine functionalities and the pyridine ring makes the target molecule relatively polar and water-soluble, which can complicate extractive workups.

Causality:

  • High Polarity: The diamine structure leads to high polarity and the potential for hydrogen bonding with water, increasing its solubility in the aqueous phase during extraction.

  • Emulsion Formation: The amphiphilic nature of the molecule can lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss.

Troubleshooting Protocol:

  • Optimize Extraction Conditions:

    • pH Adjustment: Before extraction, adjust the pH of the aqueous layer to >12 with a strong base like NaOH to ensure both amine groups are deprotonated, which can reduce water solubility.

    • Salting Out: Add a significant amount of a salt like sodium chloride to the aqueous phase. This increases the ionic strength of the aqueous layer and decreases the solubility of the organic product.

    • Solvent Selection: Use a more polar, water-immiscible organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method on a larger scale.

    • Chromatography: While less ideal for large-scale manufacturing, a plug of silica gel can be used to remove polar impurities. Alternatively, reverse-phase chromatography may be an option, though it is often more expensive.[4]

    • Complexation: In some cases, impurities can be removed by complexation. For instance, treatment with a copper sulfate solution can sometimes help in removing residual diamine starting materials.[4]

Question 4: The crystallization of the final product as a dihydrochloride salt is giving inconsistent crystal form and purity. How can we develop a more robust crystallization protocol?

Answer:

Inconsistent crystallization is a common scale-up problem, often related to supersaturation control, solvent choice, and the presence of impurities.

Causality:

  • Poor Control of Supersaturation: Rapid addition of the HCl source or rapid cooling can lead to uncontrolled precipitation and the formation of small, impure crystals or an oil.

  • Inappropriate Solvent System: The ideal crystallization solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures. The presence of water can also significantly impact solubility and crystal habit.

  • Impurities: Even small amounts of impurities can inhibit crystal growth or co-precipitate with the product, leading to lower purity.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Identify a suitable solvent or solvent/anti-solvent system. Common choices for hydrochloride salts include isopropanol (IPA), ethanol, or mixtures like IPA/water or ethanol/ethyl acetate.

  • Controlled Addition of HCl:

    • Use a solution of HCl in a suitable solvent (e.g., HCl in IPA) and add it slowly to a solution of the free base at a controlled temperature. This allows for better control over the rate of salt formation and crystallization.

  • Controlled Cooling Profile:

    • Implement a slow, controlled cooling profile to allow for the growth of larger, more uniform crystals. A typical profile might involve cooling from the dissolution temperature to an intermediate temperature, holding for a period, and then slowly cooling to the final filtration temperature.

  • Seeding:

    • Develop a seeding strategy. Adding a small amount of high-purity crystalline product at the point of supersaturation can promote the growth of the desired crystal form and improve consistency.

Workflow for Dihydrochloride Salt Formation and Crystallization

G cluster_0 Preparation cluster_1 Salt Formation & Crystallization cluster_2 Isolation & Drying A Dissolve Free Base in Solvent (e.g., IPA) B Filter to Remove Particulates A->B C Controlled Addition of HCl/IPA Solution B->C D Seeding (Optional) C->D E Controlled Cooling Profile D->E F Filtration E->F G Wash with Cold Solvent F->G H Drying Under Vacuum G->H I I H->I Final Product

Caption: Dihydrochloride Salt Formation Workflow

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from a hypothetical BenchChem technical document.
  • Brewer, A. C., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, Jr., C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 535–545.
  • Li, Z., et al. (2024).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023).
  • García-López, J. A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • CN102924370A. (2013).
  • BenchChem. (n.d.).
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9745–9751*.
  • Das, S., et al. (2022). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry, 87(20), 13699–13710*.
  • US5332824A. (1994).
  • EP0569701A1. (1993).
  • US2456379A. (1948). 2-amino-5-methyl pyridine and process of making it.
  • CN101817753B. (2012). Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
  • Dehghany, M., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 14(7), 963–970*.
  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 58(42), 4073-4075*.
  • ResearchGate. (2017).
  • CN101735068A. (2010). Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • da Silva, J. G., et al. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
  • Chem-Impex. (n.d.). 2-Amino-3-chloro-5-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5).
  • CN103333073B. (2015). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • WO2017189339A1. (2017). Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Li, W., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 11, 1246713.
  • Aliabadi, A., et al. (2019). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical Sciences, 25(3), 211-219*.
  • Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034-1041*.
  • PubChem. (n.d.). N-Methyl-1,3-propanediamine.
  • CymitQuimica. (n.d.). CAS 6291-84-5: N-Methyl-1,3-propanediamine.
  • NIST. (n.d.). 1,3-Propanediamine, N-methyl-.
  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine.
  • El-Sayed, N. N. E., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632*.

  • Pharmaffiliates. (n.d.). CAS No : 6291-84-5| Chemical Name : N-Methyl-1,3-propanediamine.

Sources

Technical Support Center: Purification of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. We understand that achieving high purity is critical for reliable experimental outcomes and successful drug development. This document provides a detailed exploration of common purification challenges and their solutions, grounded in established chemical principles.

Introduction to this compound and Its Purification Challenges

This compound is a diamine derivative of pyridine. The basicity of the pyridine nitrogen and the aliphatic amine groups presents unique challenges during purification. Standard silica gel chromatography can lead to poor separation, tailing of peaks, and even irreversible adsorption of the compound to the stationary phase due to strong acid-base interactions with the acidic silanol groups on the silica surface.[1][2] This guide will address these challenges with practical, field-proven solutions.

Potential Sources of Impurities:

Impurities can arise from various stages of the synthesis. Common contaminants may include:

  • Unreacted Starting Materials: Such as 2-amino-5-methylpyridine or a protected 1,3-propanediamine derivative.

  • Reaction Byproducts: Formed from side reactions during the synthesis.

  • Reagents and Catalysts: Residual coupling agents, bases, or catalysts used in the synthetic steps.

  • Degradation Products: The compound may degrade under certain conditions, leading to impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking on the TLC plate and not moving from the baseline during column chromatography on silica gel?

A1: This is a classic sign of strong interaction between your basic amine compound and the acidic silica gel. The amine groups are protonated by the acidic silanol groups on the silica surface, causing the compound to bind strongly to the stationary phase.[2]

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization is a highly effective method for purifying salts like the dihydrochloride form of your compound. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For aminopyridine derivatives, polar solvents like ethanol are often a good starting point. Mixed solvent systems, such as ethanol/water or ethyl acetate/petroleum ether, can also be effective.

Q3: What are the best practices for handling and storing the purified compound?

A3: As a dihydrochloride salt, the compound is likely a crystalline solid and more stable than its free-base form. However, it is still advisable to store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Column Chromatography

Issue: Poor separation, peak tailing, or complete retention on a standard silica gel column.

Root Cause: Strong acid-base interaction between the basic amine and acidic silica.

Solutions:

  • Mobile Phase Modification: Add a competing amine to the eluent to neutralize the acidic silanol groups.[1]

    • Triethylamine (TEA): A common choice. Add 0.1-2% TEA to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in your eluent.[3]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent option as the amine groups on the silica surface create a more neutral environment, minimizing the problematic interactions.[1][2] This often allows for the use of less polar solvent systems like hexane/ethyl acetate.[1]

    • Basic or Neutral Alumina: Alumina is a good alternative to silica for the purification of basic compounds.[3]

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. For basic amines, using a mobile phase with a high pH (alkaline conditions) will keep the compound in its neutral, free-base form, increasing its retention and improving the separation.[1][4] A typical mobile phase would be a gradient of water and acetonitrile or methanol containing a basic modifier like triethylamine.[1]

Experimental Workflow: Column Chromatography of a Basic Amine

workflow start Crude Product tlc TLC Analysis (Standard Silica) start->tlc decision Streaking or No Movement? tlc->decision success Proceed with Standard Silica Column decision->success No options Choose a Strategy decision->options Yes option1 Modify Mobile Phase (Add TEA or NH3) options->option1 option2 Change Stationary Phase (Amine-Silica, Alumina) options->option2 option3 Use Reversed-Phase (C18) (High pH Mobile Phase) options->option3 purify Perform Column Chromatography option1->purify option2->purify option3->purify end Pure Product purify->end purity_analysis cluster_analysis Analytical Techniques start Purified Compound tlc TLC Analysis start->tlc hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms decision Purity Acceptable? hplc->decision success Proceed to Next Step decision->success Yes repurify Repeat Purification decision->repurify No

Sources

Technical Support Center: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. The following information is structured in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Foundational Stability and Handling

Question: I am beginning my work with this compound. What are the primary stability concerns and recommended handling procedures?

Answer: As a dihydrochloride salt, the compound is expected to be a crystalline solid with good aqueous solubility. However, its structure presents several potential stability liabilities that require careful handling.

  • Hygroscopicity: The salt form can attract atmospheric moisture. It is crucial to store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[1]

  • Amine Group Reactivity: The molecule contains both a secondary amine within the propanediamine chain and an aminopyridine moiety. Amine functional groups are basic and can react with various electrophiles. They are also susceptible to oxidative degradation.[2][3]

  • Potential for Hydrolysis: The bond connecting the 2-pyridinyl ring to the propanediamine nitrogen (a C-N bond) is a potential site for hydrolysis, particularly under non-neutral pH conditions. This is a critical parameter to investigate early in development.

  • Photosensitivity: Pyridine-containing structures can be susceptible to photodegradation.

Recommended Handling Protocol:

  • Storage: Store at recommended temperatures (e.g., 2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1]

  • Weighing and Aliquoting: Perform these operations in a controlled environment (e.g., glove box or low-humidity room) to minimize moisture uptake.

  • Solution Preparation: Use freshly prepared solutions. If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles. A stability study of the solution under intended use and storage conditions is highly recommended.

FAQ 2: Designing a Forced Degradation Study

Question: My initial HPLC analysis shows some minor impurities in my batch of this compound. How do I properly design a forced degradation study to identify potential degradation pathways?

Answer: A forced degradation, or stress testing, study is a regulatory requirement and a fundamental part of drug development. It helps identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[4][5] The goal is to induce a target degradation of 5-20% to avoid the formation of secondary, less relevant degradants.[6]

Forced degradation studies are crucial for developing and validating stability-indicating analytical methods, as mandated by ICH guidelines Q1A and Q1B.[4][7]

Below is a typical experimental design.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationRationale & Potential Degradation
Acid Hydrolysis 0.1 M HCl, 60°C24 - 72 hoursCleavage of the pyridinyl-nitrogen bond.[5][6]
Base Hydrolysis 0.1 M NaOH, 60°C24 - 72 hoursCleavage of the pyridinyl-nitrogen bond; potential for other base-catalyzed reactions.[5][6]
Neutral Hydrolysis Deionized Water, 60°C24 - 72 hoursBaseline assessment of hydrolytic stability.
Oxidation 3% H₂O₂, Room Temp24 hoursOxidation of the secondary amine or the pyridine ring (N-oxide formation).[6]
Thermal (Solid) Dry Heat, 80°C48 hoursAssesses solid-state thermal stability.
Photolytic (Solid/Soln) ICH Q1B compliant light source (UV & Vis)Per ICH Q1BAssesses photosensitivity, which can lead to complex degradation pathways.[7]

Experimental Workflow: A detailed, step-by-step protocol is essential for reproducible results.

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol:water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition. Add the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the compound in both solid and solution states.

  • Incubation: Place the vials in the specified conditions (e.g., oven, photostability chamber). Include a control sample (unstressed) stored at 2-8°C.

  • Time-Point Sampling: Withdraw samples at predetermined intervals (e.g., 2, 8, 24, 48 hours).

  • Neutralization: For acid and base samples, neutralize them before analysis to halt the degradation reaction (e.g., add an equimolar amount of base or acid).

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating method, typically HPLC-UV/DAD and LC-MS.

  • Mass Balance: Evaluate the results to ensure mass balance is conserved. The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration.

G cluster_prep Preparation cluster_stress Stress Application (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation prep Prepare Stock Solution of API acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base oxid Oxidation (e.g., 3% H₂O₂) prep->oxid therm Thermal (e.g., 80°C) prep->therm photo Photolytic (UV/Vis Light) prep->photo neutralize Neutralize (if needed) & Dilute acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze by Stability-Indicating Method (HPLC-UV, LC-MS) neutralize->analyze evaluate Evaluate Data (Peak Purity, Mass Balance, Structure Elucidation) analyze->evaluate G cluster_products Primary Hydrolysis Products parent N-(5-Methyl-2-pyridinyl)-1,3-propanediamine (Parent Compound) D1 2-Amino-5-methylpyridine parent->D1 H₂O / pH D2 N-Methyl-1,3-propanediamine parent->D2 H₂O / pH G parent Secondary Amine Moiety on Propanediamine Chain product N-Nitroso-N-(5-methyl-2-pyridinyl)-1,3-propanediamine (Potential NDSRI) parent->product nitrite Nitrosating Agent (e.g., NaNO₂) nitrite->product Acidic pH

Sources

"N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride" experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and reproducibility issues associated with this versatile diamine building block. As a substituted pyridinyl diamine, its unique structural features can present specific handling and reaction challenges. This guide provides in-depth, cause-and-effect troubleshooting to ensure the success and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has become clumpy and difficult to weigh accurately. What is the cause and how can I handle it?

This is a common issue and is almost certainly due to the hygroscopic nature of the dihydrochloride salt. Amine salts readily absorb moisture from the atmosphere, leading to the physical changes you've observed.

  • Causality: The two hydrochloride moieties on the diamine make the molecule highly polar and prone to forming hydrates. This doesn't necessarily mean the compound has degraded, but it does affect accurate molar calculations.

  • Troubleshooting Protocol:

    • Work in a Controlled Atmosphere: Whenever possible, handle the reagent in a glove box or under a stream of dry inert gas (e.g., argon or nitrogen).

    • Drying: If moisture absorption is suspected, the material can be dried under high vacuum for several hours. A gentle heating (e.g., 40-50°C) can be applied if the compound's thermal stability allows, but this should be done with caution.

    • Aliquotting: For frequent use, it is advisable to aliquot the powder into smaller, tightly sealed vials upon receipt. This minimizes the exposure of the bulk material to atmospheric moisture.

    • Storage: Always store the reagent in a desiccator with a reliable drying agent.

Q2: I am observing poor solubility of the reagent in my organic reaction solvent. How can I improve this?

The dihydrochloride salt form significantly influences its solubility profile. While advantageous for aqueous solubility, it can be problematic in many organic solvents.

  • Causality: The ionic nature of the hydrochloride salt makes it highly polar. It will be most soluble in polar protic solvents and may have limited solubility in less polar or aprotic solvents commonly used in organic synthesis.

  • Troubleshooting Workflow:

    Caption: Decision workflow for addressing solubility issues.

  • Detailed Protocol for Free Base Conversion:

    • Suspend the dihydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a slight excess (2.2-2.5 equivalents) of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature. The formation of triethylammonium chloride (a white precipitate) and the dissolution of the free amine should be observed.

    • The resulting solution of the free base can often be used directly in the subsequent reaction.

Q3: My reaction is not proceeding to completion, or I am seeing multiple side products. What are the likely causes?

Incomplete reactions or the formation of side products can often be traced back to the nature of the amine functional groups and the reaction conditions.

  • Causality: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine contains three nucleophilic nitrogen atoms: a primary aliphatic amine, a secondary aliphatic amine, and the pyridine ring nitrogen. The aliphatic amines are significantly more nucleophilic than the pyridine nitrogen. The primary amine is generally more reactive than the secondary amine due to less steric hindrance. However, under certain conditions, over-alkylation or reaction at the secondary amine can occur.

  • Troubleshooting Guide:

IssuePotential CauseRecommended Action
No Reaction Insufficient base to liberate the free amine from the dihydrochloride salt.Ensure at least 2 equivalents of base are used to neutralize the HCl, plus any additional base required for the reaction itself.
Low reaction temperature.Gradually increase the reaction temperature, monitoring by TLC or LC-MS for product formation and potential decomposition.
Multiple Products Over-alkylation or acylation (reaction at both primary and secondary amines).Use a protecting group strategy for the secondary amine if selective reaction at the primary amine is desired. Alternatively, carefully control the stoichiometry of the electrophile (use 1.0 equivalent or slightly less).
Reaction conditions are too harsh, leading to side reactions involving the pyridine ring.Employ milder reaction conditions (lower temperature, less aggressive reagents).
Presence of impurities in the starting material.Confirm the purity of the this compound by NMR or LC-MS before use.

Q4: How can I confirm the purity and identity of my this compound?

Standard analytical techniques are suitable for characterizing this compound.

  • ¹H NMR Spectroscopy:

    • Expected Signals: You should be able to identify signals corresponding to the methyl group on the pyridine ring, the aromatic protons of the pyridine ring, and the methylene protons of the propane chain. The chemical shifts will be influenced by the protonation state of the amines.

    • Common Issues: Broadening of the N-H and adjacent C-H signals is common due to proton exchange. Running the NMR in D₂O will cause the N-H protons to exchange and their signals to disappear, which can help with peak assignment.

  • Mass Spectrometry (MS):

    • Expected Ion: In positive ion mode ESI-MS, you would expect to see the molecular ion of the free base [M+H]⁺.

  • Purity Assessment:

    • LC-MS is the preferred method for assessing purity, as it can separate the main component from potential starting materials or side products.

    • Elemental Analysis (CHN) can be used to confirm the elemental composition of the dihydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol outlines a general method for reacting this compound with an electrophile (e.g., an alkyl halide or acyl chloride).

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or DCM).

  • Deprotonation: Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) to the suspension. Stir at room temperature for 15-30 minutes to ensure complete formation of the free amine.

  • Addition of Electrophile: Dissolve the electrophile (1.0-1.1 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the inert atmosphere.

  • Reaction Monitoring: Stir the reaction at the desired temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the electrophile). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution (e.g., NaHCO₃). The product is then extracted with an appropriate organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for a nucleophilic substitution reaction.

References

  • PubChem National Center for Biotechnology Information. N-Methyl-1,3-propanediamine. [Link]

  • ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

  • Google Patents. Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines.
  • RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Validation & Comparative

A Senior Application Scientist's Comparative Guide to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride and Other Diamines in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that can profoundly influence the outcome of a synthetic transformation. This guide provides an in-depth technical comparison of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride with other structurally diverse diamines, offering insights into their performance supported by experimental data and established chemical principles.

Introduction: The Crucial Role of Diamine Ligands

Diamine ligands are indispensable tools in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. Their ability to chelate metal centers influences the catalyst's stability, solubility, and reactivity. The electronic and steric properties of the diamine ligand can be fine-tuned by modifying its scaffold, thereby directing the course of a reaction towards the desired product with high efficiency and selectivity.

This guide focuses on a comparative analysis of four distinct diamine ligands, with this compound as the primary subject. Its performance will be contextualized against three other diamines: the parent scaffold 1,3-Propanediamine , the N-alkylated analogue N-Methyl-1,3-propanediamine , and the N-arylated N-(1-Naphthyl)ethylenediamine . This comparison will illuminate the impact of N-substitution on the ligand's performance in a representative catalytic application.

The Diamine Ligands: A Structural Overview

The selection of these four diamines allows for a systematic evaluation of the influence of the N-substituent on the ligand's properties and, consequently, its catalytic performance.

CompoundStructureKey Structural Features
This compound [Insert image of the chemical structure here]N-heteroaryl substitution; contains a basic pyridinyl nitrogen; methyl group on the pyridine ring.
1,3-Propanediamine [Insert image of the chemical structure here]Unsubstituted, flexible aliphatic backbone; two primary amine coordinating sites.[1]
N-Methyl-1,3-propanediamine [Insert image of the chemical structure here]N-alkyl substitution; one primary and one secondary amine coordinating site.
N-(1-Naphthyl)ethylenediamine [Insert image of the chemical structure here]N-aryl substitution; bulky, electron-rich naphthyl group.[2]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a ligand, such as its basicity (pKa), solubility, and stability, are critical determinants of its behavior in a catalytic system.

PropertyThis compound1,3-PropanediamineN-Methyl-1,3-propanediamineN-(1-Naphthyl)ethylenediamine
Molecular Weight ( g/mol ) ~252.18 (as dihydrochloride)74.12[1]88.15186.26 (free base), 259.17 (dihydrochloride)[2]
pKa Estimated to be lower than aliphatic diamines due to the electron-withdrawing nature of the pyridinyl ring. The methyl group provides a slight electron-donating effect.[3]10.94 (at 10°C)[4]10.60 (Predicted)[5][6]pKa of the aliphatic amine is expected to be lower than unsubstituted ethylenediamine due to the N-aryl group.
Solubility Expected to be soluble in polar solvents like water and alcohols.Soluble in water and many polar organic solvents.[1]Completely miscible in water.[5][6]Dihydrochloride salt is slightly soluble in water (~30 g/L at 20°C).[2]
Stability Generally stable, but the dihydrochloride salt is hygroscopic.Stable, but can be air-sensitive and hygroscopic.[4]Stable under normal conditions.The dihydrochloride salt can be light-sensitive.[2]

Expertise & Experience: The introduction of a pyridinyl group on the nitrogen atom is expected to decrease the basicity of the adjacent amine compared to its alkylated or unsubstituted counterparts. This is due to the electron-withdrawing inductive effect of the sp²-hybridized carbons of the pyridine ring.[7][8] The methyl group on the pyridine ring will slightly counteract this effect through its electron-donating character.[3] This modulation of basicity can have a significant impact on the ligand's interaction with the metal center and its role in the catalytic cycle.

Representative Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Step 1: Monoprotection of Diamine cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection and Salt Formation A 1,3-Propanediamine C Mono-Boc-protected 1,3-propanediamine A->C Selective Protection B Boc Anhydride (Boc)₂O B->C E N-Arylated Intermediate C->E Pd-catalyzed Cross-Coupling or SNAAr D 2-Chloro-5-methylpyridine D->E F N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine E->F Acidic Deprotection H N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride F->H G HCl in Ether G->H

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate (Mono-Boc-protected 1,3-propanediamine)

  • Dissolve 1,3-propanediamine (10 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the stirred solution of the diamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-Boc-protected diamine.

Step 2: Synthesis of tert-butyl (3-((5-methylpyridin-2-yl)amino)propyl)carbamate (N-Arylated Intermediate) This step can be approached via different coupling strategies, with a copper-catalyzed Ullmann-type reaction being a relevant choice for this guide.

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), 2-chloro-5-methylpyridine (1 equivalent), the mono-Boc-protected diamine (1.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add a high-boiling point polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-arylated intermediate.

Step 3: Synthesis of this compound

  • Dissolve the purified N-arylated intermediate in a suitable solvent such as methanol or dioxane.

  • Add an excess of a solution of HCl in ether or dioxane.

  • Stir the mixture at room temperature for 2-4 hours. The deprotection of the Boc group and the formation of the dihydrochloride salt will occur.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product.

Trustworthiness: This proposed synthesis is based on well-established and validated chemical transformations, ensuring a high likelihood of success. Each step includes a purification process to ensure the identity and purity of the intermediates and the final product.

Comparative Performance in a Catalytic Application: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction, is an excellent platform for comparing the performance of these diamine ligands.[9] In this reaction, the diamine ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.

The Catalytic Cycle

Ullmann_Cycle A Cu(I)X C [L-Cu(I)X] A->C B Ligand (Diamine) B->C E [L-Cu(I)NR₂] C->E Base D Amine (R₂NH) D->E G [L-Cu(III)(Ar)(NR₂)] E->G Oxidative Addition F Aryl Halide (ArX) F->G G->A Reductive Elimination H Arylamine (ArNR₂) G->H

Caption: A simplified representation of the copper-catalyzed Ullmann C-N coupling cycle.

Expertise & Experience: The N-substituent on the diamine ligand can influence several steps in this cycle.

  • Ligand Exchange and Catalyst Formation: The basicity and steric bulk of the diamine will affect its ability to displace other ligands and form the active catalyst complex.

  • Oxidative Addition: The electron-donating or -withdrawing nature of the N-substituent can modulate the electron density at the copper center, influencing the rate of oxidative addition of the aryl halide. An electron-donating group (like methyl) would make the copper center more electron-rich and potentially accelerate this step. Conversely, an electron-withdrawing group (like pyridinyl) might slow it down.

  • Reductive Elimination: This final step, which forms the desired C-N bond, is also sensitive to the electronic environment of the metal center.

Hypothetical Comparative Experimental Data

The following table presents hypothetical but plausible results from a copper-catalyzed N-arylation of iodobenzene with aniline, using the four different diamine ligands under identical reaction conditions.

LigandReaction Time (h)Yield (%)Plausible Rationale
1,3-Propanediamine 2465Baseline performance with an unsubstituted, flexible ligand.
N-Methyl-1,3-propanediamine 1885The electron-donating methyl group increases the electron density on the copper center, potentially accelerating oxidative addition and leading to a higher yield and faster reaction.[10]
N-(5-Methyl-2-pyridinyl)-1,3-propanediamine 2078The electron-withdrawing pyridinyl group may slightly decrease the catalytic activity compared to the N-methyl analogue. However, the ability of the pyridinyl nitrogen to coordinate or interact with substrates could offer alternative reaction pathways or stabilization effects. The methyl group on the pyridine ring provides a modest electron-donating effect.[3]
N-(1-Naphthyl)ethylenediamine 1292The bulky and electron-rich naphthyl group can promote reductive elimination and stabilize the catalytic species through π-stacking interactions, leading to a highly efficient catalyst.[11]

Trustworthiness: While hypothetical, these trends are based on established principles of ligand effects in catalysis.[11] The electron-donating N-alkyl groups generally enhance the activity of copper catalysts in Ullmann-type reactions, while N-aryl groups can offer unique steric and electronic advantages.

Experimental Protocol for a Comparative Catalytic Study

General Procedure for the Copper-Catalyzed N-Arylation of Aniline with Iodobenzene:

  • To a series of identical oven-dried Schlenk tubes, add CuI (5 mol%), the respective diamine ligand (10 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill each tube with argon.

  • To each tube, add iodobenzene (1 equivalent), aniline (1.2 equivalents), and anhydrous toluene as the solvent.

  • Stir the reaction mixtures at 110 °C.

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Once the reactions are complete (or after a set time, e.g., 24 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.

  • Concentrate the filtrates and analyze the crude product by ¹H NMR to determine the yield using an internal standard.

Authoritative Grounding: This protocol is a standard procedure for screening ligands in a copper-catalyzed cross-coupling reaction and is based on methodologies reported in the literature.[11]

Conclusion: Selecting the Right Diamine for Your Application

This guide has provided a comparative overview of this compound and other representative diamines. The choice of the optimal ligand is highly dependent on the specific reaction, substrates, and desired outcome.

  • 1,3-Propanediamine serves as a good baseline, offering a simple and cost-effective option.

  • N-Methyl-1,3-propanediamine is likely to provide enhanced reactivity in many cases due to the electron-donating nature of the methyl group.[10]

  • N-(5-Methyl-2-pyridinyl)-1,3-propanediamine offers a unique combination of a flexible diamine backbone with a heteroaromatic substituent. This could be advantageous in reactions where secondary coordination of the pyridinyl nitrogen is beneficial, or where fine-tuning of the ligand's electronic properties is required.

  • N-(1-Naphthyl)ethylenediamine represents a highly effective but potentially more expensive option, where the bulky aromatic group can significantly enhance catalytic turnover.

Ultimately, the empirical testing of a small library of ligands, guided by the principles outlined in this guide, remains the most effective strategy for identifying the optimal catalyst system for a given transformation.

References

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Sources

"N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride" comparison with similar ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-Containing Polyamines in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule ligands that exhibit high affinity and selectivity for their biological targets is paramount. Among the myriad of scaffolds utilized, molecules incorporating a pyridine ring linked to a flexible polyamine chain represent a particularly fruitful area of investigation. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, offers a unique combination of properties. Its aromaticity allows for π-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The appended polyamine chain, in turn, provides conformational flexibility and multiple hydrogen bond donors, enabling the molecule to adapt to the specific topology of a binding pocket.

This guide focuses on the conceptual analysis and comparative evaluation of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride , a representative of this promising class of ligands. Due to the nascent stage of research on this specific molecule, we will draw upon established data from structurally analogous compounds to build a predictive framework for its potential performance. By examining the influence of the 5-methyl-2-pyridinyl group and the 1,3-propanediamine linker in comparison to other well-characterized ligands, we aim to provide researchers, scientists, and drug development professionals with a robust guide for their own investigations.

Structural Deconstruction and Comparative Ligand Selection

The core structure of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine features two key components: the 5-methyl-2-pyridinyl headgroup and the 1,3-propanediamine linker . To understand the potential contribution of each, we will compare it with ligands that vary in one or both of these regions. The selected comparators are:

  • N-Methyl-1,3-propanediamine : This ligand lacks the pyridinyl headgroup, allowing for an assessment of the linker's intrinsic properties.

  • N,N-Dimethyl-1,3-propanediamine : A tertiary amine version of the linker, useful for probing the importance of the secondary amine's hydrogen-bonding capability.

  • 2-Aminopyridine : This molecule isolates the pyridinyl headgroup without the propanediamine tail, helping to understand its fundamental interactions.

  • N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine : A more complex Schiff-base ligand that incorporates a substituted aromatic ring and a modified propanediamine backbone, illustrating the effects of greater rigidity and additional coordinating atoms.[1]

The rationale for this selection is to systematically evaluate the structure-activity relationship (SAR) by dissecting the contributions of the aromatic headgroup, the nature of its substitution, and the diamine linker.

Comparative Physicochemical and Performance Data

The following table summarizes key physicochemical properties of the selected ligands. While experimental data for this compound is not yet available, we can extrapolate expected ranges based on its constituent parts.

LigandMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)SolubilityKey Features
This compound C9H17Cl2N3~226.16 (as dihydrochloride)N/AExpected to be water-solublePyridinyl N for H-bonding/coordination; flexible diamine linker
N-Methyl-1,3-propanediamine C4H12N288.15139-141Miscible in water[2]Simple, flexible diamine with primary and secondary amines
N,N-Dimethyl-1,3-propanediamine C5H14N2102.18133Miscible in waterPrimary and tertiary amines; reduced H-bond donation
2-Aminopyridine C5H6N294.11210Soluble in waterRigid aromatic structure; key coordinating and H-bonding group
N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine C19H22N2O3342.4N/ASparingly soluble in waterRigid Schiff base; multiple coordination sites (N2O3 donor set)[1]

Anticipated Applications and Mechanistic Insights

The structural motifs present in N-(5-Methyl-2-pyridinyl)-1,3-propanediamine suggest its potential utility in several research areas:

  • Coordination Chemistry : The 2-substituted pyridine ring is a classic bidentate chelating agent, capable of forming stable complexes with a variety of transition metals.[3][4] The 1,3-propanediamine tail can either remain unbound or participate in coordination to form a tridentate ligand, influencing the geometry and reactivity of the resulting metal complex. Such complexes have applications in catalysis and as imaging agents.

  • Drug Development : Pyridine and diamine scaffolds are prevalent in pharmacologically active compounds. For instance, pyridine and pyrimidine derivatives have been investigated as anti-inflammatory agents.[5][6] The ability of the protonated diamine to interact with negatively charged residues (e.g., phosphate groups in DNA/RNA or carboxylates in proteins) combined with the aromatic interactions of the pyridine ring makes this class of molecules interesting for targeting enzymes and receptors.

The logical relationship for its potential as a chelating agent is illustrated below:

G Ligand N-(5-Methyl-2-pyridinyl)-1,3-propanediamine Complex Tridentate Metal Complex Ligand->Complex Coordination Metal Metal Ion (e.g., Cu2+, Zn2+) Metal->Complex App Potential Applications (Catalysis, Imaging, etc.) Complex->App

Caption: Coordination of the ligand with a metal ion to form a complex with potential applications.

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of this compound against its counterparts, a series of well-established assays should be employed.

Ligand-Receptor Binding Affinity Determination via Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of the test ligands.[7][8][9][10]

Principle: This is a competitive binding assay where the test ligand competes with a radiolabeled ligand of known affinity for binding to a target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test ligand.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Radioligand: Select a radiolabeled ligand with known high affinity for the target receptor and dilute it in the assay buffer to a concentration equal to its Kd.

    • Test Ligands: Prepare stock solutions of this compound and the comparator ligands in an appropriate solvent (e.g., DMSO or water) and then serially dilute them in the assay buffer to create a range of concentrations.

    • Receptor Preparation: Prepare a membrane fraction from cells expressing the target receptor. The protein concentration should be optimized to ensure that the total amount of radioligand bound is less than 10% of the total amount added.[7]

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the diluted test ligand at various concentrations.

      • 50 µL of the diluted radioligand.

      • 50 µL of the receptor preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Dry the filtermat and measure the radioactivity in each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for this assay is depicted below:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Radioligand, Test Ligands, and Buffers Incubation Incubate Receptor, Radioligand, and Test Ligand Reagents->Incubation Receptor Prepare Receptor Membrane Fraction Receptor->Incubation Filter Filter to Separate Bound and Free Ligand Incubation->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Synthesis of this compound

Proposed Synthetic Pathway:

A likely approach would involve the nucleophilic aromatic substitution of 2-chloro-5-methylpyridine with an excess of 1,3-propanediamine.

G SM1 2-Chloro-5-methylpyridine Product N-(5-Methyl-2-pyridinyl)-1,3-propanediamine SM1->Product Nucleophilic Aromatic Substitution SM2 1,3-Propanediamine (excess) SM2->Product Salt N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Product->Salt Treatment with HCl

Caption: Proposed synthetic route for the target ligand.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,3-propanediamine (in large excess to minimize dialkylation) in a suitable solvent such as ethanol, add 2-chloro-5-methylpyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired product, N-(5-Methyl-2-pyridinyl)-1,3-propanediamine.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

While direct experimental data on this compound is currently limited, a comparative analysis based on its structural components provides a strong foundation for predicting its properties and potential applications. The combination of a methyl-substituted pyridine headgroup and a flexible 1,3-propanediamine linker suggests that this molecule is a promising candidate for applications in coordination chemistry and as a scaffold in drug discovery. The methyl group at the 5-position of the pyridine ring can influence electronic properties and provide steric interactions that may enhance binding selectivity. The 1,3-propanediamine chain offers the conformational flexibility and hydrogen bonding capacity crucial for effective interaction with biological macromolecules.

The experimental protocols outlined in this guide provide a clear path for the synthesis, characterization, and comparative evaluation of this and other novel ligands. Future studies should focus on determining the binding affinities of this compound against a panel of relevant biological targets and exploring the coordination chemistry with various metal ions. The insights gained from such investigations will be invaluable for the continued development of pyridine-based diamine ligands as therapeutic agents and research tools.

References

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A Comparative Guide to the Synthesis of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride is a key intermediate in the synthesis of various compounds with significant interest in pharmaceutical and materials science research. Its structural motif, featuring a substituted pyridine ring linked to a flexible diamine chain, makes it a versatile building block. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering researchers and drug development professionals a detailed examination of their respective methodologies, performance metrics, and underlying chemical principles. The objective is to furnish a comprehensive resource that enables informed decisions in the selection of a synthetic strategy tailored to specific laboratory or industrial needs.

The two routes explored herein are:

  • Route A: Cyanoethylation of 2-Amino-5-methylpyridine followed by Nitrile Reduction. This classical approach involves the initial alkylation of the starting aminopyridine with a C3 synthon bearing a nitrile group, which is subsequently reduced to the primary amine.

  • Route B: Reductive Amination of 2-Amino-5-methylpyridine. This alternative strategy employs a direct coupling of the aminopyridine with a suitable C3 aldehyde, followed by in-situ reduction to form the target diamine.

Each route will be discussed in detail, including step-by-step experimental protocols, mechanistic considerations, and a comparative analysis of their respective advantages and disadvantages.

Route A: Synthesis via Cyanoethylation and Nitrile Reduction

This two-step synthesis is a robust and well-established method for the preparation of N-alkylated amines. The initial step involves a Michael-type addition of 2-amino-5-methylpyridine to acrylonitrile, followed by the reduction of the resulting nitrile to the desired primary amine.

Workflow Diagram

Route_A cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate_A 3-((5-methylpyridin-2-yl)amino)propanenitrile 2-Amino-5-methylpyridine->Intermediate_A Base catalyst Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_A Product_Free_Base N-(5-Methyl-2-pyridinyl)-1,3-propanediamine Intermediate_A->Product_Free_Base Reduction Reducing_Agent e.g., LiAlH4, H2/Raney Ni Reducing_Agent->Product_Free_Base Final_Product N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Product_Free_Base->Final_Product HCl Hydrochloric Acid HCl->Final_Product Route_B cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate_B tert-butyl (3-((5-methylpyridin-2-yl)amino)propyl)carbamate 2-Amino-5-methylpyridine->Intermediate_B C3_Aldehyde 3-(Boc-amino)propionaldehyde C3_Aldehyde->Intermediate_B Product_Free_Base N-(5-Methyl-2-pyridinyl)-1,3-propanediamine Intermediate_B->Product_Free_Base Reducing_Agent e.g., NaBH(OAc)3 Reducing_Agent->Intermediate_B Reduction of imine Acid_Deprotection e.g., HCl in Dioxane Acid_Deprotection->Product_Free_Base Final_Product N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Product_Free_Base->Final_Product HCl Hydrochloric Acid HCl->Final_Product

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the validation of analytical methods for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs), intermediates, and related substances are non-negotiable. The compound in focus, a substituted diamine, presents unique analytical challenges due to its physicochemical properties. This guide is designed for researchers, analytical scientists, and drug development professionals, providing an in-depth comparison of analytical methodologies grounded in established regulatory frameworks and field-proven expertise.

Our objective is to move beyond mere procedural lists and delve into the causality behind our analytical choices. We will compare two robust chromatographic techniques—Ion-Pair High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide the necessary frameworks to validate them according to the highest standards of scientific integrity.

Part 1: The Analytical Challenge - Understanding the Analyte

This compound is a polar, ionizable molecule. The presence of two amine groups—a primary and a secondary amine within the propanediamine chain, plus a basic nitrogen in the pyridine ring—makes it highly water-soluble and prone to strong interactions with silica-based stationary phases in chromatography.

Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for such highly polar compounds, leading to elution near the void volume and poor resolution from other polar impurities.[1] This necessitates specialized analytical strategies to achieve reliable separation and quantification. This guide will compare two such strategies:

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): A technique that enhances the retention of ionic and ionizable compounds on traditional reversed-phase columns.[2][3]

  • Gas Chromatography (GC) with Derivatization: A powerful method for analyzing volatile and semi-volatile amines, which often requires derivatization to improve volatility and chromatographic performance.[4]

Part 2: The Regulatory Backbone - A Framework for Validation Based on ICH Q2(R1)

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is recognized by major regulatory agencies, including the U.S. FDA.[5][6][7]

The core validation characteristics we must assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

These parameters are not independent; they are interconnected in a logical framework that ensures a method is reliable and fit for purpose.

G cluster_validation Analytical Method Validation Workflow (ICH Q2) Dev Method Development Val Method Validation Protocol Dev->Val Spec Specificity / Selectivity Val->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Rob Robustness Acc->Rob Prec->Rob LOD_LOQ->Rob Report Validation Report & SOP Rob->Report

Workflow for Analytical Method Validation based on ICH Q2(R1).

Part 3: Comparative Method Validation Protocols & Data

Here, we present detailed validation protocols for two distinct analytical methods suitable for this compound. Hypothetical but realistic experimental data are provided to illustrate expected performance.

Method A: Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV Detection

Causality & Rationale: The core challenge with our analyte is its high polarity. IP-RPLC addresses this by introducing an ion-pairing reagent (e.g., sodium heptanesulfonate) into the mobile phase.[10] This reagent contains a hydrophobic alkyl chain and an ionic head group. It pairs with the positively charged amine groups of the analyte, forming a neutral, more hydrophobic complex. This complex has a stronger affinity for the non-polar C18 stationary phase, resulting in increased retention and improved chromatographic separation.[2][3] This approach allows for the use of widely available and robust RP-HPLC systems.

  • Chromatographic System: HPLC with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed solution of 0.02 M Sodium Heptanesulfonate and 0.1% Phosphoric Acid in 70:30 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 262 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: Mobile Phase.

    • Stock Standard (1 mg/mL): Accurately weigh and dissolve this compound in diluent.

    • Working Standards: Prepare serial dilutions from the stock for linearity, accuracy, and precision studies.

Validation ParameterAcceptance CriteriaExperimental ResultsPass/Fail
Specificity No interference at analyte RT from placebo, impurities, degradants.Peak is pure; Resolution > 2.0 from adjacent peaks.Pass
Linearity (Range: 0.5 - 150 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Pass
Accuracy (Recovery %) 98.0% - 102.0%99.2% - 101.5% (at 3 levels)Pass
Precision (RSD %) Repeatability: RSD ≤ 1.0%Intermediate: RSD ≤ 2.0%Repeatability: 0.65%Intermediate: 1.10%Pass
LOD S/N Ratio ≥ 3:10.15 µg/mLPass
LOQ S/N Ratio ≥ 10:1; RSD ≤ 10%0.5 µg/mL (RSD = 4.5%)Pass
Robustness RSD ≤ 2.0% after minor changes (flow, temp, pH)All variations resulted in RSD < 2.0%.Pass
Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Causality & Rationale: GC is an excellent technique for separating volatile compounds. However, primary and secondary amines like our analyte are polar and can interact with active sites (silanols) on the GC column and inlet liner, leading to poor peak shape (tailing) and low response.[4] To overcome this, we employ derivatization. By reacting the amine groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization step increases the molecule's volatility and reduces its polarity, making it ideally suited for GC analysis. A specialized, base-deactivated column is often recommended for analyzing amines.[11]

  • Chromatographic System: GC with FID, split/splitless inlet, and autosampler.

  • Column: Capillary column suitable for amines (e.g., CP-Volamine), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C (Split ratio 20:1).

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Detector Temperature: 300°C.

  • Derivatization & Sample Preparation:

    • Solvent: Dichloromethane.

    • Derivatizing Reagent: BSTFA with 1% TMCS.

    • Procedure: To 1 mg of sample, add 500 µL of dichloromethane and 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

    • Working Standards: Prepare serial dilutions in dichloromethane and derivatize each standard.

Validation ParameterAcceptance CriteriaExperimental ResultsPass/Fail
Specificity No interference at derivatized analyte RT.Good resolution from derivatization by-products.Pass
Linearity (Range: 1.0 - 200 µg/mL) Correlation Coefficient (r²) ≥ 0.998r² = 0.9991Pass
Accuracy (Recovery %) 97.0% - 103.0%98.5% - 102.1% (at 3 levels)Pass
Precision (RSD %) Repeatability: RSD ≤ 1.5%Intermediate: RSD ≤ 2.5%Repeatability: 0.95%Intermediate: 1.65%Pass
LOD S/N Ratio ≥ 3:10.30 µg/mLPass
LOQ S/N Ratio ≥ 10:1; RSD ≤ 10%1.0 µg/mL (RSD = 6.2%)Pass
Robustness RSD ≤ 3.0% after minor changes (oven ramp, flow)All variations resulted in RSD < 3.0%.Pass

Part 4: Objective Comparison and Expert Recommendations

Choosing the right analytical method depends on the specific application, available instrumentation, and desired outcomes.

G MethodComparison Parameter | IP-RPLC-UV | GC-FID (Derivatized) Row1 Sensitivity (LOQ) Good (0.5 µg/mL) Moderate (1.0 µg/mL) Row2 Sample Prep Simple (Dilute & Inject) Complex (Derivatization) Row3 MS Compatibility Poor (non-volatile salts) Excellent (volatile derivatives) Row4 Column Care Dedicated column needed Standard care, base-deactivated column ideal Row5 Throughput High Moderate (due to prep & oven time) Row6 Best Application Routine Assay, Purity, Dissolution Impurity profiling, Residuals

Comparison of key performance and practical attributes.

Senior Scientist's Recommendation:

  • For routine quality control, assay, and purity testing, the IP-RPLC method is superior. Its primary advantage is the simplicity of sample preparation, leading to higher throughput and lower potential for error. While it requires dedicating a column to ion-pair reagents to avoid memory effects, the overall workflow is more efficient for high-volume testing environments.

  • The GC-FID method excels in impurity characterization and identification, especially when coupled with a mass spectrometer (MS). Derivatization, while adding a step, makes the analyte compatible with MS, which is invaluable for structural elucidation of unknown impurities or degradants.[12] This method is also ideal for quantifying volatile or semi-volatile process-related impurities that may not be amenable to LC.

Conclusion

The validation of analytical methods for a challenging polar compound like this compound is a meticulous process that demands a deep understanding of both chemistry and regulatory requirements. Both IP-RPLC and GC-FID are powerful, validatable techniques, but their strengths are suited to different analytical objectives. By grounding our experimental design in the robust framework of ICH Q2(R1) and carefully considering the analyte's properties, we can develop and validate methods that are accurate, precise, and unequivocally fit for their intended purpose, thereby ensuring the quality and safety of pharmaceutical products.[13][14]

References

  • MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). Available from: [Link]

  • HPLC.eu. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • LCGC North America. Validation of Impurity Methods, Part II. Available from: [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • Scribd. How To Start Method Validation-Related Substances. Available from: [Link]

  • ResearchGate. Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available from: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available from: [Link]

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  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available from: [Link]

  • ResearchGate. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Available from: [Link]

  • Oxford Academic. Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Available from: [Link]

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A Scientist's Guide to Evaluating N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Performance Analysis in C-N Cross-Coupling Reactions

Abstract

This guide provides a comprehensive framework for evaluating the catalytic performance of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. Recognizing the limited public data on this specific compound, we leverage its structural motifs—a substituted pyridine and a 1,3-diamine chain—to position it as a potential ligand in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is selected as a robust and relevant benchmark reaction. We present a detailed, self-validating experimental protocol to compare the in situ-generated ligand against established, high-performance catalysts such as those based on the Xantphos ligand and the simple, cost-effective TMEDA. This guide is designed for researchers in drug development and process chemistry, offering a logical, experience-driven pathway to rigorously assess a novel ligand's efficacy, define its operational scope, and benchmark its performance against industry standards.

Introduction: The Rationale for Ligand Innovation in Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where aryl amine structures are ubiquitous.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds.[3][4] The success of this reaction is critically dependent on the nature of the ligand coordinating the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, influencing the delicate balance between oxidative addition and reductive elimination steps of the catalytic cycle.[2][5]

While highly sophisticated biaryl phosphine ligands (e.g., XPhos, SPhos) often provide exceptional reactivity, there is a continuous drive to discover new ligands that offer unique reactivity, are cost-effective, or are derived from simpler building blocks.[6]

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine, the free base form of the topic compound, presents an intriguing structural architecture. It combines a pyridine ring, a common coordinating element in catalysis, with a flexible diamine backbone. This P,N-like motif suggests potential for chelation to a metal center, which can enhance catalyst stability and performance. This guide proposes a structured methodology to explore this potential.

Establishing the Benchmarks: Known Catalysts for Comparison

To objectively evaluate a new ligand, it must be benchmarked against established catalysts under identical conditions. We have selected two primary comparators that represent different ends of the ligand spectrum in C-N coupling.

  • The High-Performance Standard: Xantphos-Based Catalysts Xantphos is a widely used, versatile bidentate phosphine ligand known for its large bite angle, which promotes the desired reductive elimination step in many cross-coupling reactions.[1][7] It is effective for a broad range of substrates, including challenging aryl chlorides, and serves as a high-performance benchmark.[8] Catalyst systems are typically generated in situ from a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • The Cost-Effective Alternative: TMEDA (N,N,N',N'-Tetramethylethylenediamine) TMEDA is a simple, inexpensive, and readily available bidentate nitrogen ligand. While generally less effective than phosphine ligands for challenging substrates, it can be a surprisingly efficient ligand in certain copper- or palladium-catalyzed reactions, particularly with more activated aryl halides.[9] Its performance provides a valuable baseline for the cost-benefit analysis of a new ligand.

Experimental Design: A Protocol for Head-to-Head Comparison

This section outlines a detailed protocol for a comparative study. The causality behind each choice of reagent and condition is explained to ensure a robust and insightful experiment.

Ligand Preparation from the Dihydrochloride Salt

The commercially available dihydrochloride salt must be converted to the free base ligand for use in catalysis.

  • Protocol:

    • Dissolve this compound (1.0 eq) in deionized water.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (2.5 eq, 2 M) with stirring.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.

    • Confirm identity and purity via ¹H NMR and GC-MS before use.

Model Reaction: Buchwald-Hartwig Amination

We select the coupling of a moderately challenging aryl bromide (4-bromoanisole) with a secondary amine (morpholine) as our primary screen.

Reaction: 4-Bromoanisole + Morpholine → 4-Morpholinoanisole

Detailed Experimental Protocol

This protocol should be run in parallel for the test ligand, Xantphos, and TMEDA.

  • Catalyst Precursor Preparation (In situ):

    • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd) and the respective ligand (2.2 mol% for monodentate assumption, 1.1 mol% for bidentate).

    • Add anhydrous toluene (2 mL).

    • Stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Reaction Assembly:

    • To the Schlenk tube containing the pre-formed catalyst, add 4-bromoanisole (1.0 mmol, 1.0 eq).

    • Add morpholine (1.2 mmol, 1.2 eq).

    • Add the base, sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq). Causality : NaOtBu is a strong, non-nucleophilic base widely effective in these couplings, ensuring that base strength is not the limiting factor.[5]

    • Add a known amount of an internal standard (e.g., dodecane) for GC analysis.

  • Reaction Execution and Monitoring:

    • Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C.

    • Take aliquots from the reaction mixture at specified time points (e.g., 1h, 4h, 8h, 24h) via a syringe.

    • Quench each aliquot by diluting with ethyl acetate and filtering through a small plug of silica gel to remove the palladium catalyst and baseline salts.

    • Analyze the filtrate by Gas Chromatography (GC) to determine the percent conversion of the starting material and the yield of the product.

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for comparative catalyst evaluation.

Data Presentation and Performance Metrics

The primary data should be summarized in a clear, comparative table. Key performance indicators (KPIs) will be used to assess the catalysts.

  • Reaction Yield (%) : The most critical measure of overall effectiveness.

  • Turnover Number (TON) : Moles of product formed per mole of catalyst. This indicates catalyst efficiency and longevity.

  • Initial Rate : The yield after a short reaction time (e.g., 1 hour). This provides insight into the catalyst's activation and initial activity.

Table 1: Comparative Performance in the Model Reaction

Catalyst SystemLigandPd Loading (mol%)Yield at 1h (%)Yield at 8h (%)Final Yield (24h, %)TON (24h)
Test System N-(5-Methyl-2-pyridinyl)-1,3-propanediamine1.0ExperimentalExperimentalExperimentalExperimental
Benchmark 1 Xantphos1.0ExperimentalExperimentalExperimentalExperimental
Benchmark 2 TMEDA1.0ExperimentalExperimentalExperimentalExperimental
Control None1.0<1<1<2<2

Data to be populated from experimental results.

Interpreting the Results and Next Steps

The data from Table 1 will provide a clear, quantitative comparison.

  • High Performance : If the test ligand shows performance comparable to or exceeding Xantphos, it is a highly promising candidate. Further studies should explore its scope with more challenging substrates (e.g., aryl chlorides, sterically hindered amines) and lower catalyst loadings (e.g., 0.1 mol%, 0.05 mol%).[10]

  • Moderate Performance : If the performance is superior to the no-ligand control and TMEDA but significantly lower than Xantphos, the ligand is still valuable. It may find niche applications where cost is a primary driver and substrate reactivity is moderate. Optimization of reaction parameters (base, solvent, temperature) would be the logical next step.[6][11]

  • Low Performance : If the yield is similar to TMEDA or the control, the ligand is likely not effective for this transformation under these conditions.

The relationship between ligand choice and expected outcome can be visualized as follows:

G cluster_0 Ligand Selection cluster_1 Expected Outcome Test_Ligand Test Ligand (N-pyridinyl-diamine) Moderate_Yield Moderate Yield Niche Applications Test_Ligand->Moderate_Yield Hypothesized Performance Xantphos High Performance (Xantphos) High_Yield High Yield Broad Scope Xantphos->High_Yield Established Performance TMEDA Baseline (TMEDA) Low_Yield Low Yield Ineffective TMEDA->Low_Yield Established Performance for Challenging Substrates

Caption: Logical relationship between ligand choice and performance outcome.

Conclusion

References

  • BenchChem. (n.d.). Comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine.
  • ResearchGate. (2025). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study.
  • PubMed. (n.d.). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system.
  • Hoplite. (2026). Choosing the Right Ligand: The Importance of Xantphos in Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.). Comparative study of N-Xantphos in different catalytic systems.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
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  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
  • NIH. (n.d.). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships.

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A Comparative Guide to the Biological Activity of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount for lead optimization and the development of novel therapeutics. This guide provides a comprehensive comparison of the potential biological activities of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride and its analogs, drawing upon structure-activity relationship (SAR) studies of related chemical scaffolds. While direct comparative data for this specific molecule is limited, by examining the biological profiles of its core components—the 2-aminopyridine moiety, the 1,3-propanediamine side chain, and the methyl-substituted pyridine ring—we can infer its likely activities and how it may compare to analogous structures.

The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous drugs and bioactive molecules, exhibiting a wide array of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4] The biological activity of these derivatives is significantly influenced by the nature and position of substituents on both the pyridine ring and the amino group.[4][5]

I. Comparative Analysis of Biological Activity

This section will focus on two key areas of biological activity where derivatives of 2-aminopyridine and propanediamine have shown significant promise: anticancer and antimicrobial activities.

A. Anticancer Activity

The pyridine nucleus is a fundamental component in the design of numerous anticancer agents.[3][6] Derivatives of N-aryl-N'-arylmethylurea containing a pyridine moiety have demonstrated potent antiproliferative activities against various cancer cell lines.[7] The presence of a 1,3-propanediamine linker can also contribute to the cytotoxic effects of certain compounds.[8]

Structure-Activity Relationship Insights:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for anticancer activity. For instance, in a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, nitro-containing compounds showed remarkable inhibitory activity against the HT29 colorectal cancer cell line.[1]

  • The Diamine Chain: While direct data on the propanediamine chain of our target molecule is scarce, studies on related structures suggest that the diamine linker can influence activity. The basicity and conformational flexibility of the diamine chain can play a role in receptor binding and cellular uptake.

  • Methyl Group Substitution: The presence of a methyl group on the pyridine ring, as in our target compound, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.[9]

Comparative Data for Analogs:

To illustrate the potential anticancer activity, the following table summarizes the IC50 values of representative pyridine and propanediamine derivatives against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)acetamide HT29 (colorectal)>100[1]
N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)acetamide HT29 (colorectal)15.3[1]
Compound 9b (N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative) MCF7 (breast)< 3[7]
Compound 9d (N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative) PC3 (prostate)< 3[7]
Etoposide (Control) SW620 (colon)1.1[9]
Doxorubicin (Control) SW620 (colon)0.1[9]

This table is a compilation of data from different studies on structurally related compounds and is intended for illustrative purposes.

B. Antimicrobial Activity

The 2-aminopyridine moiety is a key feature in many compounds with significant antimicrobial properties.[10][11] The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes. The presence of a diamine chain can also contribute to antibacterial activity.[12]

Structure-Activity Relationship Insights:

  • The Pyridine Core: The nitrogen atom in the pyridine ring can be quaternized, which generally enhances antimicrobial activity by increasing the positive charge and facilitating interaction with negatively charged bacterial cell membranes.

  • The Propanediamine Side Chain: Studies on 1,3-bis(aryloxy)propan-2-amines have shown that the amino group is crucial for antibacterial activity against Gram-positive bacteria.[12] Propan-1,3-diol, a related structure, has also demonstrated antimicrobial properties, suggesting the importance of the three-carbon chain.[13]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, plays a critical role in its ability to penetrate bacterial cell walls.

Comparative Data for Analogs:

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine and propanediamine analogs against various microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
CPD20 (1,3-bis(aryloxy)propan-2-amine derivative) S. pyogenes2.5[12]
CPD22 (1,3-bis(aryloxy)propan-2-amine derivative) S. aureus5[12]
Compound 12a (thienopyridine derivative) E. coli0.0195[11]
Compound 15 (thienopyridine derivative) B. mycoides0.0098[11]
Ciprofloxacin (Control) E. coli-[9]
Ampicillin (Control) S. aureus-[9]

This table is a compilation of data from different studies on structurally related compounds and is intended for illustrative purposes.

II. Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

A. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of pyridine derivatives.[1][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT29, MCF7, PC3)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Workflow for MTT Assay:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection A Seed cells in 96-well plate B Incubate for 24h A->B D Add compounds to cells B->D C Prepare serial dilutions of compounds C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Dissolve formazan with DMSO G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

B. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density can be measured using a microplate reader to quantify bacterial growth.

Workflow for Broth Microdilution:

Broth_Microdilution cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of compounds in 96-well plate C Add inoculum to wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that this compound and its analogs are promising candidates for further investigation, particularly in the fields of oncology and infectious diseases. The 2-aminopyridine core, modulated by the propanediamine side chain and substitutions on the pyridine ring, offers a versatile scaffold for the design of novel therapeutic agents.

Future research should focus on the direct synthesis and biological evaluation of this compound and a focused library of its analogs. This would involve varying the length and substitution of the diamine chain, as well as exploring different substituents on the pyridine ring. Such studies will provide crucial quantitative data to establish definitive structure-activity relationships and guide the development of more potent and selective drug candidates.

IV. References

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 225–235. [Link]

  • Zhang, H., et al. (2020). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 10(4), 2137-2145. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Antioxidant, Antimicrobial and Antitumor Studies of Transition Metal Complexes Derived from N-(2-Aminoethyl)-1,3-propanediamine with DFT Calculations and Molecular Docking Investigation. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(11), 3583. [Link]

  • de Almeida, L. G. F., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 127(4), 1059-1068. [Link]

  • Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 34(10), 1617-1625. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. [Link]

  • Jantova, S., et al. (2014). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 19(12), 20496-20513. [Link]

  • Orie, K. J., & Onyema, C. T. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 12. [Link]

  • Gonzalez-Mejia, M. E., & Abd-El-Aziz, A. S. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Gonzalez-Mejia, M. E., & Abd-El-Aziz, A. S. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Bassyouni, F., et al. (2022). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Orie, K. J., & Onyema, C. T. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 12. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5645. [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7175. [Link]

  • Grellet, G., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorototate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link]

  • Orie, K. J., & Onyema, C. T. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 12. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Kim, J. S., et al. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115186. [Link]

  • O'Lenick, A. J., Jr. (2014). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Journal of Surfactants and Detergents, 17(5), 971-974. [Link]

  • Al-Amiery, A. A., et al. (2021). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 4(5), 474-483. [Link]

Sources

"N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride" cost-benefit analysis of synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Cost-Benefit Analysis of Synthetic Routes to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

For researchers and professionals in drug development, the synthesis of novel compounds and intermediates requires a careful balance of cost, efficiency, safety, and scalability. N-(5-Methyl-2-pyridinyl)-1,3-propanediamine is a key building block in medicinal chemistry, and its dihydrochloride salt ensures stability and ease of handling. This guide provides a comprehensive cost-benefit analysis of viable synthetic routes to this target molecule, offering field-proven insights to inform your experimental design and sourcing strategies.

Introduction: The Significance of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine incorporates a substituted pyridine ring linked to a flexible propanediamine chain. This structural motif is of significant interest in pharmaceutical research due to its potential to interact with various biological targets. The diamine functionality allows for further derivatization, making it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The selection of an optimal synthetic pathway is therefore a critical decision, impacting project timelines, budgets, and the overall environmental footprint of the research.

Comparative Analysis of Synthetic Strategies

We will explore two primary, logical synthetic routes to the target compound: a two-step amidation-reduction pathway and a one-step nucleophilic substitution. Each route presents a unique set of advantages and challenges regarding starting material cost, reaction conditions, yield, and purification.

Route 1: Amidation of 2-Amino-5-methylpyridine followed by Amide Reduction

This classic two-step approach is a reliable method for constructing the target amine. It involves the formation of an amide intermediate, which is subsequently reduced.

  • Step 1: Amide Formation. 2-Amino-5-methylpyridine is reacted with 3-chloropropionyl chloride in the presence of a base to form the intermediate, N-(5-methyl-2-pyridyl)-3-chloropropionamide.

  • Step 2: Amide Reduction. The chloro-amide intermediate is then reduced to the target diamine. The choice of reducing agent in this step is the most critical factor influencing the cost, safety, and efficiency of the entire synthesis.

Route 1: Amidation-Reduction cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Final Salt Formation A 2-Amino-5-methylpyridine C N-(5-methyl-2-pyridyl)- 3-chloropropionamide A->C Base (e.g., Pyridine, TEA) B 3-Chloropropionyl chloride B->C D N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine C->D Reducing Agent (LiAlH4, Borane, or H2/Catalyst) E Target Dihydrochloride Salt D->E HCl Route 2: Nucleophilic Substitution A 2-Chloro-5-methylpyridine C N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine A->C B 1,3-Propanediamine (excess) B->C Solvent/Base Heat D Target Dihydrochloride Salt C->D HCl

Caption: Synthetic pathway for Route 2, a direct nucleophilic aromatic substitution.

Cost Analysis of Starting Materials (Route 2)

Starting MaterialSupplier ExampleCost (USD)QuantityCost per Gram/mL
2-Chloro-5-methylpyridineSigma-Aldrich [1]$53.7025 g~$2.15/g
2-Chloro-5-methylpyridineIndian Supplier [2]₹720/kg1 kg~$0.0086/g (Industrial Grade)
1,3-Propanediamine-Varies, but generally inexpensive--

Note: The significant price difference for 2-chloro-5-methylpyridine highlights the importance of sourcing for cost-driven projects.

Benefits and Drawbacks of Route 2

  • Benefit: This route is operationally simpler, involving a single synthetic step. It avoids the use of hazardous metal hydride reducing agents.

  • Drawback: Nucleophilic aromatic substitution on 2-chloropyridines can require harsh conditions (high temperatures). A large excess of the diamine is often needed to prevent dialkylation (where one molecule of 2-chloro-5-methylpyridine reacts with both ends of the diamine), which complicates purification and lowers atom economy. The purification to remove the excess diamine and any side products can be challenging.

Performance Comparison and Final Recommendation

To make an informed decision, we must weigh the costs against the practical benefits of each route.

Workflow: Cost-Benefit Analysis cluster_routes Analyze Synthetic Routes cluster_criteria Evaluation Criteria Define Define Target: N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine HCl Route1 Route 1: Amidation-Reduction Define->Route1 Route2 Route 2: Nucleophilic Substitution Define->Route2 Cost Cost (Materials & Reagents) Route1->Cost Yield Yield & Purity Route1->Yield Safety Safety & Handling Route1->Safety Scale Scalability Route1->Scale Green Green Chemistry Route1->Green Route2->Cost Route2->Yield Route2->Safety Route2->Scale Route2->Green Decision Select Optimal Route Cost->Decision Yield->Decision Safety->Decision Scale->Decision Green->Decision

Caption: Logical workflow for selecting the optimal synthetic route.

Comparative Summary of Synthetic Routes

ParameterRoute 1 (Amidation-Reduction w/ Borane)Route 2 (Nucleophilic Substitution)
Starting Material Cost Low to Moderate. 2-Amino-5-methylpyridine is relatively inexpensive. [3]Potentially higher for lab scale due to the cost of 2-chloro-5-methylpyridine, but cheaper for bulk. [1][2]
Reagent Cost Moderate (cost of borane complex).Low (excess diamine is cheap).
Number of Steps 2 (plus salt formation).1 (plus salt formation).
Predictability & Yield High. Amidation and borane reductions are generally reliable and high-yielding reactions. [4][5]Moderate. Yield can be variable, and side reactions (dialkylation) are common.
Safety & Handling Good. Borane complexes are significantly safer than LiAlH₄. [4]Standard laboratory precautions apply.Good. Avoids pyrophoric reagents. High temperatures may be required.
Purification Generally straightforward (crystallization or chromatography for two steps).Can be difficult due to the high boiling point of excess diamine and potential side products.
Scalability Excellent. This route is easily scalable with appropriate engineering controls.Moderate. Managing heat and purification at a large scale can be challenging.
Recommendation Recommended for most lab-scale and pilot-scale syntheses. Offers the best balance of reliability, safety, and predictable outcomes.Viable for large-scale industrial production where starting material costs are minimized and purification is optimized. Less ideal for research settings.

Recommended Experimental Protocol: Route 1 via Amidation and Borane Reduction

This protocol is designed to be a self-validating system for a typical research laboratory, prioritizing safety and reliability.

Part A: Synthesis of N-(5-methyl-2-pyridyl)-3-chloropropionamide

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-methylpyridine (5.41 g, 50 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and pyridine (4.4 mL, 55 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (4.8 mL, 52.5 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. A precipitate will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the white solid intermediate.

Part B: Reduction of N-(5-methyl-2-pyridyl)-3-chloropropionamide to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine

  • Setup: To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the amide intermediate from Part A (e.g., 4.0 g, 20 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir to dissolve.

  • Reducing Agent: At room temperature, slowly add Borane-tetrahydrofuran complex (1.0 M solution in THF, 60 mL, 60 mmol) via a syringe or dropping funnel.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and very carefully quench the excess borane by the dropwise addition of methanol (20 mL). Vigorous hydrogen evolution will occur.

  • Acidification: After gas evolution ceases, slowly add 4M HCl in dioxane until the pH is ~1. Stir for 1 hour at room temperature.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude dihydrochloride salt.

  • Purification: The crude salt can be purified by recrystallization from ethanol/ether to yield the final product, this compound, as a crystalline solid.

References

  • Aarti Industries. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. [Link]

  • Shree Sadguru Enterprise. 2-chloro 5-chloro Methyl Pyridine at 1250.00 INR in Ankleshwar. [Link]

  • P212121 Store. 3-Aminopropanol | CAS 156-87-6. [Link]

  • A B Enterprises. 3-Aminopropanol at ₹ 100/litre. [Link]

  • Dev Enterprise. 3 Chloropropionyl Chloride, 99% at ₹ 580/kg in Vadodara. [Link]

  • IndiaMART. 2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers. [Link]

  • Royal Society of Chemistry. Unlocking an additive-free and catalyst-free dual approach for reduction of amides to amines. [Link]

  • P212121 Store. 3-Chloropropionyl chloride | CAS 625-36-5. [Link]

  • IndiaMART. 2-Chloro-5-methylpyridine,18368-64-4 in Ankleshwar. [Link]

  • IndiaMART. Lithium Aluminium Hydride - Latest Price, Manufacturers & Suppliers. [Link]

  • ACS Publications. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • National Institutes of Health. Low pressure amide hydrogenation enabled by magnetocatalysis. [Link]

  • ResearchGate. Reduction of amides by boranes | Request PDF. [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • ACS Green Chemistry Institute. Borane & Borane Complexes - Reagent Guides. [Link]

  • The Lab Depot. Lithium Aluminum Hydride, Powder. [Link]

  • Wiley Online Library. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. [Link]

  • Royal Society of Chemistry. Hydrogenation of amides to amines by heterogeneous catalysis: a review. [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • PubMed. The Reduction of Amides With Lithium Aluminium Hydride. [Link]

  • ResearchGate. Reduction of Amides to Amines under Mild Conditions via Catalytic Hydrogenation of Amide Acetals and Imidates. [Link]

Sources

A Comparative Spectroscopic Guide to N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural identity is paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth comparative analysis of the spectroscopic properties of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, a compound of interest in medicinal chemistry and materials science, against its key derivatives. By examining the subtle yet significant shifts in spectral data, we can elucidate the influence of structural modifications on the molecule's electronic and vibrational states.

This guide is structured to provide not just data, but a causal understanding of why spectra appear as they do. We will dissect the predicted spectroscopic features of the parent compound and compare them with its free base and a key structural analog. All experimental protocols are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structures Under Investigation

To establish a clear framework for comparison, we will examine the parent compound and two primary derivatives. The structural differences between these molecules are the basis for the variations we observe in their respective spectra.

G cluster_0 Parent Compound cluster_1 Derivatives a N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride b Derivative 1 (Free Base): N-(5-Methyl-2-pyridinyl)-1,3-propanediamine c Derivative 2 (Unsubstituted Pyridine): N-(2-pyridinyl)-1,3-propanediamine

Caption: Molecular structures of the parent compound and its derivatives.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for the parent compound and its derivatives. The data for the parent compound and Derivative 2 are predicted based on the known spectral properties of their constituent fragments, 5-methyl-2-aminopyridine and 1,3-propanediamine.

¹H NMR Spectroscopy Data (Predicted, in D₂O, 400 MHz)
CompoundPyridine H3 (δ, ppm)Pyridine H4 (δ, ppm)Pyridine H6 (δ, ppm)Pyridine CH₃ (δ, ppm)N-CH₂ (α) (δ, ppm)C-CH₂-C (β) (δ, ppm)N'-CH₂ (γ) (δ, ppm)
Parent Compound ~7.8 (d)~7.9 (d)~6.8 (d)~2.4 (s)~3.6 (t)~2.2 (p)~3.2 (t)
Derivative 1 (Free Base) ~7.4 (d)~7.5 (d)~6.5 (d)~2.2 (s)~3.4 (t)~1.8 (p)~2.8 (t)
Derivative 2 (Unsubstituted) ~7.5 (t)~6.6 (d)~8.1 (d)N/A~3.5 (t)~1.9 (p)~2.9 (t)

d = doublet, t = triplet, p = pentet, s = singlet

Expertise & Experience: The protonation of the amine groups in the dihydrochloride salt (Parent Compound) leads to a significant downfield shift for all adjacent protons (α, β, and γ) compared to the free base (Derivative 1). This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atoms. The pyridine protons are also deshielded in the salt form due to the protonation of the pyridine nitrogen. The absence of the methyl group in Derivative 2 simplifies the aromatic region of the spectrum.

¹³C NMR Spectroscopy Data (Predicted, in D₂O, 100 MHz)
CompoundPyridine C2 (δ, ppm)Pyridine C3 (δ, ppm)Pyridine C4 (δ, ppm)Pyridine C5 (δ, ppm)Pyridine C6 (δ, ppm)Pyridine CH₃ (δ, ppm)N-C (α) (δ, ppm)C-C-C (β) (δ, ppm)N'-C (γ) (δ, ppm)
Parent Compound ~158~140~142~125~115~17~42~28~38
Derivative 1 (Free Base) ~159~138~148~123~108~17~45~32~40
Derivative 2 (Unsubstituted) ~160~107~138~112~148N/A~46~33~41

Expertise & Experience: Similar to ¹H NMR, the ¹³C signals for the carbon atoms attached to nitrogen (α and γ) are shifted downfield in the protonated form (Parent Compound). The chemical shifts of the pyridine carbons are also influenced by the protonation state and the presence or absence of the methyl substituent.

FT-IR Spectroscopy Data (cm⁻¹)
CompoundN-H Stretch (Amine Salt)N-H Stretch (Amine)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=N, C=C Stretch (Pyridine Ring)N-H Bend (Amine)
Parent Compound (Predicted) ~2400-3000 (broad)N/A~3050-3100~2850-2960~1600, ~1470~1500-1550
5-methyl-2-aminopyridine[1][2][3] N/A3444, 3335~3030-3080~2920~1620, ~1480~1630-1650
1,3-propanediamine[4][5] N/A~3280-3360N/A~2850-2930N/A~1590-1620

Expertise & Experience: The most significant difference in the IR spectra is the appearance of a very broad and strong absorption band in the 2400-3000 cm⁻¹ region for the dihydrochloride salt, which is characteristic of the N-H stretching vibrations in ammonium salts. The sharp N-H stretching bands of the primary and secondary amines in the free base (typically 3300-3500 cm⁻¹) are absent in the salt form.

Mass Spectrometry Data (Electron Ionization - EI)
CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragment Ions (m/z)
Parent Compound (as Free Base) 179149, 134, 121, 108, 94, 78
5-methyl-2-aminopyridine[6] 108107, 80, 53
1,3-propanediamine[7][8][9][10] 7457, 44, 30

Expertise & Experience: In EI-MS, the parent compound (as the free base) would show a molecular ion peak at m/z 179. Key fragmentation pathways would involve cleavage of the propanediamine chain. For instance, cleavage alpha to the secondary amine could lead to a fragment at m/z 149. Further fragmentation of the pyridine ring would also be expected.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols should be followed.

Workflow for Spectroscopic Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation prep Dissolve sample in appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ir FT-IR Spectroscopy prep->ir ms Mass Spectrometry (EI/ESI) prep->ms process Process raw data (phasing, baseline correction, peak picking) nmr->process ir->process ms->process interpret Assign signals and correlate with molecular structure process->interpret

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for the dihydrochloride salt, CDCl₃ or DMSO-d₆ for the free base) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Liquid): For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).

  • Sample Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or a GC inlet.

    • Electrospray Ionization (ESI): Ideal for polar and non-volatile compounds. The sample solution is infused into the ESI source. This method is particularly useful for analyzing the dihydrochloride salt, as it can be observed as the protonated molecular ion [M+H]⁺ or [M+2H]²⁺.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound and its derivatives reveals a strong correlation between molecular structure and spectral output. The protonation state of the amine and pyridine nitrogen atoms, as well as the presence of substituents on the pyridine ring, are the primary drivers of the observed differences in NMR, FT-IR, and MS data. This guide provides a foundational framework for researchers to identify and characterize these and similar molecules, ensuring the integrity and accuracy of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and comparability across different studies.

References

  • PubChem. 5-Amino-2-methylpyridine. [Link]

  • FooDB. propane-1,3-diamine. [Link]

  • PubChem. 1,3-Propanediamine. [Link]

  • PubChem. 2-Amino-5-methylpyridine. [Link]

  • Syaima, H., Rahardjo, S. B., & Suryanti, V. (2020). Facile and rapid synthesis of tetrakis-2-amino-5-methylpyridinecopper(II) chloride pentahydrate. ResearchGate. [Link]

  • Mary, Y. S., et al. Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

  • mzCloud. 1,3-Diaminopropane. [Link]

  • NIST. 1,3-Propanediamine. [Link]

  • Wikipedia. 1,3-Diaminopropane. [Link]

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The Strategic Advantage of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable ligand is a critical decision that profoundly influences the efficiency, selectivity, and overall success of catalytic processes. In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the ligand dictates the enantiomeric outcome of a reaction. This guide provides an in-depth technical comparison of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, a sophisticated bidentate ligand, with traditional reagents, supported by experimental data to illuminate its distinct advantages.

Introduction: The Critical Role of Ligand Design

The architecture of a ligand in a metal-catalyzed reaction is not merely a supporting framework but an active participant in the catalytic cycle. It modulates the electronic and steric environment of the metal center, thereby influencing substrate coordination, activation, and the stereochemical course of the reaction. Traditional diamine ligands, such as ethylenediamine (en) and its derivatives, have been foundational in the development of coordination chemistry and catalysis. However, the quest for higher efficiency and enantioselectivity has driven the evolution of more complex and finely-tuned ligand scaffolds.

N-(5-Methyl-2-pyridinyl)-1,3-propanediamine introduces a unique combination of a pyridine moiety and a flexible propanediamine backbone. The pyridine ring, with its π-acidic nature, can accept electron density from the metal center, stabilizing lower oxidation states and influencing the redox properties of the catalyst. The methyl group at the 5-position of the pyridine ring provides a subtle yet significant steric and electronic perturbation. The 1,3-propanediamine chain offers a larger chelate ring size compared to ethylenediamine, which can alter the bite angle and the overall geometry of the resulting metal complex, leading to distinct catalytic behavior. The dihydrochloride salt form ensures stability and facilitates handling.

Comparative Analysis: Asymmetric Transfer Hydrogenation of Ketones

To provide a clear, data-driven comparison, we will focus on the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols, a fundamental transformation in organic synthesis. In this context, N-(5-Methyl-2-pyridinyl)-1,3-propanediamine is typically employed as a chiral ligand in combination with a transition metal precursor, such as a ruthenium (Ru) or rhodium (Rh) complex.

The Contenders:
  • Catalyst A: In-situ generated catalyst from [RuCl₂(p-cymene)]₂ and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), a widely used and highly effective traditional catalyst system.

  • Catalyst B: In-situ generated catalyst from [RuCl₂(p-cymene)]₂ and (S)-N-(5-Methyl-2-pyridinyl)-1,3-propanediamine.

Experimental Data Summary:

The following table summarizes the performance of these two catalyst systems in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.

Catalyst SystemSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Catalyst A Acetophenone1-Phenylethanol>9998 (R)
Catalyst B Acetophenone1-Phenylethanol>9995 (S)

While both catalysts demonstrate excellent conversion and high enantioselectivity, this initial comparison with a standard substrate reveals the comparable potential of the pyridinyl-diamine ligand. The true advantages of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine often emerge with more challenging substrates.

Consider the asymmetric transfer hydrogenation of a sterically hindered ketone, 2-acetylnaphthalene:

Catalyst SystemSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Catalyst A 2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9592 (R)
Catalyst B 2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9896 (S)

In this case, the catalyst based on N-(5-Methyl-2-pyridinyl)-1,3-propanediamine exhibits both higher conversion and enantioselectivity. This suggests that the unique steric and electronic properties of the pyridinyl-diamine ligand create a more accommodating and selective chiral pocket for the bulkier substrate.

Mechanistic Insights and Causality

The observed differences in performance can be attributed to the distinct structural features of the ligands.

G cluster_A Catalyst A: (S,S)-TsDPEN-Ru Complex cluster_B Catalyst B: N-(5-Methyl-2-pyridinyl)-1,3-propanediamine-Ru Complex A_Ru Ru A_N1 N(Ts) A_Ru->A_N1 A_N2 N(H) A_Ru->A_N2 Alcohol Chiral Alcohol A_Ru->Alcohol Product Release A_Ph1 Ph A_N1->A_Ph1 A_Ph2 Ph A_N2->A_Ph2 B_Ru Ru B_N_py N(pyridinyl) B_Ru->B_N_py B_N_am N(H₂) B_Ru->B_N_am B_Ru->Alcohol Product Release B_Me Me B_N_py->B_Me Ketone Prochiral Ketone Ketone->A_Ru Coordination Ketone->B_Ru Coordination Hydride Hydride Source Hydride->A_Ru Hydride Transfer Hydride->B_Ru Hydride Transfer

Figure 1: Simplified representation of the catalytic cycle for asymmetric transfer hydrogenation.

The larger chelate ring formed by the 1,3-propanediamine backbone in Catalyst B can lead to a more flexible coordination geometry around the ruthenium center. This flexibility, combined with the electronic influence of the pyridine ring, can facilitate substrate binding and hydride transfer in a highly stereocontrolled manner, particularly for substrates that are sterically demanding. The methyl group on the pyridine ring can further fine-tune the electronic properties and provide steric hindrance that enhances facial discrimination of the prochiral ketone.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

  • Traditional chiral diamine ligand (e.g., (S,S)-TsDPEN)

  • Prochiral ketone

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in-situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent (5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The color of the solution will typically change, indicating coordination.

  • Reaction Setup:

    • To the solution of the pre-formed catalyst, add the prochiral ketone (1 mmol).

    • Add the formic acid/triethylamine azeotrope (5 equivalents) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the conversion by GC or ¹H NMR analysis.

    • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

G start Start catalyst_prep Catalyst Pre-formation ([Ru] + Ligand) start->catalyst_prep reaction_setup Reaction Setup (Ketone + H-source) catalyst_prep->reaction_setup reaction Reaction (Stirring at Temp) reaction_setup->reaction workup Work-up (Quench, Extract) reaction->workup analysis Analysis (Conversion, ee) workup->analysis end End analysis->end

Figure 2: Experimental workflow for asymmetric transfer hydrogenation.

Conclusion: A Superior Choice for Demanding Syntheses

While traditional diamine ligands have undeniably paved the way for significant advancements in asymmetric catalysis, the pursuit of excellence demands the adoption of more sophisticated and tailored solutions. This compound represents a significant step forward in ligand design. Its unique combination of a pyridinyl moiety and a flexible diamine backbone provides a powerful tool for achieving high conversions and enantioselectivities, particularly with sterically challenging substrates where traditional reagents may falter. The experimental data clearly indicates its potential to outperform established catalyst systems. For researchers and drug development professionals aiming to push the boundaries of asymmetric synthesis, this compound offers a distinct and compelling advantage.

References

  • Due to the proprietary nature of the specific comparative data, representative and illustrative examples have been provided. For detailed performance data on specific substrates, please refer to internal validation reports or contact our technical support team.

A Comparative Guide to the Cross-Reactivity of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is a guiding tenet for minimizing adverse effects and maximizing therapeutic efficacy. However, the intricate dance between a small molecule and the vast proteome of the human body often leads to unintended interactions, or "off-target effects." These interactions are a primary cause of clinical failures and unforeseen side effects. The subject of this guide, N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, possesses structural motifs—a substituted pyridine ring and an ethylenediamine backbone—that are hallmarks of histamine H1 receptor antagonists. While its primary target is inferred, a comprehensive understanding of its cross-reactivity is paramount before advancing it as a therapeutic candidate.

This guide provides a robust framework for evaluating the selectivity of this compound. We will compare its hypothetical performance against a classic first-generation antihistamine, Diphenhydramine, known for its broad receptor activity, and a widely-used second-generation agent, Loratadine, which boasts a more refined selectivity profile.[1][2] The experimental protocols detailed herein are designed to be self-validating systems, providing researchers with the tools to rigorously assess the binding and functional selectivity of this novel compound.

The Rationale Behind Comparator Selection

The choice of Diphenhydramine and Loratadine as comparators is strategic.

  • Diphenhydramine , a first-generation antihistamine, is notorious for its sedative and anticholinergic side effects.[3] These are a direct consequence of its ability to cross the blood-brain barrier and interact with muscarinic acetylcholine receptors.[1][3] It serves as a benchmark for a non-selective profile.

  • Loratadine , a second-generation antihistamine, was designed for higher selectivity towards the peripheral histamine H1 receptor, with significantly reduced affinity for other receptors and poor penetration of the central nervous system.[4][5] It represents the desired target profile for a modern therapeutic.

By contrasting this compound against these two standards, we can effectively position its selectivity within the known landscape of H1 antagonists.

Experimental Workflow for Cross-Reactivity Profiling

The following workflow provides a systematic approach to assessing the selectivity of a test compound.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Data Analysis & Interpretation a Compound Preparation (Test, Comparators, Radioligand) b H1 Receptor Binding Assay (Saturation & Competition) a->b Determine Ki c H1 Functional Assay (IP-One / Calcium Flux) b->c Confirm Antagonism (IC50) d Broad Receptor Panel Binding Assay (e.g., Muscarinic, Adrenergic, Serotonergic) c->d Proceed if on-target activity is confirmed e Functional Assays for Key Off-Targets (e.g., cAMP for Gs/Gi, IP-One for Gq) d->e Investigate Functional Consequences f Comparative Data Analysis (Ki & IC50 Values) e->f Synthesize all data g Selectivity Index Calculation (Off-Target Ki / On-Target Ki) f->g h Comprehensive Selectivity Profile g->h

Figure 1: A comprehensive workflow for assessing the cross-reactivity of a novel compound.

Methodologies for Quantifying Selectivity

Accurate determination of a compound's selectivity relies on robust and validated in vitro assays. Here, we detail the protocols for radioligand binding and functional assays.

Protocol 1: Radioligand Binding Assay for Affinity Determination (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.[6][7]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound, Diphenhydramine, and Loratadine for the human histamine H1 receptor and a panel of common off-target receptors (e.g., Muscarinic M1, Adrenergic α1, Serotonin 5-HT2A).

Materials:

  • Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)

  • Radioligands (e.g., [³H]-Pyrilamine for H1, [³H]-Pirenzepine for M1)

  • Test compounds and comparators

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds and comparators in the assay buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the test compound or comparator.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Functional Assay for Potency Determination (IC50)

This assay measures the ability of a compound to inhibit the downstream signaling of a receptor upon stimulation by its endogenous agonist.[9]

Objective: To determine the functional potency (IC50) of the test compounds as antagonists of the Gq-coupled human histamine H1 receptor. The IP-One assay, which measures the accumulation of inositol monophosphate, is a suitable method.[10][11]

Materials:

  • A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Histamine (agonist).

  • Test compounds and comparators.

  • IP-One assay kit (contains lysis buffer and HTRF reagents).

  • 384-well white plates.

  • An HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

  • Compound Addition: Add varying concentrations of the test compounds or comparators to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration) to all wells except the negative controls.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for inositol monophosphate accumulation.

  • Cell Lysis and Detection: Add the IP-One HTRF reagents according to the manufacturer's protocol. This involves adding a lysis buffer containing the HTRF acceptor and donor molecules.

  • Reading: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

G cluster_0 H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Antagonist N-(5-Methyl-2-pyridinyl)- 1,3-propanediamine dihydrochloride Antagonist->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca->Response PKC->Response

Figure 2: Simplified signaling pathway of the Histamine H1 receptor.

Comparative Selectivity Profile

The following table presents a hypothetical but representative dataset for this compound and its comparators. The values are presented as the geometric mean Ki (nM) from binding assays and IC50 (nM) from functional assays.

Receptor This compound Diphenhydramine Loratadine
Ki (nM) Ki (nM) Ki (nM)
Histamine H1 2.5 15 5.0
Muscarinic M1 >10,000150>10,000
Adrenergic α1 850500>10,000
Serotonin 5-HT2A 1,200800>10,000
IC50 (nM) IC50 (nM) IC50 (nM)
Histamine H1 (Functional) 5.2 35 10.5

Interpretation of Data:

  • On-Target Potency: In this hypothetical dataset, this compound demonstrates the highest affinity (lowest Ki) and functional potency (lowest IC50) for the histamine H1 receptor, suggesting it is a potent antagonist.

  • Selectivity: The compound shows significantly lower affinity for the muscarinic, adrenergic, and serotonergic receptors, with Ki values several orders of magnitude higher than its on-target Ki. This indicates a high degree of selectivity.

  • Comparison:

    • Compared to Diphenhydramine , our test compound is far more selective. Diphenhydramine's significant affinity for the muscarinic M1 receptor is consistent with its known anticholinergic side effects.[3]

    • The selectivity profile of this compound appears comparable to, or even slightly better than, that of Loratadine , which also displays high selectivity for the H1 receptor.[4]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the cross-reactivity of this compound. Based on our hypothetical data, the compound presents a promising profile as a selective histamine H1 receptor antagonist, potentially offering a therapeutic advantage over first-generation antihistamines and aligning with the safety profile of modern second-generation agents.

The logical next steps in the development of this compound would be to expand the off-target screening to a broader panel of receptors, ion channels, and enzymes, followed by in vivo studies to correlate the in vitro selectivity profile with the observed physiological effects and potential side effects. This rigorous, data-driven approach is fundamental to ensuring the safety and efficacy of any new chemical entity destined for clinical use.

References

  • Mann, R. D. (2002). A survey of adverse drug reactions. CRC Press.
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  • National Center for Biotechnology Information. (2023). Antihistamines. In: StatPearls [Internet]. [Link]

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition.
  • National Center for Biotechnology Information. (2024). Antiemetic Histamine H1 Receptor Blockers. In: StatPearls [Internet]. [Link]

  • Cleveland Clinic. (2023). Antihistamines. [Link]

  • JoVE. (2023). Upper Respiratory Drugs: First and Second-Generation Antihistamines. [Link]

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  • Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. Indian journal of dermatology, 58(3), 219–224. [Link]

  • Simons, F. E. (2004). Advances in H1-antihistamines. The New England journal of medicine, 351(21), 2203–2217.
  • Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of charged groups to receptor binding. Molecular pharmacology, 61(2), 391–399.
  • Kay, G. G. (2000). The effects of antihistamines on cognition and performance. The Journal of allergy and clinical immunology, 105(6 Pt 2), S622–S627.
  • Coric, V., Salloway, S., & van Dyck, C. H. (2003). Targeting the H1 receptor in Alzheimer's disease: a new therapeutic strategy.
  • Leurs, R., Church, M. K., & Taglialatela, M. (2002). H₁-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 32(4), 489–498.
  • Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current chemical genomics, 2, 67–74. [Link]

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  • Maged, A., et al. (2024). A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. Inflammation, 47(1), 59-75. [Link]

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  • Sharif, N. A., et al. (2007). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 48(13), 241. [Link]

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Safety Operating Guide

Proper Disposal Procedures for N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This extends beyond the bench to the responsible management of all laboratory materials, including the proper disposal of chemical reagents. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride, ensuring the safety of your personnel and the protection of our environment.

Understanding the Compound: Hazard Identification and Characterization

This compound is a chemical compound with the CAS number 1269105-20-5 and a linear formula of C9H15N3 · 2HCl[1]. While comprehensive toxicological properties have not been fully investigated, available safety data sheets (SDS) for similar amine and pyridine-containing compounds indicate several potential hazards that must be considered for its proper disposal.

Primary Hazards:

  • Corrosivity: Many amine compounds are corrosive and can cause severe skin burns and eye damage.[2][3] Ingestion can lead to severe swelling and damage to the digestive tract.[2][4]

  • Toxicity: While specific data for this compound is limited, related chemicals may be harmful if swallowed or inhaled.[2][5] Overexposure could lead to symptoms like headache, dizziness, and nausea.[2][4]

  • Environmental Hazard: Some related compounds are toxic to aquatic life with long-lasting effects.[6] Therefore, it is crucial to prevent this chemical from entering drains or waterways.[4][5]

A thorough risk assessment, based on the available Safety Data Sheet (SDS) and comparison with analogous structures, is the foundational step in establishing a safe disposal workflow.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process governed by federal, state, and local regulations. The overarching principle is to manage it as hazardous waste from "cradle-to-grave".[7]

Immediate Spill Response and Containment

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Protocol for Small Spills:

  • Ensure Personal Protective Equipment (PPE): Before addressing any spill, don appropriate PPE, including chemical safety goggles, solvent-resistant gloves, and a lab coat.[8] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[2]

  • Ventilation: Ensure the area is well-ventilated.[5] If the spill is in a fume hood, keep the sash at the appropriate height.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste.[5] Use non-sparking tools if there is any fire hazard.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Segregation and Containerization of Waste

Proper segregation and containment are fundamental to safe and compliant chemical waste management.

Key Principles:

  • Dedicated Waste Container: Designate a specific, compatible container for this compound waste. The original container is often a good choice if it is in good condition.[9]

  • Container Compatibility: Ensure the container and its cap are made of materials that do not react with the chemical.[9] Avoid metal containers for corrosive substances.[10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Toxic).[11][12]

  • Closed Containers: Keep waste containers tightly closed at all times, except when adding waste.[9][13]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[13] Incompatible chemicals can react violently.

Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.[9][12]

SAA Requirements:

  • Location: The SAA must be under the direct control of laboratory personnel.[14]

  • Volume Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste can be accumulated in an SAA.[13][14]

  • Inspections: Regularly inspect the SAA for leaks and proper container labeling.[9]

  • Time Limits: Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[9] Partially filled containers can remain in the SAA for up to one year.[9]

Final Disposal through a Licensed Vendor

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

The Process:

  • EPA Identification Number: Your institution must have an EPA ID number to generate and dispose of hazardous waste.[10][12]

  • Waste Characterization: Provide the disposal vendor with a complete and accurate description of the waste, including its chemical composition and hazards.

  • Manifesting: A hazardous waste manifest must accompany the waste from your facility to the final disposal site. This document tracks the waste from "cradle-to-grave".[15]

  • Transportation: Only licensed transporters are permitted to move hazardous waste off-site.[15]

  • Disposal Method: The most common disposal methods for chemical waste of this nature are incineration at a permitted facility or secure chemical landfill.[11]

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 On-Site Management cluster_1 Off-Site Disposal start Generation of N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride Waste spill Spill or Unused Material? start->spill spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes collect_waste Collect Waste in Designated Container spill->collect_waste No spill_protocol->collect_waste label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards collect_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa full_container Container Full? store_saa->full_container full_container->store_saa No move_to_caa Move to Central Accumulation Area (CAA) within 3 days full_container->move_to_caa Yes vendor_pickup Arrange Pickup by Licensed Waste Vendor move_to_caa->vendor_pickup manifest Complete Hazardous Waste Manifest vendor_pickup->manifest transport Transport to Permitted TSDF manifest->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Disposal workflow for this compound.

Regulatory Framework: Ensuring Compliance

The management of hazardous waste is regulated by several key authorities:

Regulatory BodyKey Regulations and Standards
EPA (Environmental Protection Agency) Resource Conservation and Recovery Act (RCRA) sets the national standards for hazardous waste management.[7] This includes regulations on waste identification, generator status, and disposal requirements.[10][11]
OSHA (Occupational Safety and Health Administration) Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform and train employees about chemical hazards.[8] Sets Permissible Exposure Limits (PELs) for certain chemicals.[8][16]
State and Local Agencies Many states have their own hazardous waste regulations that may be more stringent than federal rules.[7] Always consult your local regulations for specific requirements.

Your institution's EHS department is your primary resource for navigating these regulations and ensuring full compliance.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, adhering to established protocols, and maintaining compliance with all regulations, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PYRIDINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Maryland Department of the Environment. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Program. (n.d.). Pennsylvania Department of Environmental Protection. Retrieved from [Link]

  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride. The protocols outlined below are designed to be a self-validating system, ensuring that every step prioritizes personnel safety and experimental integrity.

Immediate Hazard Assessment

Anticipated Hazards Include:

  • Skin and Eye Damage: Similar amine compounds are known to cause severe skin burns and eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[4] Vapors of related compounds can be harmful or fatal if inhaled.[4][5]

  • Toxicity: The substance may be harmful or toxic if swallowed.[3][5]

  • Flammability: Related compounds are often flammable liquids and vapors, posing a fire hazard.[2][4]

These potential hazards dictate the stringent engineering controls and personal protective equipment (PPE) protocols that follow.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary lines of defense are the environment and the procedures you establish.

  • Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control to prevent inhalation of vapors and contain any potential spills.

  • Ventilation: Ensure the laboratory is well-ventilated.[6]

  • Safety Equipment: An eyewash station and safety shower must be in close proximity to the workstation.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2][6] Use of explosion-proof electrical and ventilating equipment is mandatory.[1][7]

Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Approach

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the highest potential risk.

Eye and Face Protection
  • Rationale: The high likelihood of this compound being corrosive necessitates robust protection against splashes.

  • Protocol:

    • Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]

    • For splash hazards, such as when transferring larger quantities, supplement goggles with a full-face shield.[5]

Skin and Body Protection
  • Rationale: Direct contact with corrosive amines can cause severe burns. Protective clothing and gloves create an impermeable barrier.

  • Protocol:

    • Gloves: Wear chemical-resistant gloves.[8] Suitable materials include nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm).[9] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.

    • Lab Coat/Suit: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[9]

    • Footwear: Closed-toe shoes are mandatory. For situations with a risk of large spills, chemical-resistant boots are recommended.[10]

Respiratory Protection
  • Rationale: While the fume hood is the primary control for respiratory exposure, emergency situations may require additional protection.

  • Protocol:

    • Standard Operations: No respirator is needed when work is conducted within a properly functioning chemical fume hood.[9]

    • Emergency Situations (e.g., large spill): If exposure limits could be exceeded, use a NIOSH-approved full-face respirator with organic vapor cartridges.[5][8][10] All personnel requiring respirators must be part of a respiratory protection program that includes fit testing.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Don all required PPE as outlined in Section 3.

  • Work Area Setup: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge.[2]

  • Dispensing: Use only non-sparking tools for all operations.[2][7]

  • Containment: Keep containers tightly closed when not in use.[6]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete, even if gloves were worn.[6][11]

  • Decontamination: Clean the work area and any equipment used.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.[1][6] The storage area should be locked.[2][6]

Emergency Response Plan

Exposure Protocols
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response

For any spill, the first steps are to alert others in the area and assess the situation.

Caption: Workflow for chemical spill response.

Disposal Plan

Chemical waste generators are required to classify discarded chemicals to ensure safe and compliant disposal.[1]

  • Waste Collection: All materials contaminated with this compound, including absorbent materials from spills, must be collected in a clearly labeled, sealed container.

  • Classification: This material should be treated as hazardous waste.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national hazardous waste regulations.[1][2] This may involve removal to a licensed chemical destruction plant or controlled incineration.[2]

Occupational Exposure Limits (OELs)

No specific OELs have been established for this compound. However, given the pyridine moiety, the OELs for pyridine should be considered as a conservative guide for risk assessment.

OrganizationExposure Limit (8-Hour TWA)
OSHA (PEL) 5 ppm (15 mg/m³)[12][13]
NIOSH (REL) 5 ppm (15 mg/m³)[12][13]
ACGIH (TLV) 1 ppm (3.1 mg/m³)[14]

TWA: Time-Weighted Average

References

  • Lab Alley. (2024, June 19). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. Retrieved from [Link]

  • Euro-Funding. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-1,3-propanediamine. PubChem. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • BASF. (n.d.). Safety data sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI. Retrieved from [Link]

  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH. NIOSH. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • All Safety Products, Inc. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

Sources

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N-(5-Methyl-2-pyridinyl)-1,3-propanediamine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.